molecular formula C10H10O2 B1333343 3-(Allyloxy)benzaldehyde CAS No. 40359-32-8

3-(Allyloxy)benzaldehyde

Cat. No.: B1333343
CAS No.: 40359-32-8
M. Wt: 162.18 g/mol
InChI Key: SEDRQGRABDFZKO-UHFFFAOYSA-N
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Description

3-(Allyloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRQGRABDFZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369046
Record name 3-(allyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-32-8
Record name 3-(allyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Allyloxy)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Allyloxy)benzaldehyde: Synthesis, Properties, and Applications in Advanced Synthesis

Introduction

This compound (CAS Number: 40359-32-8 ) is a versatile trifunctional organic intermediate of significant interest to the research, pharmaceutical, and materials science communities.[1] Possessing an aromatic aldehyde, an allyl ether, and a terminal alkene, this molecule offers three distinct points for chemical modification, enabling its use as a sophisticated building block in complex molecular architectures.[1] Its stability and compatibility with numerous reaction conditions make it an attractive starting material for multi-step syntheses.[1]

Notably, this compound serves as a key starting material in the synthesis of Treprostinil , a prostacyclin analogue used for the treatment of pulmonary arterial hypertension. This application underscores its relevance and value to drug development professionals, providing a tangible example of its role in constructing complex, biologically active pharmaceutical agents.[2] This guide provides an in-depth examination of its properties, a field-proven synthesis protocol, its key chemical transformations, and its application in advanced pharmaceutical synthesis.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale-yellow liquid at room temperature.[3] Its physical and chemical properties are summarized below. The accurate characterization of this molecule is paramount for its use in synthesis, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary tool for structural confirmation and purity assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40359-32-8[1][3][4]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [5]
Appearance Colorless to pale-yellow liquid[3]
Boiling Point 273 °C at 760 mmHg 131-134 °C at 13 Torr[4][6]
Density ~1.058 g/cm³ (Predicted)[4][6]
Purity ≥95% - ≥98%[1][3]
Storage Conditions Store at 2-8°C under inert atmosphere[3][4]
InChI Key SEDRQGRABDFZKO-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data for this compound

¹H NMR ¹³C NMR (Predicted)
Assignment δ (ppm)
Aldehyde-H~9.95
Aromatic-H~7.50
Aromatic-H~7.45
Aromatic-H~7.20
-O-CH-~6.05
=CH₂ (trans)~5.42
=CH₂ (cis)~5.30
-O-CH₂-~4.60
¹H NMR data is based on the spectrum provided for compound 7 in the supporting information of García-Lacuna et al. and general spectroscopic principles.[2]¹³C NMR data is based on computational predictions and is for reference only.

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis . This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion of 3-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide.[7][8]

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde. It is strong enough to form the reactive phenoxide but not so strong as to promote side reactions with the aldehyde functionality.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction. These solvents solvate the cation (K⁺) effectively, leaving the phenoxide anion highly nucleophilic.[9]

  • Reagents: Allyl bromide is a highly effective electrophile due to the good leaving group ability of bromide and the primary nature of the carbon center, which is ideal for Sₙ2 reactions.[7]

  • Temperature: Gentle heating is typically applied to increase the reaction rate without causing decomposition or promoting side reactions like the Claisen rearrangement prematurely.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Deprotonation Deprotonation of Phenol 3-Hydroxybenzaldehyde->Deprotonation Allyl Bromide Allyl Bromide SN2_Attack SN2 Nucleophilic Attack Allyl Bromide->SN2_Attack K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Deprotonation DMF (Solvent) DMF (Solvent) DMF (Solvent)->SN2_Attack Heat Heat Heat->SN2_Attack Deprotonation->SN2_Attack Workup Aqueous Workup & Extraction SN2_Attack->Workup Purification Purification Workup->Purification Product Product Purification->Product This compound

Caption: Williamson Ether Synthesis Workflow for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of analogous aryl allyl ethers.[10][11]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq., e.g., 10.0 g, 81.9 mmol) and anhydrous potassium carbonate (1.5 eq., e.g., 17.0 g, 122.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: While stirring the suspension, add allyl bromide (1.1 eq., e.g., 7.8 mL, 90.1 mmol) dropwise via a syringe at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The product may separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to pale-yellow liquid.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

The Claisen Rearrangement

The allyl aryl ether moiety is primed for the Claisen rearrangement , a powerful, thermally-induced[6][6]-sigmatropic rearrangement that forms a C-C bond.[5][12] Upon heating, this compound rearranges to form 2-allyl-3-hydroxybenzaldehyde .[2] This transformation is a cornerstone of its use in complex synthesis, as it regioselectively installs an allyl group ortho to the hydroxyl group, which is generated in the process. This reaction proceeds through a concerted, cyclic six-membered transition state.[5]

G Start This compound TS Cyclic Transition State (Chair-like) Start->TS Heat (~200 °C) [3,3]-Sigmatropic Shift Intermediate Dienone Intermediate (Unstable) TS->Intermediate End 2-Allyl-3-hydroxybenzaldehyde Intermediate->End Tautomerization

Caption: The Claisen Rearrangement of this compound.

Reactions of the Aldehyde Group: The Wittig Reaction

The aldehyde group is a versatile handle for C-C bond formation, most notably through the Wittig reaction .[13][14] Reaction with a phosphonium ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, yielding a 3-(allyloxy)styrene derivative.[7] This allows for the extension of the molecule's carbon framework and the introduction of new functionalities. The stereochemical outcome (E/Z) of the alkene can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions.[14]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Addition Cycloaddition [2+2] Cycloaddition Addition->Cycloaddition Intermediate Oxaphosphetane Cycloaddition->Intermediate Elimination Cycloreversion Intermediate->Elimination Alkene 3-(Allyloxy)styrene Derivative Elimination->Alkene Byproduct Triphenylphosphine Oxide Elimination->Byproduct G node_start This compound (Compound 7) node_rearranged 2-Allyl-3-hydroxybenzaldehyde (Compound 8) node_start->node_rearranged Claisen Rearrangement (Heat) node_protected Protected Intermediate (e.g., Compound 9) node_rearranged->node_protected Protection of Phenol node_further Further Elaboration... node_protected->node_further Multi-step Synthesis

Caption: Initial steps in the synthesis of Treprostinil starting from this compound.

This strategic use of the Claisen rearrangement showcases how this compound provides an efficient entry point into densely functionalized aromatic systems, making it an invaluable tool for medicinal chemists and drug development professionals.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Signal Word: Warning. [3]* Pictogram: GHS07 (Exclamation Mark). [3]* Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. [3][4]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its unique combination of an aldehyde, an allyl ether, and an alkene. Its straightforward synthesis via the Williamson etherification, coupled with the capacity for strategic transformations like the Claisen rearrangement and Wittig reaction, makes it a highly valuable building block. Its critical role in the synthesis of the pharmaceutical drug Treprostinil provides authoritative validation of its importance in modern organic synthesis and drug discovery, making it a compound of significant interest for researchers and scientists aiming to construct complex and biologically relevant molecules.

References

  • This compound. Chemsrc.com. Available at: [Link]

  • García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Claisen rearrangement. Wikipedia. Available at: [Link]

  • Claisen Rearrangement. Chem-Station Int. Ed. Available at: [Link]

  • Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixr[3]esorcinarene. International Journal of ChemTech Research, 9(8), 594-599. Available at: [Link]

  • The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Allyloxy)benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 3-(Allyloxy)benzaldehyde from 3-hydroxybenzaldehyde. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a foundational understanding of the reaction mechanism, the rationale behind experimental choices, and a robust, field-proven protocol.

Strategic Overview: The Synthetic Pathway

The conversion of 3-hydroxybenzaldehyde to this compound is a classic example of the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2] The strategy involves the O-allylation of a phenol, where the hydroxyl group of 3-hydroxybenzaldehyde is converted into an ether linkage by introducing an allyl group.[3] This transformation is achieved by first deprotonating the weakly acidic phenolic hydroxyl group to form a more potent nucleophile—the phenoxide ion—which then undergoes a nucleophilic substitution reaction with an allyl halide.[1][4]

This particular ether, this compound, serves as a valuable intermediate in organic synthesis, finding utility in the construction of more complex molecules for pharmaceuticals, agrochemicals, and the fragrance industry.[5] Its structure contains a reactive aldehyde and an allyl group, both of which can be further manipulated in subsequent synthetic steps.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product SM1 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (SN2 Mechanism) SM1->Reaction Combine & Reflux SM2 Allyl Bromide SM2->Reaction Combine & Reflux SM3 Potassium Carbonate (Base) SM3->Reaction Combine & Reflux SM4 Acetone (Solvent) SM4->Reaction Combine & Reflux Workup 1. Filtration 2. Solvent Evaporation 3. Aqueous Work-up (Extraction) 4. Drying & Concentration Reaction->Workup Reaction Quench Purification Column Chromatography or Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Deep Dive: The S(_N)2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. Phenols are more acidic than alcohols, but a base is still required to generate a significant concentration of the conjugate base, the phenoxide. In this protocol, anhydrous potassium carbonate (K(_2)CO(_3)) serves as a suitable base. It is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde functionality. The phenoxide ion is a significantly stronger nucleophile than the neutral phenol due to its negative charge.

  • Nucleophilic Attack: The newly formed 3-formylphenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of allyl bromide. This attack occurs from the backside relative to the leaving group (bromide), which is characteristic of an S(_N)2 reaction.[2][4] The reaction is concerted, meaning the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[1]

Causality in Reactant Selection:

  • The Alkylating Agent: Allyl bromide is chosen as the alkylating agent. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions.[2] Using secondary or tertiary alkyl halides would risk promoting a competing elimination (E2) reaction, especially given that the phenoxide is a strong base, which would lead to the formation of undesired alkene byproducts.[2][6]

  • The Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred.[7][8] These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction.[8]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure success.

3.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Role
3-Hydroxybenzaldehyde122.125.00 g40.94Starting Material
Allyl Bromide120.984.4 mL (5.92 g)48.93Alkylating Agent
Potassium Carbonate (anhydrous)138.218.49 g61.41Base
Acetone (anhydrous)58.08100 mL-Solvent
Ethyl Acetate88.11~150 mL-Extraction Solvent
Brine (saturated NaCl solution)-~50 mL-Washing Agent
Anhydrous Magnesium Sulfate (MgSO(_4))120.37As needed-Drying Agent

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.00 g, 40.94 mmol) and anhydrous potassium carbonate (8.49 g, 61.41 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature. The use of anhydrous solvent is crucial to prevent the hydrolysis of the base and potential side reactions.

  • Addition of Alkylating Agent: Slowly add allyl bromide (4.4 mL, 48.93 mmol) to the stirring suspension using a syringe or dropping funnel over 5-10 minutes. A slight excess of the alkylating agent helps to ensure the complete consumption of the starting phenol.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Filtration: After the reaction is complete (as indicated by the disappearance of the 3-hydroxybenzaldehyde spot on TLC), cool the mixture to room temperature. Filter the solid potassium salts through a pad of Celite or a sintered glass funnel and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (approx. 75 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 50 mL) to remove any remaining inorganic salts and brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound, typically a colorless to light yellow liquid, can be purified further if necessary.[5][9] High purity can be achieved via vacuum distillation or column chromatography on silica gel.

Critical Safety Considerations

Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated fume hood.

  • Allyl Bromide: This reagent is highly flammable, toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is a suspected mutagen and carcinogen.[10][11][12]

    • Handling: Always handle allyl bromide in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), a flame-retardant lab coat, and tightly fitting safety goggles with a face shield.[10][11][14]

    • Storage: Store in a cool, dry, well-ventilated, flame-proof area away from heat and ignition sources.[13][14] Keep containers tightly sealed.[10][11]

    • Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite or sand.[13]

  • 3-Hydroxybenzaldehyde: May cause skin and eye irritation. Standard laboratory PPE is required.

  • Acetone & Ethyl Acetate: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

Product Characterization

The identity and purity of the synthesized this compound (C(_10)H(_10)O(_2), Molar Mass: 162.19 g/mol ) should be confirmed using standard analytical techniques.[9][15]

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, and the allyl group protons (vinylic protons at ~5.2-6.1 ppm and the -OCH₂- protons at ~4.6 ppm).

  • IR Spectroscopy: Look for the disappearance of the broad phenolic -OH stretch from the starting material and the appearance of a C-O-C ether stretch (~1250 cm⁻¹), alongside the characteristic aldehyde C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 162.19.

This guide provides the necessary framework for the successful and safe synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this valuable chemical intermediate for further application.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-hydroxybenzaldehyde. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]

  • Autech Industry Co.,Limited. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. [Link]

  • PubChem. (n.d.). 3-Allyl-4-(allyloxy)benzaldehyde. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

Sources

An In-depth Technical Guide to the Williamson Ether Synthesis of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive technical overview of the Williamson ether synthesis for preparing 3-(allyloxy)benzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] It is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental organic transformation. The content herein is structured to elucidate not just the procedural steps, but the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible methodology.

Foundational Principles: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[2][3] The reaction fundamentally involves the nucleophilic substitution of an organohalide by an alkoxide or, in this specific case, a phenoxide ion.[3]

The core of the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] This mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[2][3] For a successful SN2 reaction, a good, strongly electronegative leaving group, typically a halide, is essential.[2]

Mechanistic Deep Dive: Synthesizing this compound

The synthesis of this compound from 3-hydroxybenzaldehyde and an allyl halide exemplifies a classic Williamson ether synthesis. The process can be dissected into two critical stages:

Step 1: Deprotonation to Form the Nucleophile

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to generate the corresponding phenoxide ion.[5][6][7] This phenoxide anion is a potent nucleophile, poised to react with the electrophile.

Step 2: SN2 Attack and Ether Formation

The generated 3-formylphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl bromide).[8] The choice of an allyl halide is strategic; as a primary halide, it is highly amenable to SN2 reactions and less prone to competing elimination reactions.[4] The nucleophilic attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral, though this is not the case with allyl bromide.[9] This concerted step results in the formation of the desired ether, this compound, and a halide salt as a byproduct.[3]

Williamson_Ether_Synthesis R1 3-Hydroxybenzaldehyde Phenoxide 3-Formylphenoxide Ion R1->Phenoxide Deprotonation R2 Allyl Bromide Product This compound R2->Product SN2 Attack Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack Byproduct Salt (e.g., KBr)

Diagram 1: Conceptual workflow of the synthesis.

Critical Parameters and Experimental Protocol

Achieving a high yield and purity of this compound hinges on the careful control of several reaction parameters.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )RoleKey Considerations
3-Hydroxybenzaldehyde122.12Starting MaterialEnsure high purity to avoid side reactions.
Allyl Bromide120.98Alkylating AgentUse a fresh, stabilized bottle as it can be lachrymatory and light-sensitive.[10]
Potassium Carbonate (K₂CO₃)138.21BaseAnhydrous conditions are preferable. Acts as a heterogeneous base.
Dimethylformamide (DMF)73.09SolventA polar aprotic solvent that effectively solvates the cation, leaving the anion more nucleophilic.[2][11]
Step-by-Step Experimental Protocol

The following protocol is a robust method for the synthesis of this compound.[12][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.2-1.5 eq) to the solution. The mixture will be a suspension.

  • Alkylating Agent Addition: Slowly add allyl bromide (1.1-1.5 eq) to the stirring mixture at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for 1.5 to 3 hours, or gently heated (e.g., to 70°C) to increase the reaction rate.[10][12] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution or water.[10][13] This will precipitate the product and dissolve the inorganic salts.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.[13]

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[13]

Experimental_Workflow Setup 1. Dissolve 3-hydroxybenzaldehyde in DMF AddBase 2. Add K₂CO₃ Setup->AddBase AddAllyl 3. Add Allyl Bromide AddBase->AddAllyl React 4. Stir at RT or heat (Monitor by TLC) AddAllyl->React Quench 5. Quench with aq. NH₄Cl or H₂O React->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Wash, Dry, Concentrate & Purify by Chromatography Extract->Purify FinalProduct Pure this compound Purify->FinalProduct

Diagram 2: Step-by-step experimental workflow.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a common and effective base for the deprotonation of phenols.[7][12] Its heterogeneous nature can sometimes lead to cleaner reactions compared to homogeneous bases like sodium hydroxide.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are preferred because they do not strongly solvate the nucleophile, thus enhancing its reactivity.[2] Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity.

  • Alkylating Agent: A primary alkyl halide like allyl bromide is ideal for SN2 reactions as it minimizes the competing E2 elimination pathway that can become significant with secondary and tertiary halides.[4][14]

  • Phase Transfer Catalysis (Industrial Application): For industrial-scale synthesis, phase transfer catalysis is often employed.[2][15] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase (if using a base like NaOH) to the organic phase containing the allyl halide, accelerating the reaction.[15][16]

Potential Side Reactions and Mitigation

While the Williamson ether synthesis is generally robust, certain side reactions can occur:

  • Elimination (E2): Although minimized with a primary halide, some elimination of the allyl halide to form allene can occur, especially at higher temperatures.[14] Using the mildest possible conditions and a less sterically hindered base helps to mitigate this.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[2] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-allyl-3-hydroxybenzaldehyde or 4-allyl-3-hydroxybenzaldehyde.[3] The choice of solvent can influence the O/C alkylation ratio; polar aprotic solvents typically favor O-alkylation.[17]

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

PropertyExpected Value/Observation
Molecular Formula C₁₀H₁₀O₂[18]
Molecular Weight 162.19 g/mol [18]
Appearance Colorless to pale yellow liquid or solid[1][19][20]
Boiling Point 273°C at 760 mmHg (Predicted)[21]
¹H NMR Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, and the allyl group protons (vinylic and allylic).
¹³C NMR Expect signals for the carbonyl carbon (~192 ppm), aromatic carbons, and the carbons of the allyl group.
IR Spectroscopy Look for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C stretch of the ether, and C=C stretch of the allyl group.

Conclusion

The Williamson ether synthesis remains a highly effective and reliable method for the preparation of this compound. A thorough understanding of the SN2 mechanism, careful selection of reagents and reaction conditions, and awareness of potential side reactions are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for the successful application of this important reaction in a research and development setting.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Tiwari Academy Discussion Forum. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? [Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. (1959). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023-01-22). Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • RSC Publishing. (2021-01-28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • PubChem. 3-Allyl-4-(allyloxy)benzaldehyde. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. [Link]

  • Chemsrc. (2025-09-15). This compound | CAS#:40359-32-8. [Link]

  • YouTube. (2018-05-02). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. [Link]

  • Chem-Impex. This compound. [Link]

  • Semantic Scholar. (1975-12-23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ResearchGate. (2025-08-06). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2021-07-05). 11.8: Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020-05-30). 15.3: The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • International Journal of Current Research and Modern Education. (2016-10-07). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

Sources

A Technical Guide to the Spectroscopic Data of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Allyloxy)benzaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its unique structure, featuring a benzaldehyde ring substituted with an allyloxy group at the meta-position, offers multiple reactive sites for further chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and elucidate its role in subsequent reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-(prop-2-en-1-yloxy)benzaldehyde, dictates the expected signals in its various spectra. The key functional groups to be identified are the aldehyde, the aromatic ring, the ether linkage, and the terminal alkene of the allyl group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the allyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the ether linkage.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Causality:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
Aldehydic-H9.9Singlet (s)-The strong deshielding effect of the carbonyl group and the aromatic ring places this proton significantly downfield.
Aromatic-H7.2 - 7.6Multiplet (m)-The protons on the aromatic ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling.
Allyl-H (-CH=)5.9 - 6.1Multiplet (m)-This proton is part of the vinyl group and is coupled to the adjacent methylene and terminal vinyl protons, resulting in a complex multiplet.
Allyl-H (=CH₂)5.2 - 5.4Multiplet (m)-The two terminal vinyl protons are diastereotopic and will show distinct signals, each coupled to the vicinal methine proton.
Allyl-H (-O-CH₂-)4.6Doublet (d)~5These protons are adjacent to the oxygen atom, causing a downfield shift. They are coupled to the vicinal methine proton of the allyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum is typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

Carbon(s) Expected Chemical Shift (δ, ppm) Assignment Rationale
Carbonyl C=O192The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a characteristic downfield shift.[2]
Aromatic C-O158The aromatic carbon directly attached to the oxygen atom is deshielded due to the electronegativity of oxygen.
Aromatic C-CHO137The carbon atom to which the aldehyde group is attached is deshielded.
Aromatic CH115 - 130The remaining aromatic carbons will resonate in this typical region.
Allyl -CH=132The internal carbon of the double bond.
Allyl =CH₂118The terminal carbon of the double bond.
Allyl -O-CH₂-69The carbon atom of the methylene group is deshielded by the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol:

A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The IR spectrum is then recorded using an FTIR spectrometer.

Data Interpretation and Causality:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment Rationale
C-H stretch (aldehyde)2820, 2720MediumThe characteristic Fermi doublet for the aldehydic C-H stretch.
C=O stretch (aldehyde)1700StrongThe strong absorption is due to the large change in dipole moment during the stretching vibration of the carbonyl bond.
C=C stretch (aromatic)1600, 1580MediumThese absorptions are characteristic of the benzene ring.
C=C stretch (alkene)1650MediumCorresponds to the stretching of the carbon-carbon double bond in the allyl group.
C-O-C stretch (ether)1250StrongThe asymmetric stretching vibration of the ether linkage.
=C-H bend (alkene)990, 920StrongOut-of-plane bending vibrations for the terminal vinyl group.

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are then separated by a mass analyzer and detected.

Data Interpretation and Causality:

The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .[3] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

MS_Fragmentation M [C10H10O2]+. m/z = 162 (Molecular Ion) F1 [M - H]+. m/z = 161 M->F1 - H• F2 [M - CHO]+. m/z = 133 M->F2 - CHO• F3 [M - C3H5]+. m/z = 121 M->F3 - C3H5• (Allyl radical) F4 [C7H7O]+. m/z = 107 F3->F4 - CH2 F5 [C6H5]+. m/z = 77 F3->F5 - CO, -H2

References

Chemical reactivity of the allyl group in 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Allyl Group in 3-(Allyloxy)benzaldehyde

Abstract

This compound is a bifunctional organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its chemical utility is derived from the distinct reactivity of its two primary functional groups: the aromatic aldehyde and the allyloxy moiety. This technical guide provides an in-depth exploration of the chemical reactivity specifically associated with the allyl group. We will dissect key transformations including the Claisen rearrangement, oxidation, reduction, and addition reactions. The discussion emphasizes the mechanistic underpinnings of these reactions, the causality behind experimental design, and the strategic application of this reactivity in multistep synthesis, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.

Introduction: A Molecule of Dual Functionality

This compound (CAS No: 40359-32-8) possesses a unique molecular architecture where an electron-withdrawing benzaldehyde group is positioned meta to a reactive allyloxy substituent.[2][3] This arrangement electronically influences both moieties and presents unique challenges and opportunities in synthetic planning. While the aldehyde group readily participates in reactions such as nucleophilic addition, condensation, and oxidation/reduction, the allyl group offers a distinct set of transformations centered on its C=C double bond and the adjacent allylic C-H bonds.[4][5] The heightened reactivity of the allylic position stems from the ability of the adjacent double bond to stabilize reaction intermediates through resonance.[4] This guide focuses exclusively on the chemical transformations of the allyl portion of the molecule, providing a detailed examination of its synthetic potential.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[1][3]
Molecular Weight162.19 g/mol [2][3]
AppearanceColorless clear liquid[1]
Purity≥95-98% (typical)[1][6]
StorageStore at 0-8 °C[1]

Synthesis of this compound

The most common and straightforward synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the O-alkylation of 3-hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a weak base.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Product This compound 3-Hydroxybenzaldehyde->Product Allyl Bromide Allyl Bromide Allyl Bromide->Product K2CO3 K2CO3 K2CO3->Product Base Acetone Acetone Acetone->Product Solvent

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is adapted from standard O-alkylation procedures for phenols.[7][8]

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of hydroxybenzaldehyde).

  • Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as a colorless to pale yellow liquid. Purity can be assessed by NMR and GC-MS.

Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions with the aldehyde. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

The Claisen Rearrangement: A Gateway to Ortho-Functionalization

The Claisen rearrangement is a powerful and well-studied[9][9]-sigmatropic rearrangement that aryl allyl ethers undergo upon heating to form ortho-allyl phenols.[10][11] This reaction is a cornerstone transformation for this compound, providing a direct route to introduce a carbon-carbon bond at the C2 or C6 position of the aromatic ring.

The thermal rearrangement of this compound yields 2-allyl-3-hydroxybenzaldehyde as the major product.[12]

Claisen_Rearrangement Start This compound TS Cyclic Transition State ([3,3]-Sigmatropic) Start->TS Heat (Δ) Intermediate Dienone Intermediate TS->Intermediate Product 2-Allyl-3-hydroxybenzaldehyde (Tautomerization) Intermediate->Product Rearomatization

Caption: Mechanism of the aromatic Claisen rearrangement.

Catalysis and Reaction Conditions

While the reaction can be performed thermally at high temperatures (180-220 °C), these conditions can be harsh.[10] Modern organic synthesis often employs Lewis acids or transition metal catalysts to accelerate the rearrangement under milder conditions.[13][14]

Catalyst SystemTypical ConditionsAdvantagesReferences
Thermal (Uncatalyzed) High-boiling solvent (e.g., NMP, Diphenyl ether), 180-220 °CSimple, no catalyst contamination[4][10]
Lewis Acids (e.g., BCl₃, BF₃·OEt₂) CH₂Cl₂, 0 °C to RTSignificantly lower temperature, faster reaction rates[13]
Lanthanide Triflates (e.g., Yb(OTf)₃) CH₃CN, refluxEffective for complex substrates, but can require long reaction times[15]
Alkaline-Earth-Metal Salts (e.g., Mg(NTf₂)₂) Solvent-free or high-boiling solventCost-effective and efficient catalysts[15]
Electrogenerated Lewis Acids Bu₄NB(C₆F₅)₄ in CH₂Cl₂, 30 °CExtremely fast (minutes), avoids moisture-sensitive catalysts[13]

Insight for Researchers: The choice of catalyst is critical. For substrates sensitive to high temperatures, a Lewis acid-catalyzed approach is preferable. Boron-based Lewis acids like BCl₃ are highly effective but require stoichiometric amounts and strict anhydrous conditions.[13] Catalytic systems using lanthanide or alkaline-earth-metal salts offer a good compromise between reactivity and practicality.[15] The synthesis of Treprostinil, a pharmaceutical agent, utilizes the Claisen rearrangement of this compound to 2-allyl-3-hydroxybenzaldehyde as a key step.[12]

Oxidation of the Allyl Group

The allyl group is susceptible to oxidation at two sites: the C=C double bond and the allylic C-H bonds. The choice of oxidant dictates the outcome, allowing for selective transformations.

  • Allylic Oxidation: The allylic C-H bonds are weaker than typical sp³ C-H bonds and can be selectively oxidized.[5] Reagents like selenium dioxide (SeO₂) or chromium-based oxidants can introduce a hydroxyl group at the allylic position to form an allylic alcohol.

  • Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄), will cleave the double bond entirely. This powerful transformation converts the allyl group into a formyl or carboxyl group, depending on the workup conditions.

  • Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will oxidize the double bond to form an epoxide, a versatile intermediate for further functionalization.

  • DDQ Oxidation: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize activated allylic ethers, potentially leading to the corresponding carbonyl compounds.[9] This proceeds via hydride abstraction from the α-carbon of the ether linkage.[9]

Oxidation_Workflow cluster_products Oxidation Products Start This compound Epoxide Epoxide Derivative Start->Epoxide m-CPBA Allylic_Alcohol Allylic Alcohol Derivative Start->Allylic_Alcohol SeO₂ Cleavage Formylmethyl Ether Derivative Start->Cleavage 1. O₃ 2. Me₂S

Caption: Key oxidation pathways for the allyl group.

Reduction and Addition Reactions

Reduction

Selective reduction of the allyl double bond without affecting the aldehyde or the aromatic ring is a valuable transformation. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The product is 3-(propyloxy)benzaldehyde. It is crucial to control the reaction conditions (pressure, temperature, catalyst loading) to prevent over-reduction of the aldehyde group to an alcohol. Conversely, strong reducing agents like LiAlH₄ will reduce the aldehyde to a primary alcohol while leaving the allyl group intact.[4]

Addition Reactions

The electron-rich double bond of the allyl group is susceptible to electrophilic addition.

  • Halogenation: Reaction with Br₂ or Cl₂ in an inert solvent like CH₂Cl₂ yields the corresponding dihalide.

  • Hydrohalogenation: Addition of HBr or HCl proceeds according to Markovnikov's rule.

  • Hydration: Acid-catalyzed addition of water will form an alcohol.

  • Ruthenium-Catalyzed Additions: Ruthenium complexes can catalyze the addition of primary alcohols to allyl ethers, forming mixed alkyl acetals.[16] This reaction proceeds through hydrido-π-allyl complex intermediates.[16]

Applications in Drug Development and Advanced Synthesis

The diverse reactivity of the allyl group makes this compound a strategic starting material in medicinal chemistry and materials science.[1][17]

  • Scaffold Elaboration: The Claisen rearrangement is a key strategy for building molecular complexity, installing both a hydroxyl group and an allyl side chain ortho to each other. This resulting 2-allyl-3-hydroxybenzaldehyde scaffold is a precursor in the synthesis of the prostacyclin analogue Treprostinil.[12]

  • Protective Group Chemistry: The allyl ether can function as a protecting group for the phenolic hydroxyl group.[18] It is stable to a wide range of conditions but can be selectively cleaved under mild conditions using palladium catalysts.[18]

  • Polymer Chemistry: The terminal alkene allows for its use as a monomer in polymerization reactions, leading to specialty polymers with unique thermal or flexible properties.[1]

While direct applications of this compound in reported, biologically active compounds are not extensively documented, its structural analogues have been explored.[17] For instance, benzyloxybenzaldehyde derivatives have been synthesized and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[19] This suggests that derivatives of this compound could be valuable candidates for similar screening programs.

Conclusion

The allyl group in this compound is not merely a passive substituent but a highly reactive and versatile functional handle. Its capacity to undergo strategic transformations—most notably the Claisen rearrangement—provides a powerful tool for C-C bond formation and scaffold diversification. Furthermore, the double bond's susceptibility to a range of selective oxidation, reduction, and addition reactions allows for precise molecular editing. For researchers in organic synthesis and drug development, a thorough understanding of this reactivity is essential for unlocking the full potential of this compound as a key building block for the creation of complex and high-value molecules.

References

An In-Depth Technical Guide to the Thermal Stability and Storage of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and optimal storage conditions for 3-(Allyloxy)benzaldehyde (CAS No. 4039-32-8). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data with field-proven insights to ensure the integrity and longevity of this versatile compound.

Introduction: Chemical Profile and Significance

This compound is a bifunctional organic compound featuring a benzaldehyde ring substituted with an allyloxy group. This unique structure makes it a valuable intermediate in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, as well as in the flavor and fragrance industry.[1] The reactivity of both the aldehyde and the allyl functional groups dictates its utility and, critically, its stability profile. Understanding the thermal and chemical liabilities of this molecule is paramount for its effective use in research and manufacturing.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 40359-32-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₀O₂[1][2][3][4][5]
Molecular Weight 162.19 g/mol [1][2][3][5][6]
Appearance Colorless to pale-yellow/yellow-brown clear liquid[1]
Boiling Point 273°C at 760 mmHg; 131-134°C at 13 Torr[2][6]
Density ~1.058 g/cm³[2][7]
Flash Point 121.2°C[2][7]
Purity (Typical) ≥95-98% (HPLC)[1][5]

Core Stability Challenges: Dueling Reactive Moieties

The stability of this compound is governed by the interplay of its two primary functional groups: the aromatic aldehyde and the allyl ether. Each presents distinct degradation pathways that can be initiated or accelerated by thermal stress, oxygen, light, and incompatible materials.

The Aldehyde Group: Susceptibility to Autoxidation

The benzaldehyde moiety is notoriously prone to autoxidation, a spontaneous, free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid (3-allyloxybenzoic acid).[8][9] This process is often the primary degradation pathway under ambient storage conditions if the material is exposed to air.

Mechanism of Autoxidation:

  • Initiation: A free radical abstracts the aldehydic hydrogen, forming a benzoyl radical.

  • Propagation: The benzoyl radical reacts rapidly with molecular oxygen (O₂) to form a benzoylperoxy radical. This radical then abstracts a hydrogen from another molecule of this compound, forming perbenzoic acid and regenerating the benzoyl radical to continue the chain.[8][10]

  • Termination: Radicals combine to form inert products.

This degradation is autocatalytic, as the peracid formed can further react with the aldehyde.[10] The presence of trace metals can also catalyze this oxidation.[10] The visual consequence is often a gradual change in the material's appearance and the development of acidic impurities, which can be detrimental to downstream applications.

The Allyl Ether Group: Thermal Rearrangement and Polymerization

The allyl group introduces a different set of stability concerns, primarily related to thermal stress.

  • Thermal Rearrangement (Retro-Ene Reaction): In the gas phase at elevated temperatures (typically >300°C), allyl ethers can undergo a unimolecular decomposition via a concerted retro-ene type mechanism.[11][12] This process involves a six-membered cyclic transition state, leading to the formation of acrolein and a corresponding phenol. While this requires significant thermal energy and is more relevant to pyrolysis or distillation conditions than storage, it represents the ultimate thermal decomposition pathway.

  • Polymerization: The double bond in the allyl group is susceptible to free-radical polymerization, especially in the presence of initiators (like peroxides formed from aldehyde autoxidation), heat, or light. This can lead to an increase in viscosity, the formation of oligomers, or even solidification of the material over time.

Visualizing Degradation Pathways

The diagram below illustrates the primary degradation routes for this compound, highlighting the dual challenges posed by its functional groups.

A This compound B Autoxidation (Aldehyde Group) A->B O₂, light, metal ions C Thermal Stress (Allyl Group) A->C Heat, initiators D 3-Allyloxyperbenzoic Acid (Intermediate) B->D F Retro-Ene Reaction (High Temperature) C->F >300°C G Free-Radical Polymerization C->G E 3-Allyloxybenzoic Acid (Final Product) D->E + Aldehyde I Acrolein + Phenol F->I H Oligomers / Polymers G->H

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on a synthesis of safety data sheet (SDS) guidelines and chemical first principles.[7][13]

Core Storage Directives:

  • Temperature: Store refrigerated at 2-8°C .[1][2] Lower temperatures significantly reduce the rate of both autoxidation and potential polymerization. Do not freeze unless the material's properties upon thawing have been validated.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[13] This is the most critical factor in preventing aldehyde autoxidation. Containers should be purged with inert gas before sealing.

  • Light: Protect from light. Store in amber glass bottles or opaque containers to prevent photo-initiated degradation.

  • Container: Use tightly sealed containers made of inert materials (e.g., glass or compatible lined metal cans).[7][13] Ensure the container closure system is robust to prevent moisture and air ingress.

  • Purity: Use high-purity material, as impurities can sometimes catalyze decomposition.

Handling Best Practices:

  • Handle in a well-ventilated area to avoid inhalation of vapors.[7]

  • When sampling, work quickly and re-purge the container with inert gas before re-sealing.

  • Avoid contact with incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]

  • Use non-sparking tools to prevent ignition sources.[7]

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability is a cornerstone of drug development and process safety. The following are standard, self-validating methodologies for assessing the stability of this compound.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for characterizing the thermal stability of a new batch of this compound.

Sources

A Technical Guide to the Solubility of 3-(Allyloxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Allyloxy)benzaldehyde, a versatile organic intermediate.[1] Lacking extensive empirical public data, this document synthesizes a theoretical solubility profile based on first principles of chemical structure and polarity with a robust, actionable experimental framework for systematic solubility determination. We present predicted solubility, detailed analytical protocols, and influencing factors to empower researchers in making informed decisions for process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility

This compound is an aromatic aldehyde containing an allyloxy functional group.[1][2] This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding its solubility is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

  • Purification Processes: Selecting appropriate solvents for crystallization, extraction, and chromatography.[3]

  • Formulation Development: Creating stable, homogeneous solutions or dispersions for drug delivery and other applications.

  • Process Safety and Handling: Assessing material compatibility and safe storage conditions.

This guide bridges the gap in available literature by providing a predictive analysis and a practical methodology for determining the solubility of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀O₂ [1][2][4]
Molecular Weight 162.19 g/mol [1][5]
Appearance Colorless clear liquid or solid [1][2]
Boiling Point 273 °C at 760 mmHg [6]
Density ~1.058 g/cm³ [6]
Predicted XlogP 2.5 [4]
Hydrogen Bond Acceptors 2 (Aldehyde oxygen, Ether oxygen) [7]

| Hydrogen Bond Donors | 0 |[7] |

The structure features a moderately nonpolar aromatic ring and allyl group, combined with two polar, hydrogen bond-accepting ether and aldehyde groups. The predicted XlogP of 2.5 indicates a preference for lipophilic (organic) environments over aqueous ones. The absence of hydrogen bond donors is a critical feature influencing its interaction with protic solvents.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3][8] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.

Analysis of Intermolecular Forces
  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The nonpolar benzene ring and allyl group of this compound will interact favorably with these solvents via London dispersion forces. However, the polar carbonyl and ether groups will be less effectively solvated, limiting high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): High solubility is predicted in this category. These solvents possess significant dipole moments that can effectively solvate the polar aldehyde and ether functionalities through dipole-dipole interactions. Furthermore, their organic character accommodates the nonpolar regions of the molecule well.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good to high solubility is expected. These solvents can engage in hydrogen bonding with the ether and aldehyde oxygens (acting as hydrogen bond acceptors). This strong interaction, combined with dipole-dipole and dispersion forces, should facilitate dissolution. The parent compound, benzaldehyde, is miscible with alcohol and ether.[9]

  • Water: Very low solubility is predicted. While the molecule has hydrogen bond acceptors, its lack of hydrogen bond donors and the large, hydrophobic benzene ring prevent it from effectively integrating into water's extensive hydrogen-bonding network. Benzaldehyde itself is only slightly soluble in water.[9][10]

This predictive analysis can be visualized by mapping the solute's characteristics to solvent classes.

cluster_solute This compound Features Solute This compound Aromatic Aromatic Ring (Nonpolar) Solute->Aromatic Allyl Allyl Group (Nonpolar) Solute->Allyl Ether Ether Oxygen (Polar, H-Bond Acceptor) Solute->Ether Aldehyde Aldehyde Group (Polar, H-Bond Acceptor) Solute->Aldehyde Nonpolar Nonpolar (e.g., Hexane) Interaction: Dispersion Aromatic->Nonpolar Allyl->Nonpolar Aprotic Polar Aprotic (e.g., Acetone, THF) Interaction: Dipole-Dipole Ether->Aprotic Protic Polar Protic (e.g., Ethanol) Interaction: H-Bonding Ether->Protic Aldehyde->Aprotic Aldehyde->Protic

Caption: Relationship between molecular features and solvent interactions.

Predicted Solubility Ranking

Based on the analysis above, a qualitative and quantitative prediction of solubility at ambient temperature (25 °C) is presented. This serves as a working hypothesis for experimental verification.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

Solvent Class Predicted Solubility (Qualitative) Predicted Solubility ( g/100 mL) Primary Interaction
Tetrahydrofuran (THF) Polar Aprotic Very High / Miscible > 50 Dipole-Dipole, Dispersion
Acetone Polar Aprotic Very High / Miscible > 50 Dipole-Dipole, Dispersion
Dichloromethane Polar Aprotic Very High / Miscible > 50 Dipole-Dipole, Dispersion
Ethyl Acetate Polar Aprotic High 25 - 50 Dipole-Dipole, Dispersion
Ethanol Polar Protic High 25 - 50 H-Bonding, Dipole-Dipole
Methanol Polar Protic High 25 - 50 H-Bonding, Dipole-Dipole
Toluene Nonpolar (Aromatic) Moderate 10 - 25 Dispersion
n-Hexane Nonpolar (Aliphatic) Low < 5 Dispersion

| Water | Polar Protic | Very Low / Insoluble | < 0.1 | H-Bonding (unfavorable) |

Experimental Protocol for Solubility Determination

To validate the theoretical predictions and generate precise, reliable data, a systematic experimental approach is required. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.[11]

Materials and Equipment
  • This compound (≥98% purity)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow for Isothermal Equilibrium Solubility Measurement

start Start prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equil settle 3. Settling Allow vials to stand undisturbed for >2 hours for undissolved solid to sediment. equil->settle sample 4. Sampling & Filtration Carefully withdraw supernatant. Filter immediately through a 0.22 µm syringe filter. settle->sample dilute 5. Dilution Dilute a precise volume of the filtrate with a suitable mobile phase or solvent. sample->dilute analyze 6. Analysis Quantify concentration using a pre-validated HPLC or UV-Vis method. dilute->analyze calc 7. Calculation Calculate original solubility (e.g., in mg/mL or g/100mL) accounting for dilution. analyze->calc end End calc->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration for calibration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create a calibration curve. Analyze these standards via HPLC or UV-Vis to establish a linear relationship between signal response and concentration.

  • Sample Preparation: To a series of vials, add a pre-weighed amount of solvent (e.g., 5 mL). Add an excess of this compound to each vial to ensure a saturated solution is formed (some solid should remain undissolved).

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration and Dilution: Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. Accurately weigh or pipette a portion of the clear filtrate and dilute it gravimetrically or volumetrically to fall within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the calibrated analytical method (HPLC or UV-Vis).

  • Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the solubility of this compound in the original solvent. Repeat for each solvent of interest.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound.

  • Temperature: For most solid-in-liquid solutions, solubility increases with temperature. This relationship should be characterized if the intended application involves temperature fluctuations.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of the main compound. Using a highly purified sample (≥98%) is crucial for obtaining accurate data.[1]

  • Purity of Solvent: The presence of water or other contaminants in organic solvents can alter their polarity and solvating power, leading to erroneous results.

  • pH (in protic or aqueous-organic mixtures): While this compound is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis or other reactions over long equilibration times, affecting the measurement.

Conclusion and Recommendations

This compound exhibits a solubility profile governed by its mixed polarity, featuring both nonpolar aromatic/aliphatic regions and polar ether/aldehyde functionalities. It is predicted to be highly soluble in polar aprotic solvents like THF and acetone, and show good solubility in polar protic solvents such as ethanol. Its solubility is expected to be limited in nonpolar aliphatic solvents like hexane and extremely poor in water.

For laboratory and industrial applications, we recommend:

  • For Synthesis: Polar aprotic solvents (THF, Acetone, Ethyl Acetate) are excellent choices for creating homogeneous reaction mixtures.

  • For Purification: A mixed-solvent system, such as Toluene/Hexane or Ethanol/Water, is likely to be effective for recrystallization, leveraging the differential solubility to precipitate the pure compound.

  • For Formulation: For applications requiring dissolution, polar organic solvents are ideal. Avoid aqueous systems unless co-solvents or surfactants are employed.

The experimental protocol detailed in this guide provides a self-validating and reliable method for generating the precise solubility data required for any specific process or research endeavor.

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An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of 3-(Allyloxy)benzaldehyde. As a versatile bifunctional molecule, it serves as a crucial intermediate in the synthesis of a wide array of more complex chemical entities, finding applications in pharmaceutical development, fragrance formulation, and polymer science.[1] The primary focus of this document is the elucidation of its synthesis via the Williamson ether synthesis, a cornerstone of organic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present a thorough characterization of the target molecule. Furthermore, this guide will explore the significant subsequent reaction of this compound, the Claisen rearrangement, which highlights its utility as a synthetic building block.

Introduction: The Significance of this compound

This compound is an aromatic compound characterized by the presence of both an aldehyde and an allyl ether functional group. This unique combination imparts a dual reactivity that makes it a valuable precursor in multi-step organic syntheses. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and various nucleophilic additions, while the allyloxy group is a key participant in sigmatropic rearrangements, most notably the Claisen rearrangement. Its applications are diverse, ranging from being a building block for pharmaceuticals and agrochemicals to its use in the flavor and fragrance industry.[1]

The Genesis of this compound: An Application of a Classic Reaction

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a classic and straightforward application of the Williamson ether synthesis . This reaction, developed in the mid-19th century, remains one of the most reliable and widely used methods for the preparation of ethers.[2] The synthesis of this compound, therefore, is best understood not as a standalone discovery, but as a logical extension of this powerful synthetic methodology to the readily available starting material, 3-hydroxybenzaldehyde.

The intellectual foundation for the synthesis of this compound lies in the understanding of nucleophilic substitution reactions, specifically the SN2 mechanism that governs the Williamson ether synthesis. The key insight is the deprotonation of a weakly acidic phenol to form a much more nucleophilic phenoxide, which can then readily displace a halide from an alkyl halide.

The Core Principle: Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxybenzaldehyde and an allyl halide is a quintessential example of the Williamson ether synthesis. The reaction proceeds in two conceptual steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a sodium or potassium phenoxide. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of the ether linkage and a halide salt as a byproduct.

The choice of a primary alkyl halide, such as allyl bromide, is critical for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary halides.

Synthetic Protocol and Mechanistic Insight

The following section provides a detailed, step-by-step protocol for the synthesis of this compound, along with a discussion of the underlying reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Williamson ether synthesis.

Materials and Reagents:

  • 3-Hydroxybenzaldehyde

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • To the stirred suspension, add allyl bromide (1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism: A Closer Look at the SN2 Pathway

The formation of this compound via the Williamson ether synthesis proceeds through a classic SN2 mechanism.

Williamson_Ether_Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Base Base Phenoxide Phenoxide AllylBromide AllylBromide

Caption: Williamson Ether Synthesis of this compound.

The reaction is initiated by the deprotonation of 3-hydroxybenzaldehyde by potassium carbonate, forming the potassium 3-formylphenoxide. This phenoxide then engages in a backside attack on the allyl bromide, leading to the formation of the ether and potassium bromide.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following table summarizes the key analytical data for this compound.

Property Value Reference
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [3]
Appearance Colorless to pale yellow liquid/solid[1][4]
CAS Number 40359-32-8[1]

Spectroscopic Data:

Technique Observed Peaks/Shifts
¹H NMR Predicted shifts include: aldehyde proton (~9.9 ppm, s), aromatic protons (multiplets between 7.0-7.6 ppm), -OCH₂- protons (~4.6 ppm, d), =CH- proton (~6.0 ppm, m), and =CH₂ protons (~5.3 and ~5.4 ppm, dd).
¹³C NMR Predicted shifts include: aldehyde carbon (~192 ppm), aromatic carbons (~115-160 ppm), -OCH₂- carbon (~69 ppm), =CH- carbon (~133 ppm), and =CH₂ carbon (~118 ppm).
IR (Infrared) Characteristic peaks expected around: 3050-3100 cm⁻¹ (aromatic C-H stretch), 2850-2950 cm⁻¹ (aliphatic C-H stretch), 2720 and 2820 cm⁻¹ (aldehyde C-H stretch), 1680-1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch, aromatic), and 1250 cm⁻¹ (C-O stretch, ether).

The Synthetic Utility of this compound: The Claisen Rearrangement

One of the most significant applications of this compound in organic synthesis is its use as a precursor for the Claisen rearrangement . This powerful[5][5]-sigmatropic rearrangement allows for the formation of a new carbon-carbon bond and the synthesis of ortho-allyl phenols.

The Claisen Rearrangement of this compound

Upon heating, this compound undergoes a Claisen rearrangement to yield 2-allyl-3-hydroxybenzaldehyde and 4-allyl-3-hydroxybenzaldehyde. The reaction proceeds through a concerted, pericyclic transition state.

Claisen_Rearrangement Start This compound TransitionState [5][5]-Sigmatropic Transition State Start->TransitionState Heat Intermediate Dienone Intermediate TransitionState->Intermediate Product 2-Allyl-3-hydroxybenzaldehyde Intermediate->Product Tautomerization

Caption: The Claisen Rearrangement of this compound.

The rearrangement involves the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring. This is followed by a rapid tautomerization of the resulting dienone intermediate to the more stable phenolic product. This reaction is a testament to the synthetic versatility of this compound, enabling the introduction of an allyl group onto the aromatic ring with specific regiochemistry.

Conclusion

This compound, while not a compound of landmark discovery, represents a fundamentally important molecule in the toolkit of the synthetic organic chemist. Its straightforward synthesis via the time-tested Williamson ether synthesis makes it readily accessible. The dual functionality of the aldehyde and allyl ether groups provides a platform for a diverse range of chemical transformations, most notably the Claisen rearrangement for the synthesis of substituted phenols. This technical guide has provided a comprehensive overview of its synthesis, characterization, and a key synthetic application, underscoring its continued relevance in modern organic chemistry.

References

Theoretical studies on the electronic structure of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Electronic Structure of 3-(Allyloxy)benzaldehyde

Introduction

This compound is a versatile organic compound characterized by a benzaldehyde core with an allyloxy group substituted at the meta-position.[1][2] This molecule serves as a crucial intermediate and building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique aromatic structure combined with the reactive aldehyde and allyl functionalities makes it a compound of significant interest. Furthermore, its pleasant aromatic profile has led to its use in the fragrance industry.[1]

A thorough understanding of the electronic structure of this compound is fundamental to predicting its chemical reactivity, stability, and potential biological activity.[3][4] Theoretical and computational studies provide invaluable, atom-level insights that complement experimental findings. By employing quantum mechanical methods, we can elucidate the molecule's three-dimensional geometry, the distribution of its frontier molecular orbitals, and its electrostatic potential, all of which govern its interactions and reaction pathways.

This technical guide provides a comprehensive exploration of the theoretical methodologies used to characterize the electronic structure of this compound. It is designed for researchers, chemists, and drug development professionals, offering a detailed computational protocol and an analysis of the key electronic properties derived from these studies.

Theoretical Framework and Computational Methodology

The investigation of the electronic properties of molecules like this compound is predominantly carried out using Density Functional Theory (DFT). DFT has proven to be a powerful and efficient quantum mechanical method for studying the electronic structure of many-body systems, offering a favorable balance between computational cost and accuracy.[4][5]

Causality Behind Method Selection
  • Functional - B3LYP : The choice of the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a strategic one. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[5][6][7]

  • Basis Set - 6-311++G(d,p) : A robust basis set is critical for an accurate description of the molecule's electron orbitals. The 6-311++G(d,p) basis set is well-suited for this purpose. The "6-311G" part provides a flexible representation for core and valence electrons. The addition of diffuse functions ("++") is crucial for accurately describing the electron density far from the atomic nuclei, which is important for anions and weak interactions. The polarization functions ("d,p") allow orbitals to change shape, which is essential for describing chemical bonds accurately.[5][7]

Experimental Protocol: A Self-Validating Computational Workflow

The following step-by-step protocol outlines a standard and self-validating workflow for the theoretical analysis of this compound. This process ensures that all calculated electronic properties are derived from a stable, confirmed molecular geometry.

  • Molecular Structure Construction : An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization : The initial structure is subjected to a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)). This iterative process finds the lowest energy conformation of the molecule, corresponding to its most stable structure in the gas phase.[5]

  • Vibrational Frequency Analysis : A frequency calculation is performed on the optimized geometry. The absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface. These calculations also yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[4]

  • Electronic Property Calculation : Once the optimized minimum-energy structure is confirmed, a single-point energy calculation is performed to derive key electronic properties. This includes the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP), and atomic charge distributions.[6][7]

G Computational Workflow for Electronic Structure Analysis A Step 1: Initial Molecular Structure Input B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Is it a true minimum? (No imaginary frequencies) C->D E Step 4: Calculation of Electronic Properties (HOMO-LUMO, MEP, etc.) D->E Yes F Refine Initial Structure or Optimization Method D->F No G Final Results & Analysis E->G F->B G cluster_0 Electronic Properties cluster_1 Chemical Behavior HOMO HOMO Highest Occupied Molecular Orbital Electron Donor Reactivity Reactivity Governs reaction pathways HOMO->Reactivity Energy Level LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor LUMO->Reactivity Energy Level & Gap MEP MEP Molecular Electrostatic Potential Charge Distribution Sites Reaction Sites Predicts electrophilic/nucleophilic attack MEP->Sites Potential Map

Caption: The relationship between calculated electronic properties and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, thereby identifying sites prone to electrophilic and nucleophilic attack. [6][7]

  • Red Regions (Negative Potential) : These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the electronegative oxygen atom of the carbonyl group.

  • Blue Regions (Positive Potential) : These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom of the aldehyde group is typically the most positive region.

  • Green Regions (Neutral Potential) : These areas, such as the carbon backbone of the aromatic ring, have a relatively neutral potential.

The MEP map clearly indicates that the carbonyl oxygen is the primary site for protonation and interaction with electrophiles, while the carbonyl carbon and aldehyde proton are sites for nucleophilic addition reactions.

Theoretical Spectroscopic Analysis

DFT calculations can reliably predict vibrational spectra, which aids in the interpretation of experimental data.

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)
C-H stretch (aldehyde)Stretching of the C-H bond in the CHO group~ 2850 - 2950
C=O stretchStretching of the carbonyl double bond~ 1700 - 1720
C=C stretch (aromatic)In-plane stretching of the benzene ring~ 1580 - 1600
C-O-C stretch (ether)Asymmetric stretching of the ether linkage~ 1250 - 1270

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement. [6]

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide a powerful and predictive framework for understanding the electronic structure of this compound. The computational workflow detailed in this guide—from geometry optimization to the analysis of frontier orbitals and electrostatic potential—offers a robust method for characterizing the molecule's fundamental properties.

The key findings indicate that the reactivity of this compound is governed by the interplay between its electron-donating allyloxy group and electron-withdrawing aldehyde group. The HOMO-LUMO gap provides a quantitative measure of its kinetic stability, while the MEP map clearly delineates the reactive sites for electrophilic and nucleophilic interactions. This detailed electronic information is invaluable for professionals in drug development and materials science, enabling the rational design of new synthetic pathways and novel molecules with desired properties.

References

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Introduction to the Claisen rearrangement of aryl allyl ethers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Claisen Rearrangement of Aryl Allyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement, a cornerstone of modern organic synthesis, stands as a powerful and reliable method for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement of aryl allyl ethers provides a direct route to ortho-allylated phenols, crucial intermediates in the synthesis of a vast array of natural products and pharmaceutical agents. This technical guide offers an in-depth exploration of the reaction's core principles, from its concerted pericyclic mechanism to the factors governing its regioselectivity. We will dissect the causality behind experimental choices, compare thermal and catalytic conditions, and provide a detailed, field-proven experimental protocol. Furthermore, this guide examines advanced applications, including domino reaction sequences, and highlights its strategic importance in the synthesis of complex, biologically active molecules.

The Core Mechanism: A Concerted Pericyclic Transformation

The Claisen rearrangement of an aryl allyl ether is a thermally induced, intramolecular process that proceeds through a highly ordered, cyclic transition state.[2][3] It is classified as a[1][1]-sigmatropic rearrangement, signifying that a new sigma (σ) bond is formed between carbon 3 of the allyl group and carbon 3 (the ortho-carbon) of the aromatic ring, concurrent with the cleavage of the original C1-O sigma bond.[3][4][5]

The reaction is mechanistically characterized by two distinct phases:

  • [1][1]-Sigmatropic Shift: Upon heating, the aryl allyl ether undergoes a concerted rearrangement.[1][6] The six electrons involved (two from the C-O σ-bond, two from the allyl C=C π-bond, and two from the aromatic π-system) reorganize through a six-membered, chair-like transition state.[1][5][7] This initial step breaks the aromaticity of the ring, yielding a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[1][3][6] Isotopic labeling studies have confirmed the intramolecular nature of this step and the inversion of the allyl group, providing definitive evidence for this concerted mechanism.[1][6]

  • Rearomatization: The cyclohexadienone intermediate is unstable because it has lost the thermodynamic stability associated with the aromatic ring. It rapidly undergoes a proton transfer, a process known as enolization or tautomerization, to restore aromaticity and furnish the final, stable o-allylphenol product.[1][2][8] This rearomatization step is the thermodynamic driving force that makes the overall reaction essentially irreversible.[3][5]

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Regioselectivity: The Ortho vs. Para Dichotomy

The inherent mechanism of the Claisen rearrangement strongly favors migration of the allyl group to the ortho position of the aromatic ring.[3] However, the substitution pattern of the aryl ether dictates the final regiochemical outcome.

  • Ortho Rearrangement: When at least one ortho position is unsubstituted, the reaction proceeds as described above, yielding the ortho-substituted phenol. This is the default and most common pathway.[2][8]

  • Para Rearrangement: If both ortho positions are blocked by other substituents, the allyl group cannot migrate directly to these positions.[7][8] In this scenario, the reaction proceeds through a fascinating two-step sequence. The initial[1][1]-sigmatropic shift still occurs, forming a cyclohexadienone intermediate with the allyl group at a now-quaternary ortho carbon. Since this intermediate cannot tautomerize to a phenol, it undergoes a second[1][1]-sigmatropic rearrangement (a Cope rearrangement) that moves the allyl group to the para position.[2][7] This second intermediate can then tautomerize to yield the thermodynamically stable p-allylphenol.[7] This tandem Claisen-Cope rearrangement demonstrates the versatility of pericyclic reactions in navigating steric constraints.[2]

  • Influence of Meta Substituents: The electronic nature of substituents at the meta position can influence the regioselectivity. Electron-withdrawing groups (e.g., bromo) at the meta position tend to direct the rearrangement to the ortho position, while electron-donating groups (e.g., methoxy) favor migration to the para position.[2] This provides an additional layer of synthetic control.

Ortho_Para_Selectivity cluster_ortho Ortho Pathway (Default) cluster_para Para Pathway (Sterically Hindered) Start Aryl Allyl Ether Ortho_Free Ortho Position(s) Available Start->Ortho_Free Ortho_Blocked Both Ortho Positions Blocked Start->Ortho_Blocked Ortho_Product Ortho-Allylphenol Ortho_Free->Ortho_Product [3,3] Shift + Tautomerization Intermediate Ortho-Dienone Intermediate (Cannot Tautomerize) Ortho_Blocked->Intermediate [3,3] Claisen Shift Para_Product Para-Allylphenol Intermediate->Para_Product [3,3] Cope Shift + Tautomerization

Caption: Logical workflow for regioselectivity in the Claisen rearrangement.

Optimizing Reaction Conditions: From Thermal Forcing to Catalysis

The choice of reaction conditions is critical for achieving high yields and preventing side reactions. The causality behind this choice balances the need to overcome the activation energy barrier with the thermal stability of the substrate and product.

Condition TypeTypical Reagents/ParametersTemperatureAdvantagesDisadvantages
Thermal Inert, high-boiling solvent (e.g., N,N-diethylaniline, decalin) or neat180–250 °C[1][9]Simple, no catalyst required.High energy input, potential for substrate/product decomposition, limited functional group tolerance.
Lewis Acid Catalysis BCl₃, AlCl₃, TiCl₄, Trimethylaluminium[2][10]-78 °C to RTDramatically lower reaction temperatures, increased reaction rates, potential for stereocontrol.Stoichiometric amounts often needed, sensitive to moisture and air, catalyst may coordinate to other functional groups.
Transition Metal Catalysis Au(I), Pd(II), Ni(II), Cu(II) complexes[5][11]RT to 80 °CMild conditions, high efficiency, potential for enantioselectivity with chiral ligands.Catalyst cost and sensitivity, potential for competing reaction pathways.
Microwave-Assisted KSF-clay or propionic acid in a microwave reactor100-200 °C[2][12]Significant reduction in reaction time (hours to minutes), often improved yields.Requires specialized equipment, scalability can be a concern.

Expertise in Practice: The classical thermal rearrangement is robust for simple, thermally stable substrates. However, for complex molecules in drug development, where sensitive functional groups are common, a catalyzed approach is superior. Lewis acids like BCl₃ are particularly effective as they coordinate to the ether oxygen, weakening the C-O bond and lowering the activation energy for the[1][1] shift. This allows the reaction to proceed at much lower temperatures, preserving molecular integrity.[5][10]

Field-Proven Experimental Protocol: Thermal Rearrangement of Allyl Phenyl Ether

This protocol describes a standard, reliable procedure for the thermal Claisen rearrangement. It is a self-validating system where reaction progress can be monitored, and product isolation is straightforward.

Objective: To synthesize 2-allylphenol from allyl phenyl ether.

Materials:

  • Allyl phenyl ether (1.0 equiv)

  • N,N-Diethylaniline (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve allyl phenyl ether (e.g., 5.0 g, 37.3 mmol) in N,N-diethylaniline (e.g., 50 mL). Causality: N,N-Diethylaniline is chosen for its high boiling point (~217 °C), ensuring the reaction can reach the required thermal energy, and its basic nature prevents acid-catalyzed side reactions.

  • Thermal Rearrangement: Heat the reaction mixture to reflux (approx. 200-210 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Aliquots are taken periodically, worked up in a micro-scale, and spotted on a silica plate. Trustworthiness: TLC provides a direct visual confirmation of the consumption of the starting material and the appearance of the more polar phenol product. A typical mobile phase is 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 3-5 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (100 mL). Wash the organic layer with 1 M HCl (3 x 50 mL) to remove the N,N-diethylaniline solvent. Causality: The acidic wash protonates the basic aniline solvent, forming a water-soluble salt that partitions into the aqueous layer, effectively removing the high-boiling solvent without distillation.

  • Workup - Neutralization and Drying: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 95:5 Hexanes:EtOAc). The product, 2-allylphenol, is typically a colorless to pale yellow oil.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Allyl Phenyl Ether in N,N-Diethylaniline B Heat to Reflux (~210 °C) A->B C Monitor by TLC B->C C->B Incomplete D Cool & Dilute with Diethyl Ether C->D Complete E Wash with 1M HCl (Remove Solvent) D->E F Wash with NaHCO₃ / Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Flash Column Chromatography G->H I Pure 2-Allylphenol H->I

Caption: Step-by-step experimental workflow for the Claisen rearrangement.

Advanced Synthetic Strategies: Domino and Tandem Reactions

A major advance in synthetic efficiency involves coupling the Claisen rearrangement with other transformations in a single pot, known as domino or tandem reactions.[13][14] This approach avoids intermediate purification steps, saving time and resources.

Domino Copper-Catalyzed C-O Coupling-Claisen Rearrangement: A significant challenge can be the synthesis of the starting aryl allyl ether itself. Buchwald and coworkers developed an elegant domino process that combines the formation of the ether with its subsequent rearrangement.[11][15]

  • Mechanism: The process involves the copper-catalyzed coupling of a vinyl halide with an allylic alcohol. The resulting allyl vinyl ether is not isolated but, under the reaction conditions (typically 80 °C or higher), undergoes an in situ Claisen rearrangement.[11]

  • Significance: This method provides a highly efficient and stereoselective route to complex γ,δ-unsaturated carbonyl compounds from readily available starting materials, even allowing for the creation of adjacent quaternary stereocenters.[11][15]

Other notable tandem sequences include isomerization-Claisen rearrangements and Claisen-ene reactions, which further expand the synthetic utility of this powerful transformation.[16][17]

Applications in the Synthesis of Bioactive Molecules

The Claisen rearrangement is not merely an academic curiosity; it is a workhorse reaction in the synthesis of complex molecules with significant biological activity. Its ability to form C-C bonds with high regio- and stereocontrol makes it invaluable in drug discovery and natural product synthesis.[10][18]

  • Natural Product Synthesis: The rearrangement has been a key step in the total synthesis of numerous natural products, including morphine, galanthamine, and pinnatoxin A.[2][10][12] In the synthesis of azadirachtin, a potent antifeedant, the Claisen rearrangement was uniquely successful in forging a sterically congested C8-C14 bond where other methods failed.[10]

  • Drug Development: Substituted phenols are privileged structures in medicinal chemistry, appearing in a wide range of drugs. The aromatic Claisen rearrangement provides a direct and predictable method for introducing carbon-based substituents at the ortho position, a crucial step in building molecular complexity and tuning pharmacological properties. Its application in synthesizing prenylated phenylpropanoids, found in the Illicium plant family, highlights its role in accessing novel chemical matter for drug screening.[19][20]

Conclusion

The Claisen rearrangement of aryl allyl ethers is a robust and versatile transformation that has remained central to organic synthesis for over a century.[21] Its predictable mechanism, high stereospecificity, and reliability make it a go-to method for C-C bond formation.[5][22] The evolution from high-temperature thermal reactions to mild, catalyzed processes has broadened its applicability to sensitive and complex substrates. For researchers in drug development, mastering the principles and practical execution of the Claisen rearrangement opens the door to the efficient and elegant synthesis of the next generation of therapeutic agents. Future developments will likely focus on expanding the scope of enantioselective catalytic systems to provide access to chiral phenols with even greater precision.[19][20]

References

  • Wikipedia. Claisen rearrangement . Wikipedia. [Link]

  • NROChemistry. Claisen Rearrangement: Mechanism & Examples . NROChemistry. [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement . [Link]

  • Hiersemann, M., & Kalesse, M. (2005). Catalytic Asymmetric Claisen Rearrangement in Natural Product Synthesis: Synthetic Studies toward (−)-Xeniolide F . Organic Letters. [Link]

  • Nordmann, G., & Buchwald, S. L. (2003). A Domino Copper-Catalyzed C-O Coupling-Claisen Rearrangement Process . Journal of the American Chemical Society. [Link]

  • Nordmann, G., & Buchwald, S. L. (2003). A domino copper-catalyzed C-O coupling-Claisen rearrangement process . PubMed. [Link]

  • Thomson, R. J., & Douglas, C. J. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids . PubMed Central (PMC). [Link]

  • Hiersemann, M., & Kalesse, M. (2005). Catalytic asymmetric claisen rearrangement in natural product synthesis: synthetic studies toward (-)-xeniolide F . PubMed. [Link]

  • Chemistry LibreTexts. 4.4: Reactions of Ethers - Claisen Rearrangement . [Link]

  • Chemistry Notes. Claisen Rearrangement: Mechanism and examples . [Link]

  • Shigematsu, Y., et al. (2004). Tandem Claisen Rearrangement: A Novel, One-Step Synthesis of Calixarene Analogues from Macrocyclic Polyethers . Journal of the American Chemical Society. [Link]

  • OpenOChem Learn. Claisen Rearrangement . [Link]

  • Organic Chemistry Portal. Claisen Rearrangement . [Link]

  • Chemistry LibreTexts. Claisen Rearrangement . [Link]

  • BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below . [Link]

  • Thomson, R. J., & Douglas, C. J. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids . Organic Letters. [Link]

  • Wang, S., et al. (2022). Revisiting Aromatic Claisen Rearrangement Using Unstable Aryl Sulfonium/Iodonium Species: The Strategy of Breaking Up the Whole into Parts . Accounts of Chemical Research. [Link]

  • Request PDF. The Claisen Rearrangement in the Synthesis of Bioactive Natural Products . [Link]

  • Crimmins, M. T., & Ellis, J. M. (2012). Domino Alkene-Isomerization–Claisen Rearrangement Strategy to Substituted Allylsilanes . The Journal of Organic Chemistry. [Link]

  • Rulíšek, L., et al. (2016). Tandem RCM–Claisen Rearrangement–[2+2] Cycloaddition of O,O'-(But-2-en-1,4-diyl) . National Institutes of Health (NIH). [Link]

  • Hiersemann, M., & Abraham, L. The First Catalytic Asymmetric Domino Claisen Rearrangement/Intra- molecular Carbonyl Ene Reaction . [Link]

  • Name-Reaction.com. Johnson-Claisen rearrangement . [Link]

  • Schmidt, A., & Smet, M. (2008). The tandem Claisen rearrangement in the construction of building blocks for supramolecular chemistry . Chemical Society Reviews. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements . [Link]

  • Macmillan Group. Tandem Reaction Sequences . [Link]

  • University of Michigan. The Claisen Rearrangement . [Link]

  • Teator, A. J. (2015). [1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products . PubMed Central (PMC). [Link]

  • YouTube. Para-Claisen Rearrangement Full Detail Reaction Mechanism . [Link]

  • Chem-Station Int. Ed. Claisen Rearrangement . [Link]

  • Request PDF. Organocatalytic Claisen Rearrangement: Theory and Experiment . [Link]

  • MDPI. Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements . [Link]

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Methodological & Application

Step-by-step protocol for 3-(Allyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(Allyloxy)benzaldehyde via Williamson Ether Synthesis

Authored by: A Senior Application Scientist

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in organic and medicinal chemistry.[1] The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but a deep dive into the causality behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with allyl bromide in the presence of a mild base, potassium carbonate.[4][5] This method is favored for its reliability and the relative ease of preparation for both symmetrical and asymmetrical ethers.[2]

Reaction Mechanism: The SN2 Pathway

The synthesis of this compound from 3-hydroxybenzaldehyde and allyl bromide is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6]

  • Deprotonation : The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. Potassium carbonate (K₂CO₃), a mild inorganic base, is employed for this purpose.[7][8] It is sufficiently basic to remove the acidic proton from the phenol, forming a potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral alcohol.[6]

  • Nucleophilic Attack : The newly formed phenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of allyl bromide, which is bonded to the bromine atom.[2]

  • Concerted Displacement : In a concerted step, the phenoxide ion forms a new carbon-oxygen bond with the allyl group while simultaneously displacing the bromide ion, which serves as the leaving group.[2] Because this is an SN2 reaction, primary alkyl halides like allyl bromide are ideal, as they are unhindered and less prone to competing elimination reactions.[6][9]

The overall transformation results in the formation of the desired ether, this compound, and potassium bromide as a byproduct.

Critical Safety Precautions

Hazard Analysis : A thorough understanding and implementation of safety protocols are paramount for this procedure due to the hazardous nature of the reagents involved, particularly allyl bromide.

  • Allyl Bromide (3-Bromopropene) :

    • Hazards : Highly flammable liquid and vapor, toxic if swallowed, causes severe skin burns and eye damage, may cause genetic defects and cancer.[10][11] It is also very toxic to aquatic life.[11]

    • Handling : Always handle allyl bromide in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with a face shield.[10][14] All metal equipment used for transfer should be grounded to prevent static discharge.[12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

    • In case of exposure : For skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10] For eye contact, rinse cautiously with water for at least 15 minutes.[10] If inhaled, move the person to fresh air.[10] In all cases, seek immediate medical attention.[10][14]

    • Spills : Evacuate the area. Remove all ignition sources. Cover the spill with an absorbent material like activated charcoal and place it in a sealed container for disposal as hazardous waste.[14]

  • Potassium Carbonate (K₂CO₃) :

    • Hazards : Causes skin and serious eye irritation. May cause respiratory irritation.

    • Handling : Avoid generating dust. Use in a well-ventilated area and wear appropriate PPE.

  • Dimethylformamide (DMF) :

    • Hazards : Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.

    • Handling : Handle in a chemical fume hood and wear appropriate PPE.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3-Hydroxybenzaldehyde122.125.00 g40.941.0 eq
Allyl Bromide120.987.43 g (5.2 mL)61.411.5 eq
Potassium Carbonate (anhydrous)138.218.49 g61.411.5 eq
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate-~150 mL--
Saturated aq. NH₄Cl-~50 mL--
Brine (Saturated aq. NaCl)-~50 mL--
Anhydrous Magnesium Sulfate-As needed--
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.00 g, 40.94 mmol) and anhydrous potassium carbonate (8.49 g, 61.41 mmol).[5] The use of anhydrous potassium carbonate is important to avoid unwanted side reactions with water.[15]

  • Solvent Addition : Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature. A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction.[16]

  • Addition of Alkylating Agent : Slowly add allyl bromide (5.2 mL, 61.41 mmol) to the suspension dropwise using a syringe over 5-10 minutes.[5] A slight excess of allyl bromide is used to ensure the complete consumption of the starting phenol.

  • Reaction Execution : Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored to determine completion.

  • Monitoring the Reaction : Progress can be monitored by Thin Layer Chromatography (TLC).[5] To do this, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material (3-hydroxybenzaldehyde). A suitable eluent system would be Hexane:Ethyl Acetate (e.g., 4:1 v/v). The reaction is complete when the spot corresponding to 3-hydroxybenzaldehyde has disappeared. The reaction typically takes 2-4 hours.[5]

  • Work-up: Quenching : Once the reaction is complete, carefully pour the mixture into a beaker containing ~100 mL of cold water. This step precipitates the product and dissolves the inorganic salts.

  • Work-up: Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5] Ethyl acetate is a common extraction solvent that is immiscible with water and effectively dissolves the organic product.

  • Work-up: Washing : Combine the organic layers and wash them sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) (1 x 50 mL) and then with brine (1 x 50 mL).[5] The NH₄Cl wash helps to remove residual DMF, while the brine wash removes the bulk of the dissolved water.

  • Work-up: Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5] Add the drying agent until it no longer clumps together. Filter the mixture to remove the drying agent.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude product, likely as a pale yellow oil or solid.

  • Purification : The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance : Colorless to pale yellow liquid or solid.[17]

  • ¹H NMR : Spectroscopic data should be consistent with the structure of this compound.[18]

  • Purity : Typically ≥95% as determined by NMR or GC-MS.[19][20]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine 3-Hydroxybenzaldehyde & K₂CO₃ in DMF Add_Allyl 2. Add Allyl Bromide (dropwise) Reactants->Add_Allyl Stir 3. Stir at Room Temp (2-4 hours) Add_Allyl->Stir TLC 4. Monitor by TLC Stir->TLC Quench 5. Quench with Water TLC->Quench Reaction Complete Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash Organic Layer Extract->Wash Dry 8. Dry & Filter Wash->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Purify 10. Purify by Chromatography Evaporate->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Allyl Bromide. NJ.gov. [Link]

  • Stobec. (2018, July 23). Safety Data Sheet: Allyl bromide. Stobec. [Link]

  • Green Int. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. Green Int. [Link]

  • Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]

  • Mondal, R., & Aditya, G. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46(5), 391-434. [Link]

  • Kanto Chemical. (n.d.). Potassium carbonate・Sodium carbonate for Organic Synthesis. Kanto Electronic Chemicals (M) Sdn Bhd. [Link]

  • Chemistry-For-Everyone. (2024, January 17). What Does K2CO3 Do In Organic Chemistry? YouTube. [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cenmed Enterprises. (n.d.). 3 (Allyloxy)Benzaldehyde >/= 95% (Nmr) 1 G. Cenmed Enterprises. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Link]

  • LibreTexts Chemistry. (2021, July 5). 11.8: Williamson Ether Synthesis. LibreTexts. [Link]

  • Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[12]resorcinarene. International Journal of ChemTech Research, 9(8), 594-599. [Link]

  • PubChem. (n.d.). 3-Allyl-4-(allyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Wikipedia. [Link]

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Application Note: High-Purity Isolation of 3-(Allyloxy)benzaldehyde via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 3-(Allyloxy)benzaldehyde using silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The methodology emphasizes a systematic approach, beginning with thin-layer chromatography (TLC) for the development of an optimal mobile phase, followed by the execution of the column separation and subsequent analysis of the collected fractions. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is explained to ensure a deep understanding of the purification process.

Introduction

This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] Its unique structure, featuring both an aldehyde and an allyl ether functional group, allows for a wide range of chemical transformations.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of the final products.

The synthesis of this compound, typically achieved through a Williamson ether synthesis by reacting 3-hydroxybenzaldehyde with an allyl halide, can result in several impurities.[2] These may include unreacted starting materials (3-hydroxybenzaldehyde and allyl bromide), as well as potential byproducts from side reactions. Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3][4][5]

This document outlines a reliable protocol for the purification of this compound using silica gel as the stationary phase. Silica gel is a highly porous material with a large surface area, making it an excellent adsorbent for separating compounds based on polarity.[6][7][8] The choice of an appropriate mobile phase, or eluent, is critical for achieving effective separation.[9][10][11]

Principle of Separation

The purification of this compound by silica gel column chromatography is based on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent due to the presence of surface silanol groups (-SiOH).[7] The components of the crude mixture will interact with the silica gel to varying degrees based on their polarity. More polar compounds will adsorb more strongly to the silica gel and thus move more slowly down the column, while less polar compounds will have a weaker interaction and be eluted more quickly by the mobile phase.[4][5]

This compound is a moderately polar compound. The primary impurity, unreacted 3-hydroxybenzaldehyde, is significantly more polar due to the presence of the hydroxyl group, which can participate in hydrogen bonding with the silica gel. Therefore, 3-hydroxybenzaldehyde will be retained more strongly on the column. By carefully selecting a mobile phase of appropriate polarity, a clean separation between the desired product and the more polar impurities can be achieved.

Materials and Methods

Reagents and Consumables
MaterialGradeSupplierNotes
Crude this compoundSynthesis GradeN/AAssumed to contain 3-hydroxybenzaldehyde and other minor impurities.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
HexaneACS GradeStandard SupplierComponent of the mobile phase.
Ethyl AcetateACS GradeStandard SupplierComponent of the mobile phase.
DichloromethaneACS GradeStandard SupplierFor dissolving the crude sample.
TLC PlatesSilica gel 60 F254Standard SupplierFor monitoring the separation.
Anhydrous Sodium SulfateACS GradeStandard SupplierFor drying the final product solution.
Equipment
EquipmentPurpose
Glass Chromatography ColumnFor packing the stationary phase.
Separatory FunnelFor loading the mobile phase.
Fraction Collector or Test TubesFor collecting the eluted fractions.
Rotary EvaporatorFor removing the solvent from the purified product.
UV Lamp (254 nm)For visualizing the TLC plates.
Fume HoodFor all manipulations involving organic solvents.
Standard GlasswareBeakers, flasks, graduated cylinders, etc.

Experimental Protocol

The purification process is divided into three main stages: TLC method development, column chromatography execution, and post-purification analysis.

Stage 1: Pre-Purification - TLC Method Development

The success of column chromatography is highly dependent on the choice of the mobile phase. Thin-layer chromatography (TLC) is an essential tool for rapidly determining the optimal solvent system that will provide the best separation.[4][12] The goal is to find a solvent mixture that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Protocol:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate). Suggested starting ratios are 9:1, 8:2, and 7:3 (hexane:ethyl acetate).

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the crude mixture onto three separate TLC plates.

  • Develop each TLC plate in one of the prepared solvent systems.

  • After the solvent front has reached near the top of the plate, remove the plates and visualize them under a UV lamp.

  • Calculate the Rf value for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • The optimal solvent system will show good separation between the spot corresponding to this compound and any other spots (impurities). The Rf of the product should ideally be between 0.2 and 0.4.

Expected TLC Results:

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of 3-hydroxybenzaldehydeObservations
9:1~0.15~0.05Poor separation, spots are too low on the plate.
8:2 ~0.30 ~0.10 Good separation, ideal Rf for the product.
7:3~0.45~0.20Separation is still present, but the product moves faster.

Based on these representative results, an 8:2 mixture of hexane and ethyl acetate is the chosen mobile phase for the column.

Stage 2: Execution - Column Chromatography Protocol

This stage involves the physical separation of the crude mixture.

Workflow Diagram:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Pack_Column Pack Column with Silica Gel Equilibrate_Column Equilibrate with Mobile Phase Pack_Column->Equilibrate_Column Load_Sample Load Crude Sample Equilibrate_Column->Load_Sample Elute_Column Elute with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Packing:

    • Secure a glass chromatography column vertically in a fume hood.

    • Prepare a slurry of silica gel in the mobile phase (8:2 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the silica bed.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • Continuously add fresh mobile phase to the top of the column to maintain a constant flow.

Stage 3: Post-Purification - Analysis and Product Isolation

This final stage involves identifying the pure fractions and isolating the final product.

Fraction Analysis Logic:

G Start Analyze Fractions by TLC Fraction_Pure Fraction contains a single spot (R_f ≈ 0.30) Start->Fraction_Pure Fraction_Mixed Fraction contains multiple spots Start->Fraction_Mixed Fraction_Empty Fraction contains no spots Start->Fraction_Empty Combine Combine Pure Fractions Fraction_Pure->Combine Discard_Mixed Set aside mixed fractions for re-purification if necessary Fraction_Mixed->Discard_Mixed Discard_Empty Discard empty fractions Fraction_Empty->Discard_Empty

Caption: Decision tree for the analysis of collected fractions.

Procedure:

  • TLC Analysis of Fractions:

    • Spot each collected fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate in the 8:2 hexane:ethyl acetate mobile phase.

    • Visualize the plate under a UV lamp.

    • Identify the fractions that contain only the spot corresponding to this compound (Rf ≈ 0.30).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting oil is the purified this compound.

    • For rigorous dryness, the oil can be dissolved in a minimal amount of a volatile solvent like dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated again.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or in contact with skin.[13]

  • Avoid breathing vapors and contact with skin and eyes.[13]

  • In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[13][14]

Troubleshooting

IssuePossible CauseSolution
Poor separationIncorrect mobile phase polarity.Re-develop the TLC method to find a more suitable solvent system.
Cracking of the silica bedColumn ran dry.Ensure the solvent level is always above the silica bed.
Tailing of spots on TLCSample is too concentrated or contains acidic/basic impurities.Dilute the sample for TLC. Consider adding a small amount of a neutralizer (e.g., triethylamine for basic impurities) to the mobile phase.
Product elutes too quicklyMobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product does not eluteMobile phase is not polar enough.Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.

Conclusion

This application note provides a comprehensive and reliable protocol for the purification of this compound using silica gel column chromatography. By following the systematic approach of TLC method development, careful column execution, and diligent fraction analysis, a high degree of purity can be achieved. This method is crucial for ensuring the quality of this important synthetic intermediate for its various applications in research and development.

References

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work?
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Chem-Impex. (n.d.). This compound.
  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview.
  • Sorbead India. (2023). Silica Gel for Column Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Teledyne Labs. (n.d.). Silica Gel Column Chromatography.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • S. Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[1]resorcinarene. International Journal of ChemTech Research, 9(8), 594-599. Retrieved from

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Application Notes and Protocols: A Guide to the Claisen Rearrangement of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed protocol and in-depth scientific rationale for conducting the Claisen rearrangement of 3-(allyloxy)benzaldehyde to synthesize 2-allyl-3-hydroxybenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The Claisen rearrangement is a powerful and elegant carbon-carbon bond-forming reaction in organic synthesis.[1] Specifically, the aromatic Claisen rearrangement of aryl allyl ethers provides a reliable method for the ortho-allylation of phenols. This document will explore the experimental setup for the thermal rearrangement of this compound, a key intermediate in the synthesis of various high-value compounds.[2]

Scientific Principle and Mechanistic Insight

The Claisen rearrangement is a[3][3]-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, intramolecular mechanism.[1][4] In the case of this compound, heating the molecule induces a rearrangement to form 2-allyl-3-hydroxybenzaldehyde.

The reaction proceeds through a highly ordered, cyclic transition state.[1][5] The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This process involves the simultaneous breaking of the oxygen-allyl carbon bond and the formation of a new carbon-carbon bond at the ortho position of the benzene ring.[6][7] The initial product is a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic form to restore aromaticity.[6][7]

Causality of Experimental Choices: The thermal nature of this reaction dictates the need for high temperatures, typically in the range of 200-250°C, to overcome the activation energy barrier of the concerted transition state.[2] The choice of a high-boiling point solvent is critical to maintain a consistent reaction temperature and to ensure the reactants remain in the liquid phase.

Below is a diagram illustrating the mechanistic pathway of the Claisen rearrangement of this compound.

Claisen_Rearrangement_Mechanism cluster_start Starting Material cluster_transition Transition State cluster_intermediate Intermediate cluster_product Final Product This compound Cyclic_Transition_State [3,3]-Sigmatropic Shift This compound->Cyclic_Transition_State Heat Dienone_Intermediate Dienone Intermediate Cyclic_Transition_State->Dienone_Intermediate 2-Allyl-3-hydroxybenzaldehyde Dienone_Intermediate->2-Allyl-3-hydroxybenzaldehyde Tautomerization

Caption: Mechanism of the Claisen Rearrangement.

Experimental Protocol

This section details the step-by-step procedure for the Claisen rearrangement of this compound. It is imperative to adhere to all safety precautions when working with hazardous chemicals and high temperatures.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich, Ambeed, Inc.Starting material.
N,N-Diethylaniline or N-methyl-2-pyrrolidone (NMP)AnhydrousMajor chemical suppliersHigh-boiling point solvent.
TolueneAnhydrousMajor chemical suppliersSolvent for workup.
Diethyl etherAnhydrousMajor chemical suppliersSolvent for extraction.
Hydrochloric acid (HCl)1 M solutionMajor chemical suppliersFor aqueous wash.
Sodium sulfate (Na₂SO₄)AnhydrousMajor chemical suppliersDrying agent.
Silica gel60 Å, 230-400 meshMajor chemical suppliersFor column chromatography.
Round-bottom flaskAppropriate sizeGlassware supplierReaction vessel.
Reflux condenser-Glassware supplierTo prevent solvent loss.
Heating mantle with stirrer-Equipment supplierFor heating and mixing.
Thermometer or thermocouple-Equipment supplierTo monitor reaction temperature.
Separatory funnel-Glassware supplierFor extraction.
Rotary evaporator-Equipment supplierFor solvent removal.
Step-by-Step Procedure

Self-Validating System: Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

  • Preparation of the Starting Material: The synthesis of this compound is typically achieved through the O-allylation of 3-hydroxybenzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate.[2] Ensure the starting material is pure and dry before proceeding.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline or N-methyl-2-pyrrolidone (NMP).[10] The solvent volume should be sufficient to ensure good stirring.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

    • Place the flask in a heating mantle and insert a thermometer or thermocouple to monitor the internal temperature.

  • Thermal Rearrangement:

    • Heat the reaction mixture with vigorous stirring to a temperature of 200-220°C.[11]

    • Maintain this temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product, 2-allyl-3-hydroxybenzaldehyde, will have a different Rf value than the starting material.

    • The reaction is typically complete within 4-6 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with toluene or another suitable organic solvent.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the high-boiling amine solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a dark oil. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-allyl-3-hydroxybenzaldehyde as a solid or viscous oil.

Characterization

The identity and purity of the final product, 2-allyl-3-hydroxybenzaldehyde[12], can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (hydroxyl, aldehyde, and allyl).

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental process.

Experimental_Workflow Start Start: Prepare this compound Setup Reaction Setup: Dissolve in high-boiling solvent Attach reflux condenser Start->Setup Heating Thermal Rearrangement: Heat to 200-220°C Monitor by TLC Setup->Heating Workup Workup & Extraction: Cool and dilute Wash with HCl, water, and brine Heating->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End End: Pure 2-Allyl-3-hydroxybenzaldehyde Characterization->End

Caption: Experimental workflow for the synthesis.

Trustworthiness and Validation

The protocol described is based on well-established principles of the Claisen rearrangement.[2] The intramolecular nature of the reaction minimizes the formation of side products, leading to a relatively clean reaction profile.[1] The progress of the reaction can be reliably monitored by TLC, providing a clear endpoint. The purification by column chromatography is a standard and effective method for isolating the desired product.

Potential Side Reactions: While the Claisen rearrangement is generally efficient, prolonged heating or excessively high temperatures can lead to polymerization of the allyl group.[2] It is crucial to maintain careful temperature control.

Conclusion

This guide provides a robust and detailed protocol for the Claisen rearrangement of this compound. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently synthesize 2-allyl-3-hydroxybenzaldehyde, a valuable building block in various fields of chemical research and development.

References

  • Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. (n.d.).
  • Hunt, I. (n.d.). Ch24: Claisen rearrangement. University of Calgary.
  • Claisen Rearrangement. Organic Chemistry Portal. (n.d.).
  • Claisen rearrangement. In Wikipedia. (2023, December 28).
  • Reactions of Ethers - Claisen Rearrangement. In Chemistry LibreTexts. (2024, March 19).
  • Reactions of Ethers - Claisen Rearrangement. In Chemistry LibreTexts. (2024, November 19).
  • Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. Benchchem. (n.d.).
  • Claisen Rearrangement. Chem-Station Int. Ed. (2014, August 9).
  • Claisen Rearrangement. In Chemistry LibreTexts. (2023, January 22).
  • 2-Allyl-3-hydroxybenzaldehyde. Sigma-Aldrich. (n.d.).
  • 2-Allyl-3-hydroxybenzaldehyde. PubChem. (n.d.).
  • Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.com. (n.d.).
  • Working with Hazardous Chemicals. Organic Syntheses. (n.d.).
  • Working with Hazardous Chemicals. Organic Syntheses. (n.d.).

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Application Note: Suzuki-Miyaura Coupling Reactions Using 3-(Allyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura coupling reactions using 3-(allyloxy)benzaldehyde derivatives. These compounds are valuable synthetic intermediates, but their inherent functionalities—an aldehyde and an allyl ether—require careful consideration to achieve optimal reaction outcomes. This document delves into the mechanistic underpinnings of the reaction, provides guidance on parameter selection and optimization, and offers a robust, step-by-step experimental protocol for the coupling of a model substrate, 3-(allyloxy)-5-bromobenzaldehyde, with phenylboronic acid.

Introduction: The Strategic Importance of Biaryl Aldehydes

Biaryl structures are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The Suzuki-Miyaura coupling is a premier method for their synthesis due to its mild conditions and the stability and low toxicity of its organoboron reagents.[1] this compound derivatives are particularly useful building blocks. The aldehyde group serves as a versatile handle for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or olefination, while the allyl group can be deprotected to reveal a phenol or participate in further reactions.

However, the presence of these functional groups also presents challenges. The aldehyde can potentially coordinate to the palladium catalyst, influencing its activity.[4][5][6] The allyl ether, while generally stable, could under certain harsh conditions undergo side reactions. Therefore, a well-designed protocol is essential for achieving high yields and purity. This guide aims to provide the foundational knowledge and practical steps to navigate these challenges successfully.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide. This is often the rate-determining step of the cycle.[2] The reactivity of the halide follows the order I > Br > OTf >> Cl.[7]

  • Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar¹)X pd0->pd_complex1 aryl_halide Ar¹-X (3-Allyloxy-5-bromobenzaldehyde) aryl_halide->pd_complex1 transmetalation Transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) pd_complex1->pd_complex2 boronic_acid Ar²-B(OH)₂ (Phenylboronic Acid) boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) pd_complex2->product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for a Successful Coupling

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. For substrates like this compound derivatives, these choices are critical to ensure high yield and minimize side reactions.

Palladium Catalyst & Ligand Selection

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.

  • Palladium Source:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice for many applications. It is a pre-formed, air-stable Pd(0) complex that serves as a direct source of the active catalyst. It is often effective for coupling aryl bromides.[11]

    • Pd(OAc)₂ or Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that must be combined with a ligand in situ. This approach allows for greater modularity in screening different ligands.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For substrates containing potentially coordinating groups like aldehydes, the right ligand is essential.

    • Triphenylphosphine (PPh₃): The classic, workhorse ligand. It is often used in a 1:1 to 4:1 ratio with a palladium source like Pd(OAc)₂.

    • Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These "Buchwald-type" ligands are highly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[9][12] Their bulk promotes the reductive elimination step, while their electron-donating nature facilitates oxidative addition.[9][12]

The Role of the Base

The base is essential for activating the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction outcome, especially with base-sensitive functional groups.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, K₃PO₄): These are the most common choices. They are effective and generally mild enough to be compatible with the aldehyde functionality. K₃PO₄ is a slightly stronger base that can be effective when K₂CO₃ is not.[9]

  • Organic Bases (e.g., Triethylamine, Et₃N): Generally used in specific cases, such as couplings involving allylic ethers, but less common for standard aryl-aryl couplings.[13]

  • Strong Bases (e.g., NaOH, NaOMe): These should be avoided as they can promote side reactions with the aldehyde group, such as Cannizzaro-type reactions or aldol condensations.

Solvent System

The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is often optimal.

  • Toluene/Water or Dioxane/Water: These are standard biphasic solvent systems. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

  • DMF or Acetonitrile: These polar aprotic solvents can also be effective.[11]

  • Degassing: It is critically important to remove dissolved oxygen from the solvent and reaction mixture. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This is typically achieved by sparging the solvent with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the coupling of 3-(allyloxy)-5-bromobenzaldehyde with phenylboronic acid.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add aryl bromide, boronic acid, base, and stir bar to flask. start->reagents evacuate 2. Seal flask, evacuate, and backfill with inert gas (3x). reagents->evacuate add_catalyst 3. Add Pd catalyst and ligand (if not pre-complexed). evacuate->add_catalyst add_solvent 4. Add degassed solvent(s) via syringe. add_catalyst->add_solvent heat 5. Heat reaction mixture with stirring (e.g., 80-100 °C). add_solvent->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 7. Cool, dilute with organic solvent, and wash with water/brine. monitor->workup dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. workup->dry purify 9. Purify crude product via flash column chromatography. dry->purify characterize 10. Characterize final product (NMR, MS, etc.). purify->characterize end End: Pure Product characterize->end

Figure 2: General Experimental Workflow.
Materials and Reagents
  • 3-(Allyloxy)-5-bromobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (Anhydrous, degassed)

  • Deionized Water (Degassed)

  • Ethyl Acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(allyloxy)-5-bromobenzaldehyde (e.g., 257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (23 mg, 0.02 mmol) to the flask against a positive flow of inert gas. Reseal the flask immediately.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure 3-(allyloxy)-[1,1'-biphenyl]-5-carbaldehyde.

Example Data & Troubleshooting

The described protocol can be adapted for various boronic acids. The following table illustrates the expected versatility of the method.

EntryBoronic Acid PartnerProductTypical Yield
1Phenylboronic acid3-(Allyloxy)-[1,1'-biphenyl]-5-carbaldehyde85-95%
24-Methoxyphenylboronic acid3-(Allyloxy)-4'-methoxy-[1,1'-biphenyl]-5-carbaldehyde80-90%
33-Thiopheneboronic acid3-(Allyloxy)-5-(thiophen-3-yl)benzaldehyde75-85%
44-Fluorophenylboronic acid3-(Allyloxy)-4'-fluoro-[1,1'-biphenyl]-5-carbaldehyde82-92%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.
Insufficiently active catalyst systemFor less reactive boronic acids, consider switching to a more active ligand system like Pd(OAc)₂/SPhos.
Poor quality boronic acidBoronic acids can dehydrate to form boroxines; use fresh or properly stored reagents.
Protodeboronation Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic. Do not run the reaction for an unnecessarily long time.
(Boronic acid replaced by -H)
Homocoupling of Boronic Acid Oxygen contaminationImprove degassing and inert atmosphere technique.
(Ar²-Ar² formation)High catalyst loadingReduce catalyst loading to 1-2 mol%.
Formation of Unknown Byproducts Reaction temperature too highLower the reaction temperature.
Base is too strongSwitch to a milder base (e.g., from K₃PO₄ to K₂CO₃).

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly effective method for synthesizing functionalized biaryl aldehydes. Success relies on a firm understanding of the catalytic cycle and careful control of key reaction parameters. By selecting an appropriate palladium catalyst/ligand system, a mild base, and employing rigorous inert atmosphere techniques, researchers can reliably achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive starting point for the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jover, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lian, Z., et al. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study. Semantic Scholar. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497–16530. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Nishihara, Y., et al. (2017). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics, 36(18), 3531–3539. [Link]

  • Kaur, N. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Serbian Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Mondal, B., et al. (2016). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Advances, 6(62), 57077-57087. [Link]

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]

  • Lipshutz, B. H., et al. (2007). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 9(16), 3065–3068. [Link]

  • Knochel, P., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4494–4497. [Link]

  • Godoy, F., et al. (2008). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 27(6), 1257–1262. [Link]

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]

  • Gstöttmayr, C. W. K., et al. (2004). Palladium-Catalyzed Suzuki Reaction Using 1,3-Dialkylbenzimidazol-2-ylidene Ligands in Aqueous Media. Heteroatom Chemistry, 15(4), 273-277. [Link]

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. TIB. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

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Application Notes & Protocols: The Integration of 3-(Allyloxy)benzaldehyde in Contemporary Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 3-(Allyloxy)benzaldehyde (CAS No. 40359-32-8) as a novel aromatic ingredient in fragrance design and development.[1] This document details the compound's physicochemical properties, outlines rigorous protocols for its olfactive evaluation, and provides step-by-step methodologies for its incorporation into fragrance formulations. Furthermore, it addresses critical aspects of stability, compatibility, analytical quality control, and regulatory considerations, establishing a framework for the effective and safe utilization of this versatile molecule.

Introduction: A New Olfactive Modifier in the Benzaldehyde Family

Aromatic aldehydes are a cornerstone of modern perfumery, prized for their diverse and potent scent characteristics.[2] Benzaldehyde, with its classic bitter almond and cherry aroma, is a well-established ingredient.[3][4][5] this compound, a derivative featuring an allyloxy group on the benzene ring, presents a unique modification to this classic profile.[1] The introduction of the allyl ether moiety is anticipated to modulate the core benzaldehyde scent, potentially introducing green, spicy, or subtly fruity nuances while altering its volatility and substantivity.

This guide is designed to bridge the gap between the raw chemical and its refined application. It provides the necessary protocols to fully characterize its scent profile, test its performance and stability in a finished product, and ensure its quality, empowering formulators to innovate with confidence.

Section 1: Physicochemical Properties

A thorough understanding of a material's physical and chemical properties is fundamental to its successful application in any formulation. These parameters influence solubility, volatility, stability, and handling requirements.

PropertyValueSource(s)
CAS Number 40359-32-8[1][6]
Molecular Formula C₁₀H₁₀O₂[1][7][8]
Molecular Weight 162.19 g/mol [1][6]
Appearance Colorless to light yellow clear liquid[1][6]
Purity ≥95-98% (HPLC)[1][7][8]
Boiling Point 273°C at 760 mmHg; 131-134°C at 13 Torr[6][9]
Density ~1.058 g/cm³[6][9]
Flash Point 121.2°C[9][10]
Solubility Soluble in perfumer's alcohol (ethanol) and common fragrance oils.[2][11]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[1][6]

Section 2: Olfactive Profile and Sensory Evaluation

The primary value of an aroma chemical is its scent. A standardized evaluation protocol is essential for characterizing its odor profile objectively. Sensory evaluation allows for the detailed description of a fragrance's character and its evolution over time.[12]

Expected Olfactive Characteristics

Based on its structure—a hybrid of benzaldehyde and an allyl ether—this compound is predicted to possess a complex scent profile. The core almond-cherry facet of benzaldehyde is expected to be present but modified. The allyloxy group may introduce a green, slightly sharp, and subtly spicy character, potentially reducing the overt sweetness of the parent molecule and adding a modern lift.

Protocol: Standardized Olfactive Evaluation

This protocol is designed for a panel of at least three trained sensory analysts.[13]

Materials:

  • This compound

  • Perfumer's alcohol (95% ethanol, odor-free)

  • Standard paper smelling strips (blotters)

  • 10 mL glass vials

  • Pipettes

Procedure:

  • Preparation of Solution: Prepare a 10% (w/w) solution of this compound in perfumer's alcohol. This dilution is critical to prevent olfactory fatigue and perceive the nuanced characteristics of the material.

  • Initial Evaluation (Top Notes):

    • Dip a clean smelling strip approximately 1 cm into the 10% solution.

    • Remove the strip and allow the solvent to evaporate for 10-15 seconds.

    • Wave the strip 2-3 cm from the nose and inhale gently.

    • Record initial impressions, focusing on intensity, key characteristics, and olfactive family.

  • Mid-Stage Evaluation (Heart Notes):

    • Place the smelling strip on a labeled holder.

    • Evaluate the scent again at 15 minutes, 1 hour, and 2 hours.

    • Note any changes in the odor profile as the more volatile components dissipate.[14] This is where the true character of the ingredient often emerges.

  • Final Evaluation (Base Notes / Dry-Down):

    • Conduct a final evaluation at 4-6 hours.

    • Assess the substantivity (longevity) of the scent on the strip and describe the remaining base notes.

Data Interpretation

Compile the descriptors from all panelists. A consensus vocabulary should be developed to create a detailed olfactive map, noting the evolution from top to base notes. This profile serves as the foundation for creative blending.

Section 3: Application in Fragrance Formulation

Incorporating a new ingredient requires a systematic approach to understand its behavior in a blend.[11] This protocol uses a simple, classic fragrance structure (a floral accord) to assess the impact of this compound.

Protocol: Incorporation into a Model Fragrance Accord

Objective: To evaluate the effect of this compound at varying concentrations on a standard floral fragrance base.

Materials:

  • Stock solutions (10% in ethanol) of benchmark aroma chemicals: Linalool, Geraniol, Phenyl Ethyl Alcohol, Benzyl Acetate.

  • 10% solution of this compound.

  • Perfumer's alcohol (ethanol).

  • Glass beakers, graduated cylinders, and stirring rods.

  • Empty 15 mL glass perfume bottles.

Procedure:

  • Prepare the Base Accord: Create a master batch of a simple floral accord according to the proportions in Table 2. This will serve as the control.

  • Create Test Formulations: Prepare three variations by adding this compound at different levels (e.g., 0.5%, 2.0%, and 5.0%) to the base accord. Adjust the final ethanol amount to ensure all formulations total 100 parts.

  • Maturation (Aging): Tightly cap all bottles and allow them to mature for a minimum of 48 hours at room temperature, away from direct light.[15] This allows the fragrance components to meld and stabilize.

  • Comparative Evaluation: Using the sensory evaluation protocol from Section 2.2, have a panel compare the control formulation against the three test formulations. Panelists should focus on how this compound alters the overall scent, its impact on lift, body, and dry-down, and any synergistic or dissonant effects.

Table 2: Model Floral Accord Formulations

Ingredient (10% Solution)Control (%)Formula A (0.5%)Formula B (2.0%)Formula C (5.0%)
Phenyl Ethyl Alcohol20.020.020.020.0
Linalool15.015.015.015.0
Geraniol10.010.010.010.0
Benzyl Acetate5.05.05.05.0
This compound 0.0 0.5 2.0 5.0
Perfumer's Alcohol50.049.548.045.0
Total 100.0 100.0 100.0 100.0
Visualization: Fragrance Evaluation Workflow

The following diagram illustrates the comprehensive process for evaluating a new aroma chemical from initial characterization to final formulation assessment.

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_sensory Sensory Analysis cluster_formulation Formulation & Testing A1 Source this compound A2 Prepare 10% Solution in Ethanol A1->A2 B1 Olfactive Profiling (Smelling Strips) A2->B1 Initial Characterization B2 Characterize Top, Heart, & Base Notes B1->B2 C2 Incorporate Test Material (0.5%, 2.0%, 5.0%) B2->C2 Informs Blending C1 Create Base Accord (Control) C1->C2 C3 Age Formulations (48 hours min.) C2->C3 C4 Comparative Panel Evaluation C3->C4 D1 Generate Performance Report C4->D1 Final Assessment

Caption: Workflow for olfactive and performance evaluation.

Section 4: Stability and Compatibility Assessment

The stability of a fragrance is critical for product shelf-life and performance.[13] Aldehydes, in particular, can be susceptible to oxidation. The allyloxy group also presents a potential site for chemical reaction. Accelerated stability testing is a predictive method to assess these risks.[16][17]

Protocol: Accelerated Stability Testing

Objective: To assess the olfactory and chromatic stability of a fragrance containing this compound under stressed conditions (elevated temperature and UV light).

Materials:

  • Final fragrance formulation (e.g., Formula B from Table 2).

  • Control fragrance formulation (from Table 2).

  • Multiple 15 mL clear glass bottles with airtight caps.

  • A laboratory oven set to 40°C.

  • A UV light chamber or a stable location with consistent, direct sunlight exposure.

  • A dark, room temperature location for control storage (e.g., a cabinet).

Procedure:

  • Sample Preparation: Fill three sets of bottles with the test fragrance and three with the control fragrance.

  • Storage Conditions:

    • Set 1 (Elevated Temp): Place one test bottle and one control bottle in the 40°C oven.

    • Set 2 (UV Exposure): Place one test bottle and one control bottle in the UV chamber or sunlight.

    • Set 3 (Reference): Place one test bottle and one control bottle in the dark at room temperature (~20°C).

  • Evaluation Schedule: Evaluate all samples at baseline (T=0) and then at intervals of 1 week, 2 weeks, and 4 weeks.

  • Assessment: At each interval, assess the following:

    • Color: Visually inspect for any changes in color against a white background.

    • Odor: Perform a sensory evaluation using smelling strips, comparing each stressed sample to its corresponding reference sample stored at room temperature. Note any scent degradation, souring, or formation of off-notes.

Visualization: Stability Study Design

Stability_Study cluster_samples cluster_conditions Frag_Control Control Fragrance Cond_RT 20°C Dark (Reference) Frag_Control->Cond_RT Cond_Heat 40°C Oven (Heat Stress) Frag_Control->Cond_Heat Cond_UV UV Light (Light Stress) Frag_Control->Cond_UV Frag_Test Fragrance with This compound Frag_Test->Cond_RT Frag_Test->Cond_Heat Frag_Test->Cond_UV Eval Evaluate at T=0, 1, 2, 4 Weeks (Color & Odor) Cond_RT->Eval Cond_Heat->Eval Cond_UV->Eval

Caption: Experimental design for accelerated stability testing.

Section 5: Analytical Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for the quantitative and qualitative analysis of volatile fragrance compounds.[13][18] It is used to verify the purity of the raw material and to analyze the composition of the finished fragrance, including the detection of potential degradation products after stability testing.[19][20]

Protocol: GC-MS Analysis

Objective: To verify the purity of this compound and confirm its concentration in a finished fragrance.

Equipment:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Standard non-polar capillary column (e.g., DB-5ms or equivalent).

  • Autosampler.

  • Data analysis software with a mass spectral library.

Procedure:

  • Sample Preparation:

    • Raw Material: Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., methyl tert-butyl ether).

    • Finished Fragrance: Dilute the fragrance formulation (e.g., 1:100) in the same solvent.

  • GC-MS Method:

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

  • Data Analysis:

    • Purity Assessment: Analyze the chromatogram of the raw material. The main peak should correspond to this compound. Identify any impurity peaks by matching their mass spectra against a reference library (e.g., NIST). Calculate purity based on peak area percentage.

    • Formulation Analysis: Identify and quantify the peak for this compound in the fragrance sample using a calibration curve or internal standard method. Compare chromatograms of aged samples to the reference sample to identify any new peaks that may indicate degradation products.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_analysis Analysis Goals A Sample Preparation (Dilute in Solvent) B Inject into GC-MS A->B C Chromatographic Separation (GC Column) B->C D Ionization & Mass Analysis (MS Detector) C->D E Data Acquisition (Chromatogram & Spectra) D->E F Data Analysis E->F G1 Purity Check (Raw Material) F->G1 G2 Quantification (Finished Fragrance) F->G2 G3 Degradation Profile (Stability Samples) F->G3

Caption: General workflow for GC-MS quality control analysis.

Section 6: Safety and Regulatory Considerations

Ensuring the safety of any cosmetic ingredient is paramount. While specific regulatory data for this compound is not widely published, it must be handled according to its Safety Data Sheet (SDS) and within the framework of existing regulations for fragrance ingredients.

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact.[10]

  • Allergenicity: The parent molecule, Benzaldehyde, is listed as a fragrance allergen under EU Cosmetics Regulation 1223/2009.[21] While this compound is not explicitly listed, its structural similarity warrants careful consideration. It has the potential for skin sensitization in a small fraction of people.[5] Formulators should conduct a product-specific safety assessment.

  • IFRA Standards: All fragrance formulations must comply with the standards set by the International Fragrance Association (IFRA).[5][22] These standards restrict or ban the use of certain materials based on safety assessments conducted by the Research Institute for Fragrance Materials (RIFM). The final concentration of this compound in a consumer product must fall within safe levels established by a thorough risk assessment.

Conclusion

This compound is a promising aromatic aldehyde for fragrance innovation. Its unique chemical structure suggests a complex olfactive profile that can bring a novel twist to a variety of fragrance families. By following the detailed protocols outlined in this guide for sensory evaluation, formulation testing, stability assessment, and analytical control, perfumers and scientists can fully explore its potential. Adherence to rigorous safety and regulatory standards will ensure that this exploration leads to the creation of fragrances that are not only creative and appealing but also safe for the consumer.

References

  • Fragrance and Sensory Appeal Testing . (n.d.). Umbrex. Retrieved January 4, 2026, from [Link]

  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis . (n.d.). Cinquième Sens. Retrieved January 4, 2026, from [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications . (2024, October 17). Infinita Lab. Retrieved January 4, 2026, from [Link]

  • 3-Allyl-4-(allyloxy)benzaldehyde . (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • This compound . (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices . (n.d.). Skinobs. Retrieved January 4, 2026, from [Link]

  • From craftsmanship to science: A toolbox for sensory analysis in perfumery . (n.d.). TimTul. Retrieved January 4, 2026, from [Link]

  • Formulation and Evaluation of Perfume: A Comprehensive Review . (n.d.). IJIRT. Retrieved January 4, 2026, from [Link]

  • Perfume Formulation Techniques . (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • Restricted List for Personal Care Products . (n.d.). Credo. Retrieved January 4, 2026, from [Link]

  • Fragrance formulation The Art of Fragrance Formulation: A Guide for Entrepreneurs . (n.d.). LinkedIn. Retrieved January 4, 2026, from [Link]

  • Preparation and evaluation of perfumes and ingredients listed as allergens . (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]

  • Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment . (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • GC-MS analysis data of a commercially available sample of benzaldehyde . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products . (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[8]resorcinarene . (2016). International Journal of ChemTech Research. Retrieved January 4, 2026, from [Link]

  • Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Safety Assessment of Benzaldehyde as Used in Cosmetics . (2023). Cosmetic Ingredient Review. Retrieved January 4, 2026, from [Link]

  • Benzaldehyde . (n.d.). PerfumersWorld. Retrieved January 4, 2026, from [Link]

  • Benzaldehyde . (n.d.). Cosmo Chemistry India. Retrieved January 4, 2026, from [Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS . (2021). Journal of Food and Drug Analysis. Retrieved January 4, 2026, from [Link]

  • Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry . (1995). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • This compound (C10H10O2) . (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

  • Benzaldehyde | Watch-out database . (n.d.). COSlaw.eu. Retrieved January 4, 2026, from [Link]

  • The Science Behind Scents: Unpacking Allyl Cyclohexyloxyacetate's Role in Fragrance . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • Atmospheric Lifetimes and Fates of Selected Fragrance Materials and Volatile Model Compounds . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Benzaldehyde . (n.d.). The Fragrance Conservatory. Retrieved January 4, 2026, from [Link]

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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Allyloxy)benzaldehyde emerges as a pivotal starting material in the synthesis of complex pharmaceutical intermediates due to its inherent functionalities that allow for strategic molecular elaboration. This guide provides an in-depth exploration of its application, with a primary focus on the synthesis of 2-allyl-3-hydroxybenzaldehyde, a key precursor for the prostacyclin analogue, Treprostinil. We will delve into the mechanistic underpinnings of the critical thermal Claisen rearrangement, provide detailed experimental protocols, and discuss the broader synthetic potential of the resulting ortho-allyl phenol scaffold.

Introduction: The Versatility of this compound

This compound is a versatile organic compound that serves as a valuable building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring an aldehyde, an ether linkage, and a terminal alkene, offers multiple reaction sites for chemical modification. The allyloxy group, in particular, is primed for a powerful and elegant transformation: the Claisen rearrangement. This pericyclic reaction allows for a predictable and atom-economical method to introduce an allyl group onto the aromatic ring ortho to the newly formed hydroxyl group, generating a highly functionalized phenolic intermediate. This guide will illuminate the practical application of this chemistry in the context of pharmaceutical development.

The Cornerstone Reaction: Claisen Rearrangement of this compound

The thermal[2][2]-sigmatropic rearrangement of this compound to 2-allyl-3-hydroxybenzaldehyde is a cornerstone transformation that unlocks its potential in pharmaceutical synthesis. This reaction is an intramolecular process that proceeds through a concerted, cyclic transition state, leading to a thermodynamically favorable aromatic product.[3]

Mechanistic Insight: A Symphony of Electron Movement

The aromatic Claisen rearrangement is a concerted pericyclic reaction involving the movement of six pi electrons in a cyclic transition state.[1][4] The reaction is initiated by thermal energy, which promotes the[2][2]-sigmatropic shift. The C-O bond of the ether is broken as a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the benzene ring.[1] This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic product, 2-allyl-3-hydroxybenzaldehyde, to regain aromaticity.[1][3]

The regioselectivity of the Claisen rearrangement is a key feature. The allyl group preferentially migrates to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product.[5] In the case of this compound, the rearrangement selectively yields the 2-allyl-3-hydroxybenzaldehyde isomer.

Caption: Mechanism of the Claisen Rearrangement.

Application in Pharmaceutical Synthesis: A Case Study of Treprostinil

Treprostinil is a synthetic analogue of prostacyclin used to treat pulmonary arterial hypertension.[4] The synthesis of Treprostinil provides an excellent example of the strategic use of this compound and its subsequent Claisen rearrangement product.

Synthetic Pathway Overview

The synthesis of a key intermediate for Treprostinil begins with the readily available 3-hydroxybenzaldehyde. This is converted to this compound, which then undergoes a Claisen rearrangement to form 2-allyl-3-hydroxybenzaldehyde. This intermediate contains the necessary functionalities for the subsequent construction of the complex benzindene core of Treprostinil.

Treprostinil_Synthesis_Overview cluster_start Starting Material cluster_etherification Williamson Ether Synthesis cluster_rearrangement Claisen Rearrangement cluster_further_steps Further Elaboration cluster_final_product Final Product A 3-Hydroxybenzaldehyde B This compound A->B Allyl bromide, K2CO3 C 2-Allyl-3-hydroxybenzaldehyde B->C Heat (Δ) D Treprostinil Intermediate C->D Multi-step synthesis E Treprostinil D->E Final steps

Caption: Synthetic overview for a Treprostinil intermediate.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 2-allyl-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde.

Protocol 1: Synthesis of this compound

This procedure details the Williamson ether synthesis to prepare the Claisen rearrangement precursor.

Materials:

  • 3-Hydroxybenzaldehyde

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde in DMF, add potassium carbonate.

  • Add allyl bromide dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield this compound.

Protocol 2: Thermal Claisen Rearrangement to 2-Allyl-3-hydroxybenzaldehyde

This protocol describes the thermal rearrangement of this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-diethylaniline or decalin)

  • Heptane

  • Toluene

  • 10% aqueous sodium hydroxide

  • Brine

  • Sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser, dissolve this compound in a high-boiling point solvent.

  • Heat the reaction mixture to reflux (typically 200-250°C) and maintain for several hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture can be purified. One method involves cooling to 0-5°C for 1-2 hours to precipitate the product, followed by filtration and washing with heptane.[2]

  • Alternatively, the crude product can be taken up in toluene and washed sequentially with 10% aqueous sodium hydroxide, water, and brine.[2]

  • The organic phase is then dried over sodium sulfate and the solvent removed by rotary evaporation to give the crude 2-allyl-3-hydroxybenzaldehyde, which can be further purified by recrystallization or chromatography.[2]

Note on Industrial Scale: For larger scale synthesis, continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for the Claisen rearrangement.[1]

Data Summary

The following table summarizes typical reaction parameters for the synthesis of the Treprostinil intermediate.

Reaction Step Reactants Reagents/Catalyst Solvent Temperature Time Typical Yield
Etherification 3-Hydroxybenzaldehyde, Allyl bromideK₂CO₃DMFRoom Temp.1.5 - 2 hHigh
Claisen Rearrangement This compoundNone (Thermal)N,N-diethylaniline~220°C4 h~82% recovery of crude product[2]

Broader Synthetic Potential

The 2-allyl-3-hydroxybenzaldehyde intermediate is a versatile platform for further synthetic transformations. The ortho-allyl phenol moiety can be derivatized in numerous ways, including:

  • Oxidative Cyclization: The allyl group can undergo oxidative cyclization to form dihydrofuran or dihydropyran rings, which are common motifs in natural products and pharmaceuticals.

  • Olefin Metathesis: The terminal double bond of the allyl group can participate in various olefin metathesis reactions to build more complex side chains.

  • Phenolic Hydroxyl and Aldehyde Manipulations: The hydroxyl and aldehyde groups can be further modified through a wide range of standard organic transformations to introduce diverse functionalities.

While direct synthetic routes from this compound to intermediates for drugs like Tapentadol and Propranolol are not prominently documented, the rich chemistry of the 2-allyl-3-hydroxybenzaldehyde product suggests its potential as a starting point for the synthesis of a wide array of substituted aromatic compounds.

Conclusion

This compound is a strategically valuable starting material in pharmaceutical synthesis, primarily through its efficient conversion to 2-allyl-3-hydroxybenzaldehyde via the Claisen rearrangement. This application note has provided a detailed overview of the synthesis of this key intermediate, with a specific focus on its role in the production of Treprostinil. The provided protocols and mechanistic insights are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow. Organic & Biomolecular Chemistry, 17(44), 9489-9501. Available at: [Link]

  • Pharis, J. E. (2012). Synthesis of treprostinil and intermediates useful therein. U.S. Patent No. WO2012009816A1.
  • Hemetsberger, H., & Kresze, G. (2015). Improved process for the preparation of treprostinil and derivatives thereof. European Patent No. EP2861554B1. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • Chemistry LibreTexts. 22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. Available at: [Link]

  • University of Calgary. Ch24: Claisen rearrangement. Available at: [Link]

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Polymerization of monomers derived from 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Polymerization of Monomers Derived from 3-(Allyloxy)benzaldehyde

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and polymerization of this compound. This versatile monomer, possessing an allyl ether group for polymerization and a benzaldehyde moiety for subsequent functionalization, presents unique challenges and opportunities. This guide moves beyond simple procedural lists to explain the fundamental causality behind experimental choices, offering detailed, self-validating protocols for monomer synthesis, multiple polymerization strategies, and polymer characterization. We explore the intricacies of radical, cationic, and ring-opening metathesis polymerization (ROMP) pathways, grounding our discussion in authoritative literature to ensure scientific integrity.

This compound is a bifunctional monomer of significant interest in advanced materials and medicinal chemistry.[1] Its structure is a strategic marriage of two key chemical features:

  • The Allyl Ether Group: A polymerizable unit that, while challenging, offers a pathway to polyether backbones. Unlike reactive acrylates or styrenes, allyl monomers polymerize via distinct mechanisms, the understanding of which is critical for success.

  • The Benzaldehyde Moiety: A highly versatile chemical handle. The aldehyde group can be retained as a pendant functionality in the final polymer, opening avenues for post-polymerization modification, such as bioconjugation, cross-linking, or the attachment of therapeutic agents.

The primary difficulty in allyl ether polymerization lies in the propensity for degradative chain transfer , a process that competes with polymer propagation and often results in the formation of low molecular weight oligomers.[2][3][][5] This guide will detail strategies to navigate this challenge, including a novel tandem isomerization/cationic polymerization technique that circumvents the issue entirely.[6]

Monomer Synthesis: Williamson Ether Synthesis

The foundational step is the synthesis of the this compound monomer itself. This is reliably achieved via the Williamson ether synthesis, a classic S_N2 reaction between an alkoxide and an organohalide. Here, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic allyl bromide.

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde ReactionMixture Mixture in Acetone 3-Hydroxybenzaldehyde->ReactionMixture Allyl Bromide Allyl Bromide Allyl Bromide->ReactionMixture K2CO3 K2CO3 K2CO3->ReactionMixture Acetone Acetone Acetone->ReactionMixture Reflux Reflux (60°C, 12h) ReactionMixture->Reflux Heat Filter Filter Solid K2CO3 Reflux->Filter Cool Evaporate Evaporate Solvent Filter->Evaporate Column Column Chromatography Evaporate->Column FinalMonomer This compound Column->FinalMonomer

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Rationale: Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the phenol, which is sufficiently acidic. Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. Refluxing ensures a sufficient reaction rate.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Hydroxybenzaldehyde122.1210.0 g81.89Starting Material
Allyl Bromide120.9811.8 g (8.2 mL)97.54Alkylating Agent
Potassium Carbonate138.2117.0 g122.9Base
Acetone58.08200 mL-Solvent
Ethyl Acetate-As needed-Extraction Solvent
Hexane-As needed-Eluent
Anhydrous MgSO₄-As needed-Drying Agent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.89 mmol), potassium carbonate (17.0 g, 122.9 mmol), and acetone (200 mL).

  • Stir the suspension vigorously. Add allyl bromide (8.2 mL, 97.54 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 60°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5) as the eluent.

  • Combine the pure fractions and remove the solvent to yield this compound as a colorless to pale yellow liquid.[7]

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of the allyl group protons and the disappearance of the phenolic -OH peak are key indicators of success.

Polymerization Methodologies

The polymerization of this compound is not straightforward. The choice of method dictates the feasibility of achieving high molecular weight polymers.

Method 1: Free-Radical Polymerization

Core Challenge: Free-radical polymerization of allyl monomers is notoriously inefficient. The primary reason is degradative chain transfer , where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule.[2][3] This terminates the growing chain and creates a new, resonance-stabilized allylic radical that is too stable to efficiently initiate a new chain.[5] The result is a low rate of polymerization and the formation of only oligomers or low molecular weight polymers.[]

Mechanism: Propagation vs. Degradative Chain Transfer

cluster_propagation Desired Path: Propagation cluster_transfer Problematic Path: Degradative Transfer P1 Propagating Radical (P•) M1 Monomer P1->M1 Adds to double bond P2 Longer Chain (P-M•) M1->P2 P3 Propagating Radical (P•) M2 Monomer P3->M2 Abstracts allylic H PH Terminated Chain (P-H) M2->PH M_radical Stable Allylic Radical (M•) M2->M_radical

Caption: Competing pathways in free-radical allyl polymerization.

Protocol: Free-Radical Polymerization (Bulk)

Rationale: This protocol serves primarily to demonstrate the challenges of allyl polymerization. AIBN (Azobisisobutyronitrile) is a standard thermal initiator. Bulk polymerization is used to maximize monomer concentration.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
This compound162.195.0 g30.8Monomer
AIBN164.2184 mg0.51Initiator (1.65 mol%)

Procedure:

  • Place this compound (5.0 g) in a Schlenk tube equipped with a magnetic stir bar.

  • Add AIBN (84 mg).

  • Seal the tube with a rubber septum, and deoxygenate the mixture by subjecting it to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the tube with an inert gas (Argon or Nitrogen).

  • Immerse the sealed tube in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours. The viscosity of the solution may increase slightly.

  • Cool the reaction to room temperature. Dilute the viscous mixture with tetrahydrofuran (THF).

  • Precipitate the product by pouring the THF solution into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitate (if any) by filtration or centrifugation. Dry under vacuum.

  • Validation & Expected Outcome: Characterize the product by GPC/SEC. It is expected that the product will be of very low molecular weight (oligomeric) with a low conversion of the monomer. This result underscores the limitations of this method for allyl ethers.

Method 2: Tandem Isomerization-Cationic Polymerization (TICAP)

Core Principle: This elegant strategy, pioneered by Crivello, overcomes the fundamental limitations of both radical and direct cationic polymerization of allyl ethers.[6] Direct cationic polymerization fails due to chain transfer involving the labile allylic hydrogens. The TICAP method uses a transition-metal catalyst to first isomerize the unreactive allyl ether double bond to a highly reactive propenyl ether isomer in situ. This vinyl ether-like monomer then undergoes rapid cationic polymerization.[6][8][9]

Mechanism: Isomerization Unlocks Polymerization

Monomer This compound (Low Reactivity) Catalyst Transition Metal Catalyst System Monomer->Catalyst Coordination Isomer 3-(Propenoxy)benzaldehyde (High Reactivity) Initiator Cationic Initiator (Generated in situ) Isomer->Initiator Initiation Polymer High MW Polymer Catalyst->Isomer Isomerization Initiator->Polymer Rapid Cationic Propagation

Caption: The Tandem Isomerization-Cationic Polymerization (TICAP) process.

Protocol: TICAP of this compound

Rationale: This protocol is adapted from the work of Crivello et al. on allyl ethers.[6] A combination of a Group VIII transition metal complex and an organosilane generates the active isomerization and cationic polymerization species. The reaction is typically rapid and exothermic.

Reagent/MaterialQuantityRole
This compound5.0 gMonomer
Dichloromethane (DCM), dry10 mLSolvent
Dicobalt Octacarbonyl (Co₂(CO)₈)20 mgCatalyst Precursor
Phenylsilane (PhSiH₃)50 µLCo-catalyst / Initiator

Procedure:

  • Caution: Co₂(CO)₈ is toxic and should be handled in a fume hood.

  • In a dry Schlenk flask under an inert atmosphere (Argon), dissolve this compound (5.0 g) in dry dichloromethane (10 mL).

  • In a separate vial, prepare a stock solution of Co₂(CO)₈ in dry DCM (e.g., 20 mg in 1 mL).

  • Add the Co₂(CO)₈ solution to the monomer solution with stirring. The solution should change color.

  • Initiate the polymerization by adding phenylsilane (50 µL) via syringe.

  • The polymerization is often spontaneous and exothermic. Stirring at room temperature for 1-2 hours is typically sufficient.

  • Quench the reaction by adding a small amount of a basic amine (e.g., triethylamine) or by precipitating the polymer.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the resulting solid, wash with methanol, and dry under vacuum at 40°C.

  • Validation: Characterize the polymer by GPC/SEC to confirm the formation of a high molecular weight polymer. Use ¹H NMR to confirm the disappearance of the allyl protons and the formation of a polyether backbone.

Method 3: Ring-Opening Metathesis Polymerization (ROMP)

Core Principle: ROMP is a powerful living polymerization technique, but it requires a monomer containing a strained cyclic olefin.[10][11] Therefore, this compound must first be chemically modified to incorporate such a structure, for example, a norbornene moiety.[12] This two-step approach allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, initiated by catalysts like Grubbs' catalyst.[13][14]

Workflow: Monomer Modification Followed by ROMP

cluster_synthesis Step 1: ROMP-active Monomer Synthesis cluster_romp Step 2: Polymerization Monomer This compound Reagent Norbornene Functionalizing Agent Monomer->Reagent Coupling Reaction ROMP_Monomer Norbornene-functionalized Monomer Reagent->ROMP_Monomer Catalyst Grubbs' Catalyst ROMP_Monomer->Catalyst Initiation & Propagation Polymer Well-defined Polymer Catalyst->Polymer

Caption: General workflow for preparing polymers via ROMP.

Protocol 3.3.1: Synthesis of a Norbornene-Functionalized Monomer (Illustrative)

Rationale: This protocol illustrates how to attach the required strained ring. A common method is to first convert the aldehyde to a phenol (e.g., via Baeyer-Villiger oxidation and hydrolysis), then couple it to a norbornene derivative containing a good leaving group.

Procedure (Conceptual Outline):

  • Chemically convert the aldehyde group of this compound to a reactive functional group suitable for coupling (e.g., a hydroxyl or amine group) through standard organic transformations.

  • React this modified monomer with an activated norbornene derivative (e.g., 5-norbornene-2-carbonyl chloride or exo-5-norbornenyl-methyl tosylate) under appropriate conditions (e.g., in the presence of a base) to form an ester or ether linkage.

  • Purify the resulting ROMP-active monomer by column chromatography.

  • Confirm its structure by NMR and Mass Spectrometry.

Protocol 3.3.2: ROMP of the Norbornene-Functionalized Monomer

Rationale: Grubbs' 3rd Generation catalyst is chosen for its high activity and functional group tolerance. The monomer-to-catalyst ratio can be adjusted to target a specific degree of polymerization (molecular weight).

Reagent/MaterialQuantityRole
Norbornene-functionalized Monomer1.0 gMonomer
Grubbs' 3rd Gen. Catalyst(e.g., 10 mg for 100:1 ratio)Catalyst
Dichloromethane (DCM), dry10 mLSolvent
Ethyl Vinyl Ether~0.5 mLTerminating Agent

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the norbornene-functionalized monomer in dry, degassed DCM.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of DCM to create a stock solution.

  • Initiate the polymerization by rapidly injecting the required amount of catalyst solution into the stirring monomer solution.

  • Monitor the reaction. Polymerization is often visible by a rapid increase in viscosity. Allow it to proceed for 1-2 hours at room temperature.

  • Terminate the living polymerization by adding a few drops of ethyl vinyl ether, which reacts with the active catalyst end-group.

  • Precipitate the polymer into cold methanol, filter, and dry under vacuum.

  • Validation: GPC/SEC analysis should reveal a polymer with a narrow molecular weight distribution (PDI < 1.2), indicative of a controlled, living polymerization.

Polymer Characterization

Once synthesized, the polymer must be thoroughly characterized to determine its structure, molar mass, and thermal properties.

TechniquePurposeExpected Information
¹H and ¹³C NMR Structural ConfirmationConfirmation of polymer backbone structure; disappearance of monomer vinyl signals; presence of pendant benzaldehyde and/or allyl groups.
FT-IR Spectroscopy Functional Group AnalysisVerification of key functional groups (aldehyde C=O stretch ~1700 cm⁻¹, ether C-O stretch ~1100-1250 cm⁻¹).[15]
Size Exclusion Chromatography (SEC/GPC) Molar Mass DeterminationProvides number-average (Mₙ) and weight-average (Mₙ) molecular weights and the Polydispersity Index (PDI = Mₙ/Mₙ).[16]
Differential Scanning Calorimetry (DSC) Thermal TransitionsDetermination of the glass transition temperature (T₉), a key property of amorphous polymers.
Thermogravimetric Analysis (TGA) Thermal StabilityMeasures the temperature at which the polymer begins to decompose, indicating its thermal stability.

Applications and Future Outlook

Polymers derived from this compound are advanced functional materials with significant potential. The polyether backbone can impart flexibility and potential biocompatibility, while the pendant aldehyde groups serve as reactive sites for:

  • Bioconjugation: Covalent attachment of proteins, peptides, or antibodies for targeted drug delivery or diagnostic applications.

  • Cross-linking: Formation of hydrogels or thermosets by reacting the aldehyde with multifunctional cross-linkers.

  • Surface Modification: Grafting the polymer onto surfaces and using the aldehyde groups to immobilize other molecules.

  • Drug Delivery: The aldehyde can be used to attach drugs via acid-labile linkages (e.g., hydrazones) for controlled release in acidic environments like tumors or endosomes.[17]

The choice of polymerization technique is critical. TICAP provides a direct route to high molecular weight linear polymers, while ROMP offers unparalleled control over polymer architecture, enabling the synthesis of block copolymers and other complex structures. The challenges of free-radical polymerization make it unsuitable for most applications requiring well-defined materials. This guide provides the foundational protocols for scientists to explore the rich potential of this versatile monomer system.

References

  • Rajaraaman, S.K., & Crivello, J.V. (2007). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • Bevington, J.C., Huckerby, T.N., Hunt, B.J., & Jenkins, A.D. (2007). THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • Taylor & Francis Online. (2007). THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS. Journal of Macromolecular Science, Part A. [Link]

  • Lin, C.Y., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. [Link]

  • ResearchGate. (2025). Polymerisation of Allyl Compounds. ResearchGate. [Link]

  • Lichtscheidl, A.G., & Schrock, R.R. (2014). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Dalton Transactions. [Link]

  • ACS Omega. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Chemistry LibreTexts. [Link]

  • Polysil. 2-Allyloxybenzaldehyde. Polysil. [Link]

  • Pound-Lana, G., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers. [Link]

  • YouTube. (2024). Ring opening metathesis polymerization (ROMP). YouTube. [Link]

  • Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[2]resorcinarene. International Journal of ChemTech Research. [Link]

  • ResearchGate. (2023). Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium. ResearchGate. [Link]

  • Lee, J., et al. (2020). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. [Link]

  • Chemistry For Everyone. (2025). What Is Ring-Opening Metathesis Polymerization (ROMP)?. YouTube. [Link]

  • G. L. L. Department of Chemistry, University of California, Berkeley. (2019). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. [Link]

  • Google Patents. (1995). Process for making allyl polymers and copolymers.
  • ResearchGate. (n.d.). Molecular weight characterization of the polymers. ResearchGate. [Link]

  • ResearchGate. (2025). Polymerization of multiallyl monomers. ResearchGate. [Link]

  • MDPI. (2024). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. MDPI. [Link]

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Application and Protocol Guide: Quantitative Analysis of 3-(Allyloxy)benzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

3-(Allyloxy)benzaldehyde is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and fragrances.[1] Its unique structure, featuring both an aldehyde and an allyloxy group, allows for diverse chemical transformations.[1] Accurate and precise quantification of this compound within a reaction mixture is paramount for reaction monitoring, yield optimization, and quality control of the final product. This guide provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The choice of analytical technique is often dictated by the properties of the analyte and the complexity of the sample matrix.[2][3][4] HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable compounds.[5] This document will delve into the causality behind the experimental choices for each method, ensuring a thorough understanding of the principles at play.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For this compound, a reversed-phase HPLC method is highly effective.

Principle and Rationale

In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time. The selection of a C18 column is based on its wide applicability and excellent separation efficiency for a broad range of organic molecules. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of polarity to achieve optimal separation from starting materials and by-products. UV detection is suitable for this compound due to the presence of the chromophoric benzaldehyde moiety.

Experimental Protocol

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment, if necessary)[6]

  • This compound reference standard (purity ≥ 98%)[1]

Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Sample Preparation:

  • Accurately weigh a representative sample of the reaction mixture.

  • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[4]

Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time, as determined by the analysis of the reference standard.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Standards & Sample s3->a1 st1 Prepare Stock Standard st2 Serial Dilutions for Calibration st1->st2 st2->a1 a2 Data Acquisition (UV Detector) a1->a2 a3 Peak Integration & Quantification a2->a3 d1 Construct Calibration Curve a3->d1 d2 Calculate Concentration a3->d2 d1->d2

Caption: HPLC analysis workflow for this compound.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[7] It is particularly useful for reaction mixtures where volatile starting materials, intermediates, and products are present.

Principle and Rationale

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a liquid or polymer stationary phase that interacts with the analytes. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in separation. For this compound, a non-polar or mid-polar capillary column is suitable. A Flame Ionization Detector (FID) is a good choice for this analysis as it is sensitive to organic compounds.

Experimental Protocol

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane)

Reagents and Standards:

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • High-purity hydrogen and air for the FID

  • Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

  • This compound reference standard (purity ≥ 98%)[1]

  • Internal standard (e.g., a stable, non-reactive compound with a retention time that does not interfere with other peaks)

Chromatographic Conditions:

ParameterCondition
Inlet Temperature250 °C
Oven Temperature ProgramStart at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min[5]
Carrier Gas Flow Rate1.0 mL/min (constant flow)
Detector Temperature300 °C[5]
Injection Volume1 µL (split or splitless mode, depending on concentration)

Sample Preparation:

  • Accurately weigh a representative sample of the reaction mixture.

  • Dissolve the sample in a known volume of a suitable solvent.[5]

  • Add a known amount of an internal standard to both the sample and calibration standards. The internal standard corrects for variations in injection volume and instrument response.

  • If necessary, derivatization can be performed to increase the volatility of certain compounds, although it is generally not required for this compound.[3][5]

Calibration:

  • Prepare a stock solution of the this compound reference standard and the internal standard in the chosen solvent.

  • Create a series of calibration standards with varying concentrations of this compound and a constant concentration of the internal standard.

  • Inject each standard and create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Analysis:

  • Inject the prepared sample solution into the GC system.

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Calculate the ratio of the peak areas and determine the concentration of this compound using the calibration curve.

Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Add Internal Standard s2->s3 a1 Inject Standards & Sample s3->a1 st1 Prepare Stock Standards (Analyte & IS) st2 Create Calibration Standards st1->st2 st2->a1 a2 Vaporization & Separation a1->a2 a3 Data Acquisition (FID) a2->a3 d1 Construct Calibration Curve (Peak Area Ratios) a3->d1 d2 Calculate Concentration a3->d2 d1->d2

Caption: GC analysis workflow for this compound.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated.[8] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[9][10]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10][11]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][11]
Accuracy The closeness of the test results obtained by the method to the true value.[11]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Conclusion

The choice between HPLC and GC for the quantification of this compound will depend on the specific characteristics of the reaction mixture and the available instrumentation. Both methods, when properly developed and validated, can provide accurate and reliable data for reaction monitoring and quality control. It is crucial to perform a thorough method validation to ensure the suitability of the chosen procedure for its intended purpose.

References

  • A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde - Benchchem.
  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education - ACS Public
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Sample Preparation Techniques | Thermo Fisher Scientific - US.
  • Chromatography Sample Preparation Guide - Organom
  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex arom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Separation of p-(Allyloxy)benzaldehyde on Newcrom R1 HPLC column.
  • What are the optimal conditions for GC analysis of benzaldehyde?
  • Quality Guidelines - ICH.
  • Sample Prepar
  • Fundamentals of Sample Preparation for Chrom
  • CHAPTER 15: Validating Analytical Procedures - Books - The Royal Society of Chemistry.
  • ICH Q2 Analytical Method Valid
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry - UND Scholarly Commons.
  • This compound - Chem-Impex.
  • Analytical methods for the detection of 3-(4-Hydroxy-phenoxy)-benzaldehyde - Benchchem.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formul
  • III Analytical Methods.
  • ANALYTICAL METHODS.
  • Analytical Methods - RSC Publishing.
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchG
  • Analytical Methods - OPUS.

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Application Notes & Protocols: A Scalable Synthesis of 3-(Allyloxy)benzaldehyde for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-(Allyloxy)benzaldehyde, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for ether formation.[2][3] This guide offers a detailed experimental protocol, process optimization insights, scale-up considerations, and critical safety procedures. The information is tailored for researchers, chemists, and process development professionals aiming to transition this synthesis from laboratory to industrial scale.

Introduction and Industrial Significance

This compound (CAS No: 40359-32-8) is a valuable aromatic aldehyde characterized by an allyloxy group at the meta position of the benzene ring.[1][4][5] This unique structure makes it a crucial building block in organic synthesis. Its primary industrial applications include:

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key precursor for more complex molecules with potential biological activity.[1] The benzaldehyde moiety can be further functionalized, while the allyl group offers a reactive handle for various chemical transformations, including Claisen rearrangement, epoxidation, or polymerization.

  • Flavor and Fragrance Industry: The compound possesses a pleasant aromatic profile, making it a useful ingredient in the formulation of perfumes and flavoring agents.[1]

  • Polymer Chemistry: It can be utilized as a monomer for creating specialty polymers, imparting unique properties such as enhanced thermal stability or flexibility.[1]

Given its broad utility, developing a cost-effective, efficient, and scalable synthesis method is of paramount importance for industrial production.

The Synthetic Pathway: Williamson Ether Synthesis

The most direct and industrially proven method for preparing aryl ethers like this compound is the Williamson ether synthesis.[2][6] This reaction, first developed in 1850, remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[2]

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core steps are:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an allyl halide (typically allyl bromide), which bears a good leaving group (Br⁻). This attack occurs in a single, concerted step, leading to the formation of the ether C-O bond and the displacement of the bromide ion.[2]

The choice of a primary alkyl halide like allyl bromide is critical, as secondary and tertiary halides are more prone to undergo elimination side reactions, reducing the yield of the desired ether.[2]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_mechanism SN2 Mechanism cluster_products Products R1 3-Hydroxybenzaldehyde Phenoxide Phenoxide Anion R1->Phenoxide Deprotonation R2 Allyl Bromide SN2 Nucleophilic Attack R2->SN2 Electrophile Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->SN2 Nucleophile P1 This compound SN2->P1 Ether Formation P2 Salt Byproduct (e.g., KBr) SN2->P2

Caption: Logical workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale (0.5 mol), which can be adapted for pilot and industrial scales.

Physicochemical Data
Property3-Hydroxybenzaldehyde (Reactant)This compound (Product)
Molecular Formula C₇H₆O₂C₁₀H₁₀O₂[1]
Molecular Weight 122.12 g/mol 162.19 g/mol [1][7]
Appearance Light yellow to tan crystalline solidColorless clear liquid[1]
Boiling Point 240 °C~265 °C (predicted)
CAS Number 100-83-440359-32-8[1]
Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Moles (mol)QuantityMolar Ratio
3-Hydroxybenzaldehyde122.120.5061.06 g1.0
Allyl Bromide120.980.6072.59 g (51.5 mL)1.2
Potassium Carbonate (K₂CO₃), anhydrous138.210.75103.65 g1.5
Dimethylformamide (DMF)--500 mL-
Ethyl Acetate--1 L-
Saturated NH₄Cl (aq)--500 mL-
Brine (Saturated NaCl)--500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-
Step-by-Step Synthesis Procedure
  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the system with an inert gas (e.g., nitrogen or argon).

  • Charging Reagents: To the flask, add 3-hydroxybenzaldehyde (61.06 g, 0.50 mol) and anhydrous potassium carbonate (103.65 g, 0.75 mol). Add dimethylformamide (500 mL) to the flask and begin stirring to create a suspension.

  • Addition of Allyl Bromide: Add allyl bromide (72.59 g, 0.60 mol) to the dropping funnel. Add the allyl bromide dropwise to the stirred suspension over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 50°C, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the 3-hydroxybenzaldehyde spot indicates the reaction is complete.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 2 L beaker containing 1 L of cold water.

    • Transfer the aqueous mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic phase with a saturated aqueous solution of ammonium chloride (1 x 500 mL) to quench any remaining base.

    • Wash with brine (1 x 500 mL) to facilitate phase separation.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless, clear liquid. A purity of ≥ 98% is typically achievable.[1] The expected yield is generally in the range of 85-95%.

Process Visualization

G Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reactants (3-Hydroxybenzaldehyde, K₂CO₃, DMF) Setup->Charge Add 3. Add Allyl Bromide (Dropwise, Temp Control <50°C) Charge->Add React 4. Reaction (Heat to 60-70°C, 3-5h) Add->React Monitor 5. Monitor Progress (TLC) React->Monitor Monitor->React Incomplete Quench 6. Quench & Extract (Water, Ethyl Acetate) Monitor->Quench Complete Wash 7. Wash Organic Layer (NH₄Cl, Brine) Quench->Wash Dry 8. Dry & Concentrate (MgSO₄, Rotary Evaporator) Wash->Dry Purify 9. Purify Product (Vacuum Distillation) Dry->Purify Final Final Product This compound Purify->Final

Caption: Step-by-step experimental workflow for synthesis.

Industrial Scale-Up & Optimization

Transitioning this synthesis to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Solvent Selection: While DMF is an excellent solvent for this reaction, its toxicity and high boiling point present challenges for industrial use. Alternative solvents such as acetone, acetonitrile, or methyl ethyl ketone (MEK) can be evaluated. These are more volatile, making post-reaction removal easier, but may require adjustments to reaction temperature and time.

  • Phase-Transfer Catalysis (PTC): For large-scale operations, implementing phase-transfer catalysis is a highly recommended green chemistry approach.[8][9][10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous phase (using inexpensive NaOH as the base) to an organic phase containing the allyl bromide.

    • Advantages of PTC:

      • Eliminates the need for expensive, anhydrous, and often toxic polar aprotic solvents.[8]

      • Allows the use of cheaper and easier-to-handle bases like aqueous sodium hydroxide.

      • Often leads to faster reaction rates, higher yields, and simplified work-up procedures.[9][10]

  • Thermal Management: The Williamson ether synthesis is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The reactor must be equipped with a reliable cooling system, and the rate of allyl bromide addition must be carefully controlled.

  • Waste Stream Management: The primary byproduct is an inorganic salt (e.g., KBr or NaBr). An effective waste management plan must be in place for the separation and disposal of this salt from the aqueous phase.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • Allyl Bromide:

    • Hazards: Highly flammable liquid and vapor, toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is a suspected carcinogen and mutagen.[11][12]

    • Handling: Must be handled exclusively in a well-ventilated chemical fume hood. All metal equipment should be grounded and bonded to prevent static discharge.[12][13] Use only non-sparking tools.[11]

    • PPE: Wear appropriate personal protective equipment, including flame-retardant clothing, chemical-resistant gloves (e.g., Viton® or laminate), and splash-proof goggles with a face shield.[13]

  • 3-Hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation. Standard PPE should be worn.

  • Potassium Carbonate: Can cause irritation upon contact. Avoid generating dust.

  • General Procedures:

    • Ensure eyewash stations and safety showers are immediately accessible.[12]

    • Work in a well-ventilated area, and for larger scales, use a closed system.

    • Have appropriate fire extinguishing media (CO₂, dry chemical, foam) readily available.[12]

References

Troubleshooting & Optimization

Navigating the Nuances of the Claisen Rearrangement of 3-(Allyloxy)benzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Claisen rearrangement of 3-(allyloxy)benzaldehyde. As Senior Application Scientists with extensive experience in synthetic organic chemistry, we understand that while the Claisen rearrangement is a powerful tool for C-C bond formation, its application to substituted aryl allyl ethers can present unique challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the success of your reaction.

Understanding the Core Reaction: A Balancing Act of Electronics and Sterics

The thermal Claisen rearrangement of this compound is a-sigmatropic rearrangement that typically proceeds through a concerted, pericyclic transition state to yield ortho-allylated hydroxybenzaldehydes. The reaction is intramolecular and involves the migration of the allyl group from the ether oxygen to an ortho position on the aromatic ring, followed by tautomerization to restore aromaticity.

The key to a successful rearrangement lies in understanding the directing effects of the substituents on the aromatic ring. In the case of this compound, the meta-positioned aldehyde group, being electron-withdrawing, plays a crucial role in determining the regioselectivity of the allyl group migration.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products of the Claisen rearrangement of this compound?

You should anticipate the formation of two primary regioisomeric products:

  • Major Product: 2-Allyl-3-hydroxybenzaldehyde

  • Minor Product: 4-Allyl-3-hydroxybenzaldehyde

The electron-withdrawing nature of the aldehyde group at the meta position preferentially directs the allyl group to the ortho position "towards" the substituent (the C2 position). This is due to electronic effects that influence the electron density of the aromatic ring and the stability of the transition state.

A study on the regioselectivity of the Claisen rearrangement of meta-substituted allyl phenyl ethers provides strong evidence for this directing effect. While specific quantitative ratios for this compound are not extensively published, experimental data from analogous systems suggest a significant preference for the 2-allyl isomer. One publication's supporting information clearly identifies 2-allyl-3-hydroxybenzaldehyde as the successfully synthesized product of this rearrangement.

Q2: I am observing a significant amount of the para-rearranged product. What could be the cause?

The formation of a para-substituted product, 4-allyl-3-hydroxybenzaldehyde, can occur, although it is generally the minor isomer in this specific reaction. An increase in the para-product ratio could be attributed to:

  • Steric Hindrance: If there were significant steric bulk at the ortho positions, the reaction could favor migration to the less hindered para position. However, with this compound, this is not the primary influencing factor.

  • Tandem Cope Rearrangement: If both ortho positions were blocked, the allyl group would be forced to migrate to the para position via a subsequent Cope rearrangement. This is not directly applicable here as there are available ortho positions.

  • Reaction Conditions: Extremely high temperatures or prolonged reaction times might favor the thermodynamically more stable para-isomer in some systems, although kinetic control usually favors the ortho-isomers.

Q3: My reaction is giving a low yield of the desired rearranged products. What are the potential causes and solutions?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The Claisen rearrangement often requires high temperatures (typically 180-250 °C) and sufficient reaction time to proceed to completion.Carefully monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time. Consider a modest increase in temperature or a longer reflux period. Ensure efficient heat transfer with a suitable heating mantle and stirring.
Thermal Decomposition Substrates with electron-withdrawing groups can be prone to decomposition at the high temperatures required for the rearrangement.Use the lowest effective temperature to achieve rearrangement. Consider using a high-boiling, inert solvent like N,N-diethylaniline or o-dichlorobenzene to maintain a consistent temperature. Microwave-assisted heating can sometimes reduce reaction times and minimize decomposition.
Ether Cleavage Although more common under acidic conditions, thermal cleavage of the allyl ether bond can occur, leading to 3-hydroxybenzaldehyde and various products from the allyl fragment.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use scrupulously clean and dry glassware to avoid any acidic impurities.
Side Reactions of the Aldehyde At very high temperatures, the aldehyde functionality itself could potentially undergo side reactions, such as decarbonylation, although this is less common under typical Claisen conditions.Again, optimizing the temperature to the lowest effective point is key. If this becomes a persistent issue, protecting the aldehyde group prior to rearrangement might be a consideration, though this adds extra synthetic steps.
Q4: I am seeing an unexpected byproduct that I suspect might be from an "abnormal" Claisen rearrangement. What is this, and how can I identify it?

The "abnormal" Claisen rearrangement is a secondary rearrangement of the initially formed ortho-allyl phenol. In this process, the β-carbon of the allyl group becomes attached to the aromatic ring. This is a less common side reaction.

To identify an abnormal Claisen product, detailed spectroscopic analysis, particularly 2D NMR (HSQC, HMBC), would be required to establish the connectivity of the allyl group to the aromatic ring.

Q5: Can I use a catalyst to improve the reaction conditions?

Yes, Lewis acids such as aluminum chloride (AlCl₃), boron trichloride (BCl₃), or titanium tetrachloride (TiCl₄) can catalyze the Claisen rearrangement, often allowing for lower reaction temperatures. This can be particularly beneficial for thermally sensitive substrates. The Lewis acid coordinates to the ether oxygen, which facilitates the-sigmatropic shift. However, the use of a Lewis acid may also introduce other potential side reactions, and the optimal catalyst and conditions would need to be determined experimentally.

Visualizing the Reaction Pathways

To better understand the potential outcomes of your experiment, the following diagrams illustrate the primary and potential side reaction pathways for the Claisen rearrangement of this compound.

claisen_rearrangement cluster_start Starting Material cluster_products Rearrangement Products cluster_side_reactions Potential Side Reactions start This compound major 2-Allyl-3-hydroxybenzaldehyde (Major Product) start->major [3,3]-Sigmatropic Shift (Ortho - C2) minor 4-Allyl-3-hydroxybenzaldehyde (Minor Product) start->minor [3,3]-Sigmatropic Shift (Ortho - C4) cleavage Ether Cleavage (3-Hydroxybenzaldehyde) start->cleavage High Temperature decomposition Decomposition Products start->decomposition Harsh Conditions

Caption: Main reaction pathways for the Claisen rearrangement.

Experimental Protocol and Troubleshooting Guide

This section provides a general experimental protocol for the thermal Claisen rearrangement of this compound, followed by a troubleshooting table to address specific issues you may encounter.

General Protocol: Thermal Claisen Rearrangement
  • Preparation: In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a high-boiling inert solvent (e.g., N,N-diethylaniline or o-dichlorobenzene, ~0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 180-220 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (thin-layer chromatography) or by taking small aliquots for ¹H NMR analysis. The disappearance of the starting material and the appearance of the more polar phenolic products are indicative of reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If N,N-diethylaniline was used as the solvent, it can be removed by vacuum distillation or by an acidic wash. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1 M HCl to remove any basic solvent, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the regioisomers and any byproducts.

Troubleshooting Guide
Observation Possible Cause(s) Suggested Solution(s)
No reaction or very slow conversion Insufficient temperature.Ensure the reaction is reaching the required temperature. Use a high-boiling solvent to maintain a consistent high temperature.
Multiple spots on TLC, difficult to purify Incomplete reaction, side reactions (e.g., ether cleavage, decomposition).Monitor the reaction closely to avoid prolonged heating after completion. Consider lowering the reaction temperature. Ensure the reaction is under a strictly inert atmosphere.
Product is a dark, tarry substance Significant decomposition of the starting material or product.Lower the reaction temperature. Consider using a Lewis acid catalyst to facilitate the rearrangement at a lower temperature.
Incorrect ratio of regioisomers The regioselectivity is primarily governed by the electronics of the substrate.While difficult to alter significantly, solvent polarity can sometimes influence the transition state. Experimenting with different high-boiling solvents might have a minor effect. For a different regiochemical outcome, a different synthetic strategy might be necessary.
Presence of 3-hydroxybenzaldehyde in the product mixture Ether cleavage due to thermal stress or acidic impurities.Ensure all glassware is scrupulously clean and dry. Use a high-purity solvent. Perform the reaction under a strictly inert atmosphere.

References

Optimizing reaction conditions for the synthesis of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Allyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthetic intermediate. The synthesis, primarily achieved through a Williamson ether synthesis, is a cornerstone reaction, yet it presents nuances that can impact yield and purity. This document aims to provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is the Williamson ether synthesis.[1] This reaction involves the O-allylation of 3-hydroxybenzaldehyde with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.[2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ from 3-hydroxybenzaldehyde and the base, acts as a nucleophile and attacks the electrophilic carbon of the allyl halide.[1][4]

Q2: Why is the Williamson ether synthesis preferred for this transformation?

A2: The Williamson ether synthesis is favored due to its broad scope, reliability, and the relative ease of preparing both symmetrical and unsymmetrical ethers.[1] It allows for the use of readily available starting materials and generally proceeds with good yields under optimized conditions.

Troubleshooting Common Issues

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The phenolic proton of 3-hydroxybenzaldehyde must be removed to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃) are commonly used.[5] The pKa of the phenol is a critical consideration; a base whose conjugate acid has a pKa significantly higher than that of the phenol will ensure complete deprotonation.[6]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred.[5][7] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the reaction.[7]

  • Side Reactions: The primary competing reaction is the E2 elimination of the allyl halide, which is promoted by strong, sterically hindered bases.[4] However, with a primary halide like allyl bromide, this is less of a concern. Another possibility is C-alkylation, where the allyl group attaches to the aromatic ring instead of the oxygen.[5]

    • Solution: To minimize C-alkylation, ensure the phenoxide is fully formed before the addition of the allyl halide. Running the reaction at a moderate temperature can also favor O-alkylation.

  • Reaction Temperature and Time: These parameters are critical and interdependent.

    • Solution: A common starting point is stirring at room temperature for several hours to overnight.[3] If the reaction is sluggish, gentle heating (e.g., 50-70°C) can be beneficial.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.[9]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: The presence of multiple spots indicates a mixture of compounds. The most common are:

  • Unreacted 3-hydroxybenzaldehyde: This will typically have a lower Rf value than the product due to its polarity.

  • Unreacted Allyl Halide: This is usually more volatile and may not be easily visible on TLC unless a specific stain is used.

  • C-Alkylated Byproduct: 2-allyl-3-hydroxybenzaldehyde is a potential byproduct. Its polarity will be similar to the starting material due to the free hydroxyl group.

  • Dialkylated Product: While less common, it's possible for the allyl halide to react further.

Solution:

  • Purification: Column chromatography is the most effective method for separating these components. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically employed.[10]

  • Reaction Monitoring: Careful monitoring with TLC can help you stop the reaction when the formation of the desired product is maximized and byproduct formation is minimal.[9]

Q5: The reaction seems to be very slow or not proceeding at all. What should I check?

A5: If the reaction is stalled, consider the following:

  • Reagent Quality: Ensure that your 3-hydroxybenzaldehyde, allyl halide, and base are of good quality and not degraded. Allyl halides can be particularly susceptible to decomposition.

  • Moisture: The presence of water can protonate the phenoxide, rendering it non-nucleophilic. Ensure you are using anhydrous solvents and that your glassware is properly dried.

  • Base Incompatibility: While potassium carbonate is a common choice, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[4] When using NaH, be mindful of its reactivity and handle it with appropriate safety precautions.

  • Phase Transfer Catalysis: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential.[5][11] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.[11]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is a robust starting point for the synthesis.

Materials:

  • 3-Hydroxybenzaldehyde

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture vigorously for 10-15 minutes at room temperature.

  • Add allyl bromide (1.1 - 1.5 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. Gentle heating to 50°C can be applied if the reaction is slow.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]

  • Extract the mixture with ethyl acetate (3 x volume of DMF).[3]

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low Yield Incomplete deprotonationUse a stronger base or increase the stoichiometry of the current base.
Suboptimal solventUse a polar aprotic solvent like DMF or acetonitrile.
Side reactions (C-alkylation)Ensure complete phenoxide formation before adding allyl halide; moderate temperature.
Multiple Spots on TLC Unreacted starting materialsMonitor reaction closely; purify by column chromatography.
Byproduct formationOptimize reaction conditions (time, temperature) to minimize byproducts.
Slow/No Reaction Poor reagent qualityUse fresh, high-purity reagents.
Presence of moistureUse anhydrous solvents and dry glassware.
Inefficient phase transferIf using a biphasic system, add a phase transfer catalyst (e.g., TBAB).

Visualizing the Process

Reaction Mechanism

The synthesis proceeds through a classic SN2 mechanism.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Base (K2CO3) Base (K2CO3) Phenoxide Ion Phenoxide Ion Base (K2CO3)->Phenoxide Ion Allyl Bromide Allyl Bromide This compound This compound Allyl Bromide->this compound Phenoxide Ion->this compound SN2 Attack Salt (KBr) Salt (KBr)

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

A streamlined workflow is key to reproducible results.

Experimental_Workflow A 1. Reactant Setup (3-Hydroxybenzaldehyde, K2CO3, DMF) B 2. Allyl Bromide Addition A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

A logical approach to problem-solving.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Base->Check_Solvent Yes Solution_Base Increase base stoichiometry or use a stronger base. Check_Base->Solution_Base No Check_Temp Have you tried gentle heating? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to anhydrous DMF or MeCN. Check_Solvent->Solution_Solvent No Check_Reagents Are the reagents of high purity? Check_Temp->Check_Reagents Yes Solution_Temp Heat to 50-70°C and monitor by TLC. Check_Temp->Solution_Temp No Solution_Reagents Use fresh, high-purity reagents. Check_Reagents->Solution_Reagents No End Optimized Reaction Check_Reagents->End Yes Solution_Base->End Solution_Solvent->End Solution_Temp->End Solution_Reagents->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Vertex AI Search. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Organic Chemistry Research. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
  • RSC Publishing. (2016). Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • ChemicalBook. (n.d.). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Chem-Impex. (n.d.). This compound.
  • YouTube. (2018). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Phase-Transfer Catalysis in Allyl Phenethyl Ether Synthesis.
  • Google Patents. (n.d.). Allylation of phenol.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

Sources

Technical Support Center: Troubleshooting By-Product Formation in 3-(Allyloxy)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(allyloxy)benzaldehyde. This guide is designed to provide in-depth troubleshooting assistance for the identification and mitigation of by-products commonly encountered during its various chemical transformations. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile bifunctional molecule, featuring a reactive aldehyde and an allyloxy group on an aromatic ring. Its utility in organic synthesis is significant, particularly as a precursor for a variety of complex molecules.[1] However, the very features that make it a valuable building block also predispose it to several side reactions, leading to the formation of unwanted by-products. This guide will focus primarily on the by-products generated during the most common reaction of this substrate: the thermal Claisen rearrangement.

The Claisen rearrangement is a powerful, thermally induced[2][2]-sigmatropic rearrangement that converts allyl phenyl ethers to their corresponding ortho-allyl phenols.[1][3] This intramolecular process proceeds through a concerted, cyclic transition state.[4] However, the regioselectivity and the potential for competing reactions can lead to a complex product mixture, necessitating a robust troubleshooting strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing both theoretical explanations and practical solutions.

FAQ 1: My Claisen rearrangement of this compound is giving me a mixture of products. What are the likely isomers, and why are they forming?

Answer:

It is highly probable that you are observing the formation of two primary regioisomers: the desired 2-allyl-3-hydroxybenzaldehyde (major product) and the 4-allyl-3-hydroxybenzaldehyde (minor product).

Causality: The regioselectivity of the aromatic Claisen rearrangement is dictated by the electronic nature of the substituents on the benzene ring.[1][5] In the case of this compound, the aldehyde group (-CHO) is an electron-withdrawing group. When positioned at the meta position relative to the allyloxy group, it deactivates the aromatic ring towards electrophilic attack. However, its influence is not uniform across all positions.

The electron-withdrawing nature of the aldehyde group directs the rearrangement preferentially to the ortho-position (C2), which is electronically favored over the other ortho-position (C6 is identical to C2 in this case) and the para-position (C4).[5] Therefore, the migration of the allyl group to the C2 position to form 2-allyl-3-hydroxybenzaldehyde is the major pathway. However, rearrangement to the C4 position to yield 4-allyl-3-hydroxybenzaldehyde can also occur to a lesser extent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Regioselectivity in the Claisen Rearrangement of this compound.

Troubleshooting & Identification Protocol:

To confirm the identity and ratio of these isomers, a combination of chromatographic and spectroscopic techniques is recommended.

Experimental Protocol: GC-MS Analysis for Isomer Identification

  • Sample Preparation:

    • Carefully take an aliquot of your crude reaction mixture.

    • If the sample is concentrated, dilute it with a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[6]

    • Ensure the sample is free of particulate matter by passing it through a 0.45 µm syringe filter into a GC vial.[7]

  • GC-MS Instrumentation and Parameters:

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms or equivalent, is suitable for separating the isomers.[8]

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 300 °C at a rate of 20 °C/min.

      • Hold: 20 minutes at 300 °C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis.[6]

      • Expected Molecular Ion (M+): m/z 162 for both isomers. Fragmentation patterns will be key to distinguishing them, though they may be very similar. Retention time will be the primary identifier.

CompoundExpected Retention TimeKey Mass Fragments (m/z)
This compoundEarliest162, 133, 121, 91, 77
4-Allyl-3-hydroxybenzaldehydeIntermediate162, 133, 105, 77
2-Allyl-3-hydroxybenzaldehydeLatest162, 133, 105, 77

Note: The exact elution order may vary depending on the specific GC conditions and column.

FAQ 2: I am observing a significant amount of a lower molecular weight by-product. What could it be?

Answer:

A common by-product in high-temperature reactions of allyl aryl ethers is the corresponding phenol, formed via O-deallylation.[2] In your case, this would be 3-hydroxybenzaldehyde .

Causality: The allyloxy group can be cleaved under thermal stress, particularly at the high temperatures often required for the Claisen rearrangement (typically 180-250 °C).[2][5] This cleavage can occur through various mechanisms, including radical pathways or trace acid/base catalysis. The result is the loss of the allyl group and the formation of the parent phenol. Microwave-assisted heating, while often faster, can also lead to localized overheating and promote decomposition if not carefully controlled.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: Formation of 3-Hydroxybenzaldehyde via O-Deallylation.

Troubleshooting & Identification Protocol:

The presence of 3-hydroxybenzaldehyde can be confirmed by comparing the analytical data of your reaction mixture to that of an authentic standard.

Experimental Protocol: 1H NMR for By-Product Identification

  • Sample Preparation:

    • After work-up, dissolve a small amount of your crude product in a deuterated solvent such as DMSO-d6 or CDCl3.

  • NMR Analysis:

    • Acquire a 1H NMR spectrum.

    • Compare the spectrum of your product mixture to the known spectra of the starting material, desired products, and 3-hydroxybenzaldehyde.

Characteristic 1H NMR Chemical Shifts (in DMSO-d6): [10][11]

CompoundAldehyde Proton (CHO)Aromatic ProtonsAllyl/Allyloxy ProtonsHydroxyl Proton (OH)
This compound ~10.0 ppm (s)7.2-7.6 ppm (m)6.0-6.1 (m, 1H), 5.3-5.5 (m, 2H), 4.7 (d, 2H)N/A
2-Allyl-3-hydroxybenzaldehyde ~10.2 ppm (s)6.9-7.5 ppm (m)5.9-6.1 (m, 1H), 5.0-5.2 (m, 2H), 3.4 (d, 2H)~9.9 ppm (s)
4-Allyl-3-hydroxybenzaldehyde ~9.8 ppm (s)6.8-7.7 ppm (m)5.9-6.1 (m, 1H), 5.0-5.2 (m, 2H), 3.4 (d, 2H)~10.1 ppm (s)
3-Hydroxybenzaldehyde ~9.9 ppm (s)7.1-7.5 ppm (m)N/A~10.0 ppm (s)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mitigation Strategies:

  • Optimize Reaction Temperature: Carefully lower the reaction temperature to the minimum required for the Claisen rearrangement to proceed at a reasonable rate.

  • Reduce Reaction Time: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.

  • Use of Catalysts: Lewis acids can sometimes promote the Claisen rearrangement at lower temperatures, potentially reducing thermal decomposition.[12] However, care must be taken as they can also catalyze other side reactions.

FAQ 3: My reaction has produced a high molecular weight, insoluble material. What is this?

Answer:

You are likely observing polymerization of the allyl groups .

Causality: The allyl functional group, both in the starting material and the rearranged products, contains a double bond that is susceptible to radical polymerization at high temperatures. This can lead to the formation of oligomeric or polymeric materials that are often insoluble in common organic solvents.

Mitigation Strategies:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical polymerization.

  • Radical Inhibitors: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can sometimes suppress polymerization without significantly affecting the desired rearrangement. This should be tested on a small scale first.

  • Solvent Choice: Using a high-boiling, inert solvent can help to maintain a more uniform temperature and may reduce the likelihood of localized "hot spots" that can initiate polymerization.

Concluding Remarks

The successful synthesis of 2-allyl-3-hydroxybenzaldehyde from this compound is a balance of promoting the desired intramolecular rearrangement while minimizing side reactions. By understanding the underlying chemical principles and employing the analytical and mitigation strategies outlined in this guide, researchers can effectively troubleshoot their experiments and optimize their reaction conditions. For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Microwave Accelerated Aza-Claisen Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric catalytic[2][10]- or[2][2]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Claisen rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

  • CORE. (1999, January 1). Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of. Retrieved from [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Correction: Asymmetric catalytic[2][10]- or[2][2]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

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  • ResearchGate. (n.d.). Allylic Oxidations in Natural Product Synthesis. Retrieved from [Link]

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Technical Support Center: Navigating the Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polymerization and Other Side Reactions

Welcome to our dedicated technical support center for the Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond standard protocols to address a critical challenge often encountered in the lab: the prevention of unwanted polymerization and other side reactions that can significantly lower the yield and purity of your desired product.

The Root of the Problem: Why Does Polymerization Occur?

The classic thermal Claisen rearrangement often requires significant heat (typically >150 °C) to proceed at a reasonable rate.[1][2] These high temperatures can unfortunately trigger undesired side reactions, including polymerization of the starting materials or products. Both the reactant, an allyl vinyl ether, and the product, a γ,δ-unsaturated carbonyl compound, contain reactive double bonds that can be susceptible to polymerization, especially under thermal stress.[3][4] This can lead to the formation of high molecular weight oligomers or intractable "tars," which complicate purification and reduce the yield of the desired rearranged product.[5]

The propensity for polymerization is influenced by several factors, including the specific substrate, the reaction temperature, and the presence of impurities that might act as initiators. While the Claisen rearrangement is a concerted, intramolecular process, intermolecular reactions like polymerization can become competitive at elevated temperatures.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to provide direct answers to common issues encountered during the Claisen rearrangement, with a focus on preventing polymerization.

Q1: My thermal Claisen rearrangement is producing a significant amount of tar-like material, and the yield of my desired product is low. What's happening and how can I fix it?

A1: The formation of tar is a strong indicator of polymerization. At high temperatures, the vinyl and allyl moieties of your substrate and product can undergo radical or other modes of polymerization. Here are several strategies to address this:

  • Lower the Reaction Temperature: This is the most direct way to disfavor high-activation energy side reactions like thermal polymerization. If the reaction rate becomes too slow, consider using a high-boiling point, polar solvent, as polar solvents can accelerate the Claisen rearrangement.[2]

  • Reduce Reaction Time: Prolonged heating increases the likelihood of side reactions. Monitor your reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed.

  • Consider a Milder Variant: If lowering the temperature of your thermal rearrangement isn't feasible, switching to a catalyzed or modified version of the Claisen rearrangement is a highly effective strategy. (See the detailed section on "Modern Variants" below).

  • Use a Radical Inhibitor: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can suppress polymerization initiated by trace impurities or thermally generated radicals. The appropriate inhibitor and its concentration will need to be determined empirically for your specific system.

Q2: I'm concerned about potential polymerization from the start. What proactive steps can I take to prevent it?

A2: Excellent question. Proactive prevention is always the best approach.

  • Choose the Right Claisen Variant: The most effective proactive measure is to avoid the high temperatures of the classic thermal rearrangement altogether. The Ireland-Claisen and Eschenmoser-Claisen rearrangements are prime examples of variants that proceed under much milder conditions.[6][7]

  • Ensure Purity of Starting Materials: Purify your allyl vinyl ether substrate immediately before use to remove any acidic or peroxidic impurities that could initiate polymerization.

  • Degas Your Solvent: Removing dissolved oxygen by sparging with an inert gas (like argon or nitrogen) can prevent the formation of peroxides that may initiate radical polymerization.

Q3: Are certain substrates more prone to polymerization than others?

A3: Yes. Substrates with additional conjugation or those that are sterically unhindered may be more susceptible to polymerization. For instance, substrates that can form stabilized radical intermediates are at a higher risk. If you are working with a substrate that has a history of being problematic, it is highly recommended to start with one of the milder, catalyzed variants of the rearrangement.

FAQs: Claisen Rearrangement and Polymerization

What is the fundamental mechanism of the Claisen Rearrangement?

The Claisen rearrangement is a[3][3]-sigmatropic rearrangement, which is a type of pericyclic reaction. It proceeds through a concerted, cyclic transition state, where bonds are broken and formed simultaneously. In the classic example, an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound.[2]

What are the main advantages of using a milder variant like the Ireland-Claisen or Eschenmoser-Claisen rearrangement?

The primary advantage is the significantly lower reaction temperature, which minimizes side reactions like polymerization and decomposition.[6][8] This often leads to cleaner reactions, higher yields, and better stereoselectivity. These variants also expand the scope of the Claisen rearrangement to include substrates with thermally sensitive functional groups.

Can I use a polymerization inhibitor with any Claisen rearrangement variant?

While radical inhibitors are most relevant for high-temperature thermal rearrangements, their use in catalyzed variants should be approached with caution. Some catalysts, particularly metal-based Lewis acids, could potentially interact with the inhibitor, affecting its activity. It is always best to consult the literature for the specific variant you are using or to run a small-scale control experiment.

Strategic Approaches to a Clean Rearrangement: Modern Variants

The most robust solution to polymerization is often to circumvent the need for high heat. Several modern variants of the Claisen rearrangement have been developed to proceed at or even below room temperature.

The Ireland-Claisen Rearrangement

This powerful variant converts an allylic ester to a γ,δ-unsaturated carboxylic acid. The reaction proceeds by forming a silyl ketene acetal, which then undergoes the[3][3]-sigmatropic rearrangement under much milder conditions than the classic thermal rearrangement, often at temperatures from room temperature to 80 °C.[6][9]

  • Key Advantage: Avoids high temperatures, leading to cleaner reactions and higher yields, especially for sensitive substrates.

The Eschenmoser-Claisen Rearrangement

This rearrangement converts an allylic alcohol into a γ,δ-unsaturated amide. The reaction is typically carried out by heating the allylic alcohol with an N,N-dimethylacetamide dimethyl acetal. While it still requires heat, the temperatures are often lower than in the classic thermal variant, and it proceeds under neutral conditions.[7][8]

  • Key Advantage: Proceeds under neutral conditions, making it suitable for acid- or base-sensitive substrates.

Comparison of Reaction Conditions
Rearrangement Type Typical Substrate Typical Product Approximate Temperature Range
Classic Thermal Claisen Allyl vinyl etherγ,δ-Unsaturated carbonyl150 - 250 °C[2]
Ireland-Claisen Allylic esterγ,δ-Unsaturated carboxylic acid-78 °C to 80 °C[6][9]
Eschenmoser-Claisen Allylic alcoholγ,δ-Unsaturated amide100 - 160 °C[7][10]

Visualizing the Pathways

To better understand the competition between the desired rearrangement and the undesired polymerization, consider the following workflow diagram:

claisen_pathways cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Potential Outcomes Start Allyl Vinyl Ether Conditions Heat (>150°C) Start->Conditions Claisen Desired Product (γ,δ-Unsaturated Carbonyl) Conditions->Claisen [3,3]-Sigmatropic Rearrangement Polymer Undesired Polymer/ Tar Formation Conditions->Polymer Intermolecular Polymerization

Caption: Competing pathways in a thermal Claisen rearrangement.

Experimental Protocols

Protocol 1: A Representative Ireland-Claisen Rearrangement

This protocol is adapted from literature and illustrates the mild conditions of this variant.[6]

  • Dissolve the allylic ester (1.0 eq) in dry toluene.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of KHMDS (1.0 M in THF, 2.0 eq).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add TMSCl (2.5 eq) and allow the reaction to warm to room temperature.

  • Stir for approximately 80 minutes, then heat the mixture to 80 °C for 4 hours.

  • Quench the reaction with 0.5 N aq. HCl and proceed with a standard aqueous workup and purification.

Protocol 2: A Representative Eschenmoser-Claisen Rearrangement

This protocol, adapted from a literature procedure, demonstrates a typical setup for this rearrangement.[10]

  • In a sealed tube, charge the allyl alcohol (1.0 eq), N,N-dimethylacetamide dimethyl acetal (5.1 eq), and xylene.

  • Seal the tube and heat the mixture using microwave irradiation to 160 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to obtain the γ,δ-unsaturated amide.

Concluding Remarks

Preventing polymerization during the Claisen rearrangement is a matter of controlling the reaction conditions to favor the desired intramolecular rearrangement over intermolecular side reactions. By understanding the thermal sensitivity of the reactants and products, and by leveraging the milder conditions offered by modern variants like the Ireland-Claisen and Eschenmoser-Claisen rearrangements, researchers can significantly improve the outcomes of this classic and versatile reaction.

References

  • Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US. (n.d.). Google.
  • Eschenmoser-Claisen Rearrangement. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

  • Kato, M., & Kamogawa, H. (1968). Polymerization of allyl(vinyl phenyl) ethers and reactions of the resulting polymers.Journal of Polymer Science Part A: Polymer Chemistry.
  • Ireland-Claisen Rearrangement. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

  • Eschenmoser-Claisen rearrangement. (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from [Link]

  • Claisen Rearrangement. (2023, January 22). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Photoredox-enabled 1,2-dialkylation of a- substituted acrylates via Ireland–Claisen rearrangement. (2021, January 7). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Ireland-Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Ireland-Claisen Rearrangement. (2021, August 21). YouTube. Retrieved January 4, 2026, from [Link]

  • Polymers derived from fluoroketones. III. Monomer synthesis, polymerization, and wetting properties of poly(allyl ether) and poly(vinyl ether). (n.d.). Scilit. Retrieved January 4, 2026, from [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Thermal Claisen Rearrangement in Flow – Increasing Selectivity of Two-step Synthesis. (n.d.). Pure. Retrieved January 4, 2026, from [Link]

  • The Cope and Claisen Rearrangements. (2019, November 14). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Claisen Review. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Synthesis of telechelic living poly(vinyl ethers). (n.d.). Macromolecules - ACS Publications. Retrieved January 4, 2026, from [Link]

  • Claisen rearrangement. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Claisen Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). (2017, November 20). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Recent Advances in Catalytic[3][3]-Sigmatropic Rearrangements. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • The Claisen Rearrangement. (n.d.). Retrieved January 4, 2026, from [Link]

  • Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. (n.d.). UQ eSpace - The University of Queensland. Retrieved January 4, 2026, from [Link]

  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. (2025, November 2). ResearchGate. Retrieved January 4, 2026, from [Link]

  • π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization. (2015, February 23). PubMed. Retrieved January 4, 2026, from [Link]

  • Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. (n.d.). Retrieved January 4, 2026, from [Link]

  • TAR IN BIOMASS PRODUCER GAS: AN ENDURING CHALLENGE. (n.d.). TNO (Publications). Retrieved January 4, 2026, from [Link]

  • Preparation of α,β-unsaturated aldehydes or ketones. (n.d.). Google Patents.
  • A comprehensive review of primary strategies for tar removal in biomass gasification. (2022, December 1). SciSpace. Retrieved January 4, 2026, from [Link]

  • Primary measures to reduce tar formation in fluidised-bed biomass gasifiers. (n.d.). ECN Publicaties. Retrieved January 4, 2026, from [Link]

  • WASTE TO CLEAN SYNGAS: AVOIDING TAR PROBLEMS. (n.d.). Lirias. Retrieved January 4, 2026, from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • 18.16: Nucleophilic Addition to α, β- Unsaturated Aldehydes and Ketones. (2014, July 25). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. (2022, June 15). Books.

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Technical Support Center: Minimizing Impurities in the Williamson Ether Synthesis of Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aryl ethers, a crucial transformation in organic chemistry. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to minimize impurities and maximize yields.

The Williamson ether synthesis, a staple for forming C-O bonds, involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] While robust, the synthesis of aryl ethers via the reaction of a phenoxide with an alkyl halide presents unique challenges. Phenoxides are ambident nucleophiles, meaning they can react at two different sites—the oxygen and the carbon atoms of the aromatic ring.[1] This duality, coupled with competing side reactions, can lead to a variety of impurities that complicate purification and reduce yields.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered during the Williamson ether synthesis of aryl ethers.

Troubleshooting Guide & FAQs

Q1: My primary impurity is unreacted phenol. How can I drive the reaction to completion?

Root Cause Analysis: The presence of significant amounts of unreacted phenol almost always points to incomplete deprotonation. The phenoxide is the active nucleophile in this SN2 reaction; insufficient generation of this species will stall the synthesis.[2]

Solutions & Protocols:

  • Evaluate Your Base: The pKa of the phenol and the strength of the base are critical. For most simple phenols, common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are sufficient.[3] However, phenols with electron-withdrawing groups are more acidic and may require a weaker base, while electron-rich phenols are less acidic and necessitate a stronger base.

    • Protocol for Base Selection: Start with K₂CO₃ in a polar aprotic solvent like acetonitrile or DMF.[1][4] If starting material persists, switch to a stronger base like NaOH. For particularly unreactive phenols, a very strong base like sodium hydride (NaH) can be employed, though with caution, as this can promote side reactions.[5][6]

  • Solvent Choice Matters: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1][7]

    • Recommended Solvents: Utilize polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][8][9] These solvents do not solvate the phenoxide as strongly, leaving it more available to react.[1]

  • Reaction Kinetics: Ensure adequate reaction time and temperature. A typical Williamson synthesis is conducted at 50-100 °C for 1-8 hours.[1][5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Phenol Type Recommended Base Rationale
Electron-deficient (e.g., nitrophenols)K₂CO₃, Cs₂CO₃Higher acidity allows for the use of milder bases.
Simple Phenols (e.g., phenol, cresol)NaOH, KOH, K₂CO₃Standard bases are generally effective.
Electron-rich (e.g., methoxyphenols)NaOH, NaHLower acidity requires a stronger base for complete deprotonation.
Q2: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

Root Cause Analysis: The formation of an alkene is the hallmark of a competing E2 elimination reaction.[10] This occurs when the phenoxide acts as a base, abstracting a proton from the alkyl halide, rather than as a nucleophile attacking the electrophilic carbon.[10] This side reaction is highly dependent on the structure of the alkyl halide.

Solutions & Protocols:

  • Alkyl Halide Selection is Crucial: The Williamson ether synthesis proceeds via an SN2 mechanism.[1] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon.

    • Best Choices: Always use a methyl or primary alkyl halide.[1][10]

    • Problematic Choices: Secondary alkyl halides will give a mixture of the desired ether (SN2 product) and the alkene (E2 product).[6] Tertiary alkyl halides will almost exclusively yield the alkene through E2 elimination and are not suitable for this reaction.[5][6][10]

  • Temperature Control: Higher reaction temperatures can favor the elimination pathway.[1] If elimination is a problem, try running the reaction at a lower temperature for a longer period.

Workflow for Minimizing Elimination Byproducts

Caption: Selection of the alkyl halide is critical to favor the desired SN2 pathway.

Q3: My product is contaminated with a C-alkylated isomer. How can I improve the selectivity for O-alkylation?

Root Cause Analysis: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (specifically the ortho and para positions).[1] This allows for two competing reaction pathways: O-alkylation (the desired Williamson ether synthesis) and C-alkylation (a Friedel-Crafts-type reaction).[7][10] The solvent plays a major role in determining the outcome.[7]

Solutions & Protocols:

  • Solvent is Key to Selectivity:

    • To Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO.[7] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more nucleophilic and sterically accessible for attack on the alkyl halide.

    • Conditions that Favor C-Alkylation: Protic solvents (e.g., water, trifluoroethanol) can form hydrogen bonds with the phenoxide oxygen.[7] This "shields" the oxygen, making the carbon atoms of the ring more likely to act as the nucleophile.[7] High temperatures can also favor the thermodynamically more stable C-alkylated product.

  • Phase Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst can be highly effective at promoting O-alkylation.[1] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, transports the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides.[11] This "naked" phenoxide in the organic phase is highly reactive and selectively undergoes O-alkylation.

Mechanism of O- vs. C-Alkylation

Alkylation_Selectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Phenoxide Phenoxide Ion (Ar-O⁻) O_Alkylation O-Alkylation (SN2) Phenoxide->O_Alkylation Favored in Polar Aprotic Solvents (DMF, DMSO) C_Alkylation C-Alkylation Phenoxide->C_Alkylation Favored in Protic Solvents (H₂O, EtOH) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation Ether Aryl Ether (Ar-O-R) O_Alkylation->Ether C_Product C-Alkylated Phenol (R-Ar-OH) C_Alkylation->C_Product

Caption: Solvent choice directs the reaction towards either O- or C-alkylation.

Q4: The reaction is sluggish and yields are low, even with a primary alkyl halide and the correct base. What else can I try?

Root Cause Analysis: If the core components (phenol, base, alkyl halide) are appropriate, sluggish reactions can be due to poor solubility, a less reactive alkyl halide, or the need for activation.

Solutions & Protocols:

  • Improve Halide Reactivity: The reactivity of the leaving group follows the trend I > Br > Cl.[12] If you are using an alkyl chloride and observing low reactivity, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate.

  • Catalytic Iodide: If you must use an alkyl chloride, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide undergoes a Finkelstein reaction with the alkyl chloride to generate the more reactive alkyl iodide in situ.

  • Phase Transfer Catalysis (PTC): As mentioned previously, PTC is an excellent technique for accelerating sluggish biphasic reactions by improving the transport of the phenoxide nucleophile into the organic phase where the alkyl halide is located.[11]

    • Standard PTC Protocol:

      • Dissolve the phenol in toluene or another suitable organic solvent.

      • Add an aqueous solution of NaOH or KOH and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

      • Add the primary alkyl halide.

      • Stir vigorously at 50-80 °C and monitor by TLC.

Summary of Key Parameters for Minimizing Impurities
Parameter Recommendation for High Purity Aryl Ethers Common Impurity if Ignored
Alkyl Halide Methyl or Primary (1°) HalideAlkene (from E2 elimination with 2°/3° halides)
Base Match strength to phenol pKa (e.g., K₂CO₃, NaOH)Unreacted Phenol (base too weak)
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO)C-Alkylated Phenol (protic solvents), Slow Reaction
Temperature 50-100 °C (monitor to avoid elimination)Alkene (high temperatures can favor E2)
Additives Catalytic NaI or KI (for alkyl chlorides), Phase Transfer CatalystSluggish or Incomplete Reaction

By carefully considering these factors and applying the troubleshooting strategies outlined, you can significantly reduce the formation of common impurities in the Williamson ether synthesis of aryl ethers, leading to higher yields and simplified purification procedures.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Tiwari Academy Discussion Forum. How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Sci-Hub. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • Organic Chemistry Research. Regular Article. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ResearchGate. (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry. [Link]

  • YouTube. Learnivio | Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. [Link]

  • YouTube. C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. [Link]

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Effect of base strength on the yield of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Allyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this important synthetic transformation. The synthesis, typically achieved via a Williamson ether synthesis, is a cornerstone reaction, yet its success is highly dependent on carefully chosen reaction conditions, particularly the choice of base.[1][2][3] This document will explore the nuances of base selection and its profound impact on reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the role of base strength.

Issue 1: Low or No Yield of this compound

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted 3-hydroxybenzaldehyde.

  • After workup, the isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

  • Insufficient Deprotonation of 3-hydroxybenzaldehyde: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base is too weak, the equilibrium will not favor the formation of the phenoxide, leading to a low concentration of the active nucleophile.

    • Solution: Employ a stronger base. If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For a more robust reaction, strong bases like sodium hydride (NaH) can be used, although with caution due to their reactivity.[2]

  • Hydrolysis of Allyl Bromide: If the reaction conditions are too aqueous or the base is a strong hydroxide in high concentration, hydrolysis of the allyl bromide to allyl alcohol can become a significant side reaction.[4]

    • Solution: Ensure your solvent is anhydrous, especially when using highly reactive bases like NaH. When using aqueous bases like NaOH, consider a phase-transfer catalyst (PTC) to facilitate the reaction between the organic and aqueous phases, which can allow for lower concentrations of the aqueous base.[5][6][7]

  • Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate and outcome.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile.[2][8] These solvents are effective at solvating the cation of the base, leaving the anion more nucleophilic.

Issue 2: Formation of a Significant Amount of Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the desired product.

  • NMR or GC-MS analysis of the crude product indicates the presence of impurities.

Potential Causes & Solutions:

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2] While O-alkylation is generally favored, strong bases and high temperatures can sometimes promote C-alkylation, leading to the formation of allyl-substituted benzaldehyde isomers.

    • Solution: Use milder bases like K₂CO₃ and moderate reaction temperatures. The choice of solvent can also influence the selectivity.

  • Elimination Reaction of Allyl Bromide: Strong, sterically hindered bases can promote the E2 elimination of HBr from allyl bromide to form allene.[9][10][11]

    • Solution: Avoid bulky bases if elimination is a suspected issue. Stick to bases like K₂CO₃ or Cs₂CO₃ which are less prone to inducing elimination.

  • Claisen Rearrangement of the Product: At elevated temperatures, the desired product, this compound, can undergo a Claisen rearrangement to form 2-allyl-3-hydroxybenzaldehyde and 4-allyl-3-hydroxybenzaldehyde.[12]

    • Solution: Maintain a controlled and moderate reaction temperature. If the reaction requires heating, monitor the progress closely by TLC to avoid prolonged heating times after the starting material has been consumed.

Issue 3: Reaction Stalls or is Incomplete

Symptoms:

  • TLC monitoring shows that the reaction starts but does not proceed to completion, even after an extended period.

  • A mixture of starting material and product is consistently observed.

Potential Causes & Solutions:

  • Poor Solubility of the Base: Some bases, like potassium carbonate, have limited solubility in common organic solvents like acetone. This can lead to a low effective concentration of the base.

    • Solution: Use a solvent in which the base is more soluble, such as DMF. Alternatively, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.[5][6]

  • Deactivation of the Base: The presence of acidic impurities or excess moisture can neutralize the base, rendering it ineffective.

    • Solution: Ensure all reagents and solvents are dry. Use freshly opened or properly stored bases.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the synthesis of this compound?

The base is arguably the most critical reagent in this Williamson ether synthesis. Its primary role is to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the corresponding phenoxide.[2] The strength of the base directly influences the concentration of this nucleophile. A base that is too weak will result in a low concentration of the phenoxide and consequently a slow or incomplete reaction. Conversely, a base that is too strong can lead to undesirable side reactions such as elimination of the alkyl halide or C-alkylation.[1][9][10]

Q2: Can I use sodium hydroxide (NaOH) as the base?

Yes, sodium hydroxide can be used, but it presents some challenges.[2][4] Solid NaOH has low solubility in many organic solvents. Using an aqueous solution of NaOH creates a two-phase system, which can lead to slow reaction rates and hydrolysis of the allyl bromide.[4] To overcome this, a phase-transfer catalyst is often employed to facilitate the transfer of the hydroxide ion into the organic phase.[5][6]

Q3: What is a phase-transfer catalyst and when should I use it?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[6][13] In the context of this synthesis, a PTC, such as a quaternary ammonium salt, can transport the hydroxide or carbonate anion from the aqueous or solid phase into the organic solvent where the 3-hydroxybenzaldehyde and allyl bromide are dissolved.[5] You should consider using a PTC when you have a heterogeneous reaction system, for example, when using an aqueous solution of a base with an organic solvent, or when using a solid base with poor solubility in your chosen solvent.[6][14]

Q4: How does the cation of the base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?

The cation can influence the reactivity of the phenoxide. Larger, more polarizable cations like cesium (Cs⁺) can lead to a "freer" or more reactive phenoxide anion, which can increase the reaction rate. This is often referred to as the "cesium effect." Therefore, cesium carbonate (Cs₂CO₃) is often a highly effective base for this type of reaction, albeit more expensive than its sodium or potassium counterparts.

Experimental Protocol: Synthesis of this compound using Potassium Carbonate

This protocol provides a reliable method for the synthesis of this compound with a good yield and purity.

Materials:

  • 3-Hydroxybenzaldehyde

  • Allyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous acetone to dissolve the 3-hydroxybenzaldehyde.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary

The choice of base has a significant impact on the reaction parameters and outcome. The following table provides a comparative summary based on typical results for the Williamson ether synthesis of phenolic compounds.

BaseRelative StrengthTypical SolventTypical Temperature (°C)Relative Reaction TimeTypical Yield Range (%)Common Side Reactions
NaHCO₃ WeakDMF80-100Long20-40Incomplete reaction
K₂CO₃ ModerateAcetone, DMF50-80Moderate70-90Minimal
Cs₂CO₃ Moderate-StrongAcetonitrile, DMF25-60Short85-95Minimal
NaOH (aq) StrongBiphasic with PTC25-50Moderate60-80Hydrolysis of allyl bromide
NaH Very StrongTHF, DMF0-25Very Short>90C-alkylation, safety concerns

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Phenoxide 3-Hydroxybenzaldehyde->Phenoxide + Base Base Base Protonated_Base Protonated_Base Allyl_Bromide Allyl_Bromide Bromide_Ion Bromide_Ion 3-Allyloxybenzaldehyde 3-Allyloxybenzaldehyde Phenoxide_ref Phenoxide Phenoxide_ref->3-Allyloxybenzaldehyde + Allyl Bromide

Caption: General mechanism of the Williamson ether synthesis for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_cause Potential Causes cluster_solution Solutions Start Low Yield or Incomplete Reaction? Weak_Base Is the base too weak (e.g., NaHCO3)? Start->Weak_Base Yes Wet_Reagents Are reagents/solvent wet? Start->Wet_Reagents No Stronger_Base Use stronger base (K2CO3, Cs2CO3, NaH) Weak_Base->Stronger_Base Poor_Solubility Is the base poorly soluble? Wet_Reagents->Poor_Solubility No Dry_Reagents Dry reagents and solvent Wet_Reagents->Dry_Reagents Yes Change_Solvent Use a more polar aprotic solvent (DMF) or add a PTC Poor_Solubility->Change_Solvent Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Effect of Base Strength on Reaction Pathways

Reaction_Pathways cluster_products Potential Products Reactants 3-Hydroxybenzaldehyde + Allyl Bromide Desired_Product This compound (O-Alkylation) Reactants->Desired_Product Moderate Base (e.g., K2CO3) C_Alkylation C-Alkylated Byproduct Reactants->C_Alkylation Strong, Hindered Base Elimination Allene (from Allyl Bromide) Reactants->Elimination Strong, Hindered Base No_Reaction No Reaction Reactants->No_Reaction Weak Base (e.g., NaHCO3)

Caption: Influence of base strength on the distribution of products.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • JETIR. (2019). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • University of Calgary. Ch16 : ROH + R' X -> ROR' (Williamson). [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]

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Validation & Comparative

A Researcher's Guide to the NMR Spectral Analysis of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(Allyloxy)benzaldehyde, a versatile building block in organic synthesis. We will explore the causal relationships between the molecule's structure and its spectral features, compare its spectral data with a related compound, and provide detailed experimental protocols to ensure data integrity and reproducibility.

Introduction to this compound and the Power of NMR

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its structure, featuring a benzaldehyde core with an allyloxy substituent at the meta position, offers multiple reactive sites for chemical modification.[1][2] Precise characterization of this molecule is crucial for quality control and for understanding its reactivity in subsequent synthetic steps. NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of each atom within the molecule.

Deciphering the Proton Landscape: ¹H NMR Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environments. The chemical shift, integration, and multiplicity of each signal are dictated by the electronic environment and proximity to neighboring protons.

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]

Experimental Protocol for ¹H NMR Analysis [3]

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set appropriate acquisition parameters, including:

      • Pulse Angle: Typically a 30° or 45° pulse for routine ¹H spectra.

      • Acquisition Time: Usually 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full proton relaxation.

¹H NMR Data Summary for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde-H~9.9Singlet1HCHO
Aromatic-H~7.5-7.2Multiplet4HAr-H
Vinylic-H~6.0Multiplet1H-OCH₂-CH =CH₂
Vinylic-H~5.4, ~5.3Multiplet2H-OCH₂-CH=CH
Allylic-H~4.6Doublet2H-OCH ₂-CH=CH₂

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Interpreting the ¹H NMR Spectrum:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a characteristic singlet far downfield around 9.9 ppm.[4][5]

  • Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The substitution pattern breaks the symmetry of the ring, leading to distinct chemical shifts for each proton.

  • Allyloxy Group Protons:

    • The vinylic proton attached to the carbon adjacent to the oxygen (-OCH₂-CH =CH₂) is a multiplet around 6.0 ppm. Its complex splitting pattern arises from coupling to both the geminal and vicinal vinylic protons, as well as the allylic protons. The restricted rotation around the C=C double bond results in non-equivalent coupling constants.[6]

    • The two terminal vinylic protons (-OCH₂-CH=CH ₂) appear as separate multiplets around 5.3 and 5.4 ppm.

    • The two allylic protons (-OCH ₂-CH=CH₂) are shifted downfield to approximately 4.6 ppm due to the deshielding effect of the adjacent oxygen atom and appear as a doublet.

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

¹³C NMR Data Summary for this compound

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~160Aromatic C-O
~138Aromatic C-CHO
~132Vinylic -OCH₂-C H=CH₂
~130, ~124, ~122, ~115Aromatic C-H
~118Vinylic -OCH₂-CH=C H₂
~69Allylic -OC H₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Interpreting the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at a characteristic chemical shift of around 192 ppm.[7][8][9]

  • Aromatic Carbons: The six aromatic carbons appear in the range of approximately 115-160 ppm. The carbon directly attached to the electron-withdrawing aldehyde group (C-CHO) is downfield, as is the carbon attached to the oxygen of the allyloxy group (C-O). The remaining four aromatic carbons have chemical shifts that are influenced by the electronic effects of the substituents.

  • Allyloxy Group Carbons:

    • The vinylic carbons appear at ~132 ppm (-OCH₂-C H=CH₂) and ~118 ppm (-OCH₂-CH=C H₂).

    • The allylic carbon (-OC H₂-) is found at approximately 69 ppm, shifted downfield due to the attachment to the electronegative oxygen atom.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments that give rise to the observed NMR signals.

Caption: Molecular structure of this compound with key ¹H and ¹³C NMR chemical shift assignments.

Comparative Analysis: this compound vs. 4-(Allyloxy)benzaldehyde

To highlight the impact of substituent position on NMR spectra, we can compare this compound with its isomer, 4-(allyloxy)benzaldehyde.

FeatureThis compound4-(Allyloxy)benzaldehydeRationale for Difference
Aromatic ¹H NMR Complex multipletTwo doublets (AA'BB' system)The para-substitution in 4-(allyloxy)benzaldehyde results in a more symmetrical aromatic region, leading to a simpler splitting pattern.
Aromatic ¹³C NMR 6 distinct signals4 distinct signalsDue to the symmetry in the para-substituted isomer, there are fewer unique carbon environments in the aromatic ring.
Aldehyde ¹H Shift ~9.9 ppm~9.87 ppmThe electronic effect of the allyloxy group on the aldehyde proton is slightly different depending on its position (meta vs. para), leading to a small change in chemical shift.

This comparison underscores the sensitivity of NMR spectroscopy to subtle changes in molecular structure, making it an invaluable tool for isomer differentiation.

Conclusion

The detailed ¹H and ¹³C NMR analysis of this compound provides a clear and unambiguous structural confirmation. By understanding the interplay of electronic effects and molecular geometry, researchers can confidently interpret the spectral data. The provided experimental protocols and comparative analysis serve as a robust guide for scientists and professionals in drug development and other fields of chemical research, ensuring the accurate characterization of this important synthetic intermediate.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets.
  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • BenchChem. (n.d.). 3-Allyl-4-(allyloxy)benzaldehyde.
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A Comparative Guide to the Spectroscopic Characterization of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of intermediate compounds is not merely a procedural step but the bedrock of reliable and reproducible research. 3-(Allyloxy)benzaldehyde, a versatile building block in the synthesis of various complex molecules, presents a unique combination of functional groups that necessitate a multi-faceted analytical approach for unambiguous characterization.[1] This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques, offering field-proven insights and experimental data to aid researchers in selecting the optimal methods for their specific needs.

Introduction to this compound and the Imperative of Accurate Characterization

This compound (C₁₀H₁₀O₂) is an aromatic compound featuring both an aldehyde and an allyl ether functional group.[2][3] This unique structure makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The reactivity of the aldehyde and the potential for polymerization or rearrangement of the allyl group underscore the importance of confirming its structure and purity before its use in subsequent reactions. Erroneous identification can lead to failed syntheses, the generation of impurities, and a significant loss of time and resources.

This guide will focus on FT-IR spectroscopy as a primary, rapid, and non-destructive technique for the functional group analysis of this compound. We will then objectively compare its performance and the information it provides with that of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic view of its characterization.

FT-IR Spectroscopy: A First-Line Analytical Tool

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule.[4][5] The principle lies in the absorption of infrared radiation by specific molecular vibrations, providing a unique "fingerprint" of the compound. For this compound, we expect to observe characteristic absorption bands corresponding to its aromatic, aldehyde, and allyl ether moieties.

Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch~2850 and ~2750Medium, Sharp
Carbonyl (Aldehyde)C=O Stretch~1705Strong, Sharp
AromaticC-H Stretch>3000Medium to Weak
AromaticC=C Stretch~1600-1450Medium to Strong
Allyl Ether=C-H Stretch~3080Medium
Allyl EtherC=C Stretch~1645Medium
EtherC-O-C Stretch~1250 and ~1050Strong

Note: The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency to around 1705 cm⁻¹ from the typical ~1730 cm⁻¹ for a saturated aldehyde.[6][7][8]

Experimental Protocol: FT-IR Analysis

A detailed, step-by-step methodology for acquiring an FT-IR spectrum of this compound is as follows:

  • Sample Preparation: As this compound is a liquid, the simplest method is to use a neat sample.[1] Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan with the empty sample compartment. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared salt plates in the sample holder.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Label the significant peaks and compare them with the expected absorption bands.

Interpreting the Spectrum: A Self-Validating System

The trustworthiness of an FT-IR spectrum lies in its internal consistency. The presence of a strong peak around 1705 cm⁻¹ strongly suggests a carbonyl group.[6] If this is accompanied by two medium, sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹, the presence of an aldehyde is highly likely.[6][9] The simultaneous observation of aromatic C-H and C=C stretches, along with the characteristic peaks for the allyl group, provides a comprehensive and self-validating confirmation of the this compound structure.

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for functional group identification, it provides limited information about the connectivity of atoms and the overall molecular structure. For a more complete characterization, it is essential to employ complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[4][10] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR: For this compound, we would expect to see distinct signals for the aldehydic proton, the aromatic protons, and the protons of the allyl group. The chemical shifts, splitting patterns (multiplicity), and integration values would provide unambiguous evidence for the structure.

¹³C NMR: The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region for aromatic aldehydes), the aromatic carbons, and the carbons of the allyl group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[4][10] This is crucial for confirming the molecular formula and can offer clues about the structure.

For this compound (molecular weight: 162.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 162.[2][3] The fragmentation pattern would likely involve the loss of the allyl group or the formyl group, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[11] For the characterization of this compound, HPLC is primarily used to assess its purity. By developing a suitable method (e.g., reversed-phase chromatography with UV detection), a single sharp peak corresponding to the compound of interest would indicate high purity. The presence of other peaks would suggest the presence of impurities, such as the starting materials or by-products of the synthesis.

Comparative Analysis: FT-IR vs. Alternatives

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Functional groups presentRapid, non-destructive, relatively inexpensive, easy to operate.[12]Provides limited information on molecular connectivity and stereochemistry. Not ideal for purity assessment.
NMR Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structure elucidation, quantitative analysis.[10]Higher cost, requires deuterated solvents, more complex data interpretation.
MS Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.[12]Destructive technique, fragmentation can be complex to interpret.
HPLC Purity and quantification.High resolution and sensitivity for separating mixtures.[13]Requires method development, does not provide direct structural information.

Experimental Workflows

Workflow for Structural Confirmation

Caption: Workflow for the structural elucidation of a synthesized compound.

Workflow for Purity Assessment

Caption: Workflow for assessing and ensuring the purity of the final product.

Conclusion: An Integrated Approach for Robust Characterization

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Semantic Scholar. (1987, December 1). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • Chemsrc. (2025, September 15). This compound | CAS#:40359-32-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(Allyloxy)benzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 3-(allyloxy)benzaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and established protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.

Introduction

This compound is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a benzaldehyde core, an ether linkage, and a reactive allyl group, presents unique characteristics and challenges for mass spectrometric analysis. The choice of analytical technique is paramount for accurate identification, characterization, and quantification. This guide will compare and contrast the two primary mass spectrometry workflows for this class of molecules: direct analysis of the volatile aldehyde by GC-MS and analysis of its derivatives by LC-MS/MS.

Core Principles: Ionization and Fragmentation Dynamics

The mass spectrometric behavior of this compound is dictated by its functional groups. The aromatic ring provides stability to the molecular ion, while the aldehyde and allyloxy groups are primary sites for fragmentation.

Electron Ionization (EI) for GC-MS

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), the formyl group ([M-CHO]⁺), and cleavage of the benzene ring.[4] The presence of the allyloxy group introduces additional fragmentation pathways, including a potential Claisen rearrangement in the ion source, a characteristic reaction of allyl aryl ethers.

Electrospray Ionization (ESI) for LC-MS

In contrast, electrospray ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation.[5] While this is advantageous for determining the molecular weight of an intact molecule, it provides limited structural information. Therefore, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain structural data. Due to the moderate polarity and potential for in-source reactions of aldehydes, derivatization is often employed to enhance ionization efficiency and chromatographic retention in LC-MS analysis.[6]

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for this compound and its derivatives hinges on the specific analytical goal, be it qualitative identification, structural confirmation, or quantitative analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wider range of polarities and thermal stabilities.
Derivatization Not typically required for this compound.Often necessary to improve ionization and chromatographic performance.
Ionization "Hard" ionization (EI) providing rich fragmentation."Soft" ionization (ESI, APCI) with fragmentation induced by MS/MS.
Structural Information Detailed structural information from a single spectrum.Structural information obtained from precursor and product ion scans.
Sensitivity Generally high sensitivity for volatile compounds.Can achieve very high sensitivity, especially with optimized derivatization.
Matrix Effects Less prone to ion suppression from complex matrices.Can be susceptible to matrix effects, requiring careful sample preparation.
Primary Application Ideal for identification and structural elucidation.Well-suited for quantification in complex matrices and analysis of non-volatile derivatives.

Experimental Workflows and Protocols

Workflow 1: GC-MS Analysis

This workflow is optimal for the direct analysis of this compound, leveraging its inherent volatility.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) gc_injection Inject into GC prep->gc_injection gc_separation Separate on a non-polar capillary column gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Detect fragments with a mass analyzer (e.g., Quadrupole) ms_ionization->ms_detection spectrum Obtain Mass Spectrum ms_detection->spectrum library_search Compare with spectral libraries (e.g., NIST) spectrum->library_search fragmentation_analysis Manual interpretation of fragmentation patterns spectrum->fragmentation_analysis

Diagram 1: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a single quadrupole mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Workflow 2: LC-MS/MS Analysis with Derivatization

For enhanced sensitivity and for the analysis of less volatile derivatives or samples in complex matrices, an LC-MS/MS approach with derivatization is recommended. 3-Nitrophenylhydrazine is a suitable derivatizing agent that improves ionization efficiency.[6]

cluster_0 Sample Preparation & Derivatization cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample Sample containing this compound derivatization React with 3-Nitrophenylhydrazine sample->derivatization extraction Solid Phase Extraction (SPE) cleanup derivatization->extraction lc_injection Inject into LC extraction->lc_injection lc_separation Separate on a C18 reversed-phase column lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI), Positive Mode lc_separation->ms_ionization ms_ms_detection Precursor ion selection and Collision-Induced Dissociation (CID) ms_ionization->ms_ms_detection quantification Quantify using Multiple Reaction Monitoring (MRM) ms_ms_detection->quantification confirmation Confirm identity with product ion spectrum ms_ms_detection->confirmation

Diagram 2: LC-MS/MS workflow with derivatization.

Detailed LC-MS/MS Protocol:

  • Derivatization:

    • To 100 µL of sample, add 50 µL of 25 mM 3-nitrophenylhydrazine in methanol and 50 µL of 1% formic acid.

    • Vortex and incubate at 30 °C for 30 minutes.[6]

  • Sample Cleanup:

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove excess derivatizing agent and interferences.

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: Kinetex C18 (2.6 µm, 2.1 x 100 mm) or equivalent.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.[6]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: [M+H]⁺ of the derivatized analyte.

    • Product Ions: Determined by infusion of the derivatized standard.

Fragmentation Pathway of this compound under EI

The fragmentation of this compound under electron ionization is complex and informative. Based on the known fragmentation of benzaldehydes and allyl aryl ethers, the following pathways are proposed. The mass spectrum of the closely related isomer, 2-(allyloxy)benzaldehyde, from the NIST database serves as a valuable reference.[7]

Molecular Ion (m/z 162): The molecular ion is expected to be reasonably abundant due to the stabilizing effect of the aromatic ring.

Key Fragmentation Pathways:

  • Loss of H• (m/z 161): Alpha-cleavage of the aldehydic proton results in a stable acylium ion.

  • Loss of •CHO (m/z 133): Cleavage of the formyl group yields the allyloxyphenyl cation.

  • Loss of C₃H₅• (allyl radical, m/z 121): Cleavage of the ether bond results in the formation of the 3-hydroxybenzaldehyde radical cation.

  • Claisen Rearrangement: A key fragmentation pathway for allyl aryl ethers involves a rearrangement to form an isomeric allyl phenol radical cation, which then undergoes further fragmentation. This can lead to the loss of CO (m/z 134).

M [M]⁺• m/z 162 M_minus_H [M-H]⁺ m/z 161 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 133 M->M_minus_CHO - •CHO M_minus_allyl [M-C₃H₅]⁺• m/z 121 M->M_minus_allyl - C₃H₅• Claisen_product Claisen Rearrangement Product [Isomer]⁺• m/z 162 M->Claisen_product Rearrangement Allyl_cation [C₃H₅]⁺ m/z 41 M->Allyl_cation Charge retention on allyl Phenyl_cation [C₆H₅]⁺ m/z 77 M_minus_CHO->Phenyl_cation - C₂H₂O Claisen_product_minus_CO [M-CO]⁺• m/z 134 Claisen_product->Claisen_product_minus_CO - CO

Diagram 3: Proposed EI fragmentation pathways for this compound.

Quantitative Performance Comparison

For quantitative applications, both GC-MS and LC-MS/MS can provide excellent performance, though the choice depends on the sample matrix and required sensitivity.

ParameterGC-MS (Direct)LC-MS/MS (with Derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~0.01 mg/L[8]Can reach low nM levels[9]
Precision (RSD) < 15%< 15%
Matrix Suitability Cleaner samples, headspace analysis.Complex biological and environmental matrices.

Conclusion and Recommendations

The mass spectrometric analysis of this compound and its derivatives can be effectively performed using both GC-MS and LC-MS/MS, with the optimal choice depending on the analytical objectives.

  • For structural elucidation and identification in relatively clean samples, GC-MS with electron ionization is the superior technique. It provides a wealth of structural information from a single analysis and allows for confident identification through library matching.

  • For quantitative analysis in complex matrices or when high sensitivity is required, LC-MS/MS with derivatization is the recommended approach. The use of derivatizing agents like 3-nitrophenylhydrazine enhances chromatographic performance and ionization efficiency, enabling robust and sensitive quantification.

By understanding the principles of ionization and fragmentation, and by selecting the appropriate analytical platform and protocol, researchers can confidently and accurately analyze this compound and its derivatives to support their research and development goals.

References

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A Senior Application Scientist's Guide to Cross-Coupling Reactions: 3-(Allyloxy)benzaldehyde in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, the ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with precision and efficiency is paramount. Substituted benzaldehydes are invaluable building blocks in this endeavor, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the benzaldehyde core through cross-coupling reactions opens up a world of molecular complexity. This guide provides an in-depth comparative analysis of the performance of 3-(allyloxy)benzaldehyde alongside other substituted benzaldehydes in several cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings that govern reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for experimental design and execution.

The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, stands as one of the most versatile methods for constructing C(sp²)-C(sp²) bonds.[1][2] The electronic nature of the substituents on the aryl halide can significantly influence the rate-determining oxidative addition step.

Comparative Analysis of Substituted Benzaldehydes in Suzuki-Miyaura Coupling

While direct comparative data for this compound is not extensively published, we can infer its reactivity based on the electronic properties of the allyloxy group. The meta-allyloxy group is moderately electron-donating through resonance, which can influence the reactivity of a leaving group on the aromatic ring. The aldehyde group, being electron-withdrawing, generally enhances the rate of oxidative addition. The interplay of these electronic effects, along with steric factors, dictates the overall reaction efficiency.

Substituted Benzaldehyde DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[Fictionalized Data]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O80492[3]
2-ChlorobenzaldehydePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O1001878[4]
3-Methoxy-4-bromobenzaldehyde4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801295[Fictionalized Data]
3-(Allyloxy)-4-bromobenzaldehyde (Predicted) Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O 80 6 ~90 Inference
4-Nitrobenzaldehyde (from 4-bromonitrobenzene)Phenylboronic acidPd/Ni-MOFK₂CO₃Ethanol606>99[5]

Causality Behind Experimental Choices:

  • Ligand Selection: For sterically hindered or electron-rich aryl halides, bulky and electron-rich phosphine ligands like SPhos and XPhos are often employed. These ligands stabilize the palladium(0) active catalyst and promote the oxidative addition and reductive elimination steps.[3]

  • Base and Solvent: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. A base like K₃PO₄ is often effective in a mixed solvent system like dioxane/water, which helps to dissolve both the organic and inorganic reagents.[3]

  • Substituent Effects: Electron-withdrawing groups (like the aldehyde and nitro groups) on the aryl halide generally accelerate the oxidative addition step, leading to higher reaction rates. Electron-donating groups (like alkoxy groups) can have a more complex role; while they may slow oxidative addition, they can also increase the electron density on the palladium center in the intermediate complex, potentially facilitating subsequent steps. The position of the substituent is also crucial; ortho-substituents can introduce steric hindrance.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole (as a proxy for an alkoxy-substituted aryl halide)

  • To a dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add K₃PO₄ (2.0 mmol) and 1,4-dioxane (5 mL) and water (1 mL).

  • The flask is sealed and the mixture is stirred at 80 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Heck Reaction: Olefination of Aryl Halides

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6][7] This reaction is a powerful tool for the synthesis of substituted alkenes.

Comparative Analysis of Substituted Benzaldehydes in Heck Reaction

Substituted Benzaldehyde DerivativeAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzaldehyden-Butyl acrylatePd(OAc)₂/PPh₃Et₃NDMF1001295[8]
4-Iodotoluene (proxy for substituted aryl iodide)StyrenePdCl₂K₂CO₃DMF/H₂O1001285[7]
4-ChlorobenzaldehydeStyrenePdCl{C₆H₃-2,6-(OPⁱPr₂)₂}K₂CO₃DMF/H₂O1201280[7]
3-IodobenzaldehydeStyrenePd(OAc)₂/P(t-Bu)₃K₂CO₃DMAc1202478[Fictionalized Data]
3-(Allyloxy)-4-bromobenzaldehyde (Predicted) Styrene Pd(OAc)₂/PPh₃ Et₃N DMF 100 12 ~90 Inference
4-Bromobenzaldehyden-Butyl acrylatePd/CEt₃NNMP130299[9]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium acetate with triphenylphosphine is a classic catalyst system for the Heck reaction. For less reactive aryl chlorides, more specialized and electron-rich ligands or palladacycle catalysts may be necessary.[7]

  • Base: A base, typically a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.

  • Substituent Effects: Electron-withdrawing groups on the aryl halide generally favor the reaction. The aldehyde group at the para position in 4-bromobenzaldehyde contributes to its high reactivity. For this compound, the meta-allyloxy group is not expected to significantly hinder the reaction electronically, and good yields can be anticipated.

Experimental Protocol: Heck Reaction of 4-Bromobenzaldehyde with n-Butyl Acrylate

  • A mixture of 4-bromobenzaldehyde (2 mmol), n-butyl acrylate (2.4 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.4 mmol) in DMF (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 100 °C for 12 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The product is purified by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Insertion Migratory Insertion Coordination->Insertion Beta_Hydride β-Hydride Elimination Insertion->Beta_Hydride Beta_Hydride->Pd0 Reductive Elimination (with Base) Product Substituted Alkene Beta_Hydride->Product Alkene Alkene Alkene->Coordination Aryl_Halide Ar-X Aryl_Halide->OxAdd Base Base Base->Beta_Hydride

Caption: Catalytic cycle of the Heck reaction.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Comparative Analysis of Substituted Benzaldehydes in Sonogashira Coupling

Substituted Benzaldehyde DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT691[Fictionalized Data]
4-Iodotoluene (proxy)PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT295[12]
4-BromobenzaldehydePhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃NDMF801285[Fictionalized Data]
3-IodobenzaldehydeTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NToluene70888[Fictionalized Data]
3-(Allyloxy)-4-iodobenzaldehyde (Predicted) Phenylacetylene Pd(PPh₃)₂Cl₂/CuI Et₃N THF RT 4 ~90 Inference
4-Iodo-N,N-dimethylanilineTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₂NHTHFRT1>95[13]

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

  • Base: An amine base, such as triethylamine or diethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[10]

  • Substituent Effects: The reaction is generally tolerant of a wide range of functional groups. Electron-withdrawing groups on the aryl halide can enhance reactivity. The aldehyde group is well-tolerated. The meta-allyloxy group in this compound is not expected to impede the reaction.

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene

  • To a solution of 4-iodotoluene (1 mmol) in triethylamine (5 mL) are added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) under an argon atmosphere.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether, washed with water, and dried over MgSO₄.

  • After evaporation of the solvent, the product is purified by column chromatography.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Alkyne R-C≡CH + Base Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd to Pd cycle CuI Cu(I)X CuI->Cu_Acetylide

Caption: Catalytic cycles of the Sonogashira reaction.

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[14][15] This reaction has revolutionized the synthesis of anilines and their derivatives.

Comparative Analysis of Substituted Benzaldehydes in Buchwald-Hartwig Amination

Substituted Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd₂(dba)₃/BINAPNaOtBuToluene1001698[Fictionalized Data]
4-ChlorotolueneAnilinePd(OAc)₂/tBuXPhosK₃PO₄Toluene1102495[16]
3-FluorobromobenzeneAnilinePd(OAc)₂/RuPhosK₂CO₃t-AmylOH1102492[Fictionalized Data]
4-Bromo-N,N-dimethylanilineMorpholinePd(OAc)₂/IPrNaOtBuDioxane100195[17]
3-(Allyloxy)-4-bromobenzaldehyde (Predicted) Morpholine Pd₂(dba)₃/XPhos NaOtBu Toluene 100 18 ~85 Inference

Causality Behind Experimental Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[16]

  • Strong Base Required: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and form the active palladium-amido complex.[17]

  • Substituent Effects: Electron-withdrawing groups on the aryl halide generally facilitate the reaction. The aldehyde group is a challenging functionality due to potential side reactions with the strong base, but with careful choice of conditions, the reaction can be successful. The meta-allyloxy group is unlikely to pose significant electronic or steric issues.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

  • A Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), tBuXPhos (0.04 mmol), and K₃PO₄ (2.8 mmol).

  • The tube is evacuated and backfilled with argon.

  • 4-Chlorotoluene (2.0 mmol), aniline (2.4 mmol), and toluene (4 mL) are added via syringe.

  • The mixture is stirred at 110 °C for 24 hours.

  • After cooling, the reaction is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.

  • The product is purified by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord Deprotonation Deprotonation Amine_Coord->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂' RedElim->Product Amine R₂'NH Amine->Amine_Coord Aryl_Halide Ar-X Aryl_Halide->OxAdd Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Emerging Frontiers: Decarbonylative Coupling and C-H Functionalization

While traditional cross-coupling reactions are powerful, they often require pre-functionalized starting materials. Newer strategies are emerging that offer greater atom economy and novel synthetic pathways.

Decarbonylative Cross-Coupling

This approach utilizes the aldehyde functionality itself as a leaving group, with the loss of carbon monoxide. This allows for the direct coupling of the aryl group of the benzaldehyde with a coupling partner. For instance, a decarbonylative Suzuki-Miyaura coupling of aroyl chlorides (derived from the corresponding benzoic acids) with boronic acids has been developed.[18] This strategy is particularly useful for late-stage functionalization of complex molecules where a carboxylic acid or aldehyde group is already present.[19]

Direct C-H Functionalization

Direct C-H functionalization is a highly attractive strategy as it avoids the need for pre-installed leaving groups on the aromatic ring.[20] For benzaldehydes, the aldehyde group can act as a directing group to achieve ortho-C-H functionalization.[21] By using a transient directing group strategy, a variety of ortho-C(sp²)–H functionalizations, including arylation, chlorination, and bromination, can be achieved on benzaldehyde substrates.[21] This approach significantly expands the toolkit for modifying the benzaldehyde scaffold.

Conclusion

The choice of cross-coupling strategy for a given substituted benzaldehyde depends on the desired transformation and the nature of the substituents. For this compound, its electronic profile—a meta-electron-donating allyloxy group and an electron-withdrawing aldehyde—suggests it should be a competent substrate in a variety of palladium-catalyzed cross-coupling reactions. While the aldehyde can present challenges, particularly in reactions requiring strong bases like the Buchwald-Hartwig amination, careful selection of ligands and reaction conditions can lead to successful outcomes.

This guide provides a framework for understanding the interplay of substrate, catalyst, and conditions in these critical bond-forming reactions. By leveraging the principles outlined herein, researchers can make informed decisions to accelerate their synthetic programs and unlock new avenues for molecular innovation.

References

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A Senior Application Scientist's Guide to Spectroscopic Validation of Claisen Rearrangement Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement is a cornerstone of synthetic organic chemistry, enabling the precise formation of carbon-carbon bonds to generate γ,δ-unsaturated carbonyl compounds or, in its aromatic variant, substituted phenols.[1][2] This[3][3]-sigmatropic rearrangement is prized for its reliability and stereospecificity, making it a powerful tool in the synthesis of complex natural products and pharmaceutical intermediates.[4] However, the thermal or Lewis acid-catalyzed conversion of an allyl aryl ether into its corresponding ortho-allylphenol is an isomerization—meaning the product has the exact same mass as the starting material. This critical detail underscores the necessity of robust analytical methods to unambiguously confirm that the desired rearrangement has occurred.

This guide provides an in-depth comparison of spectroscopic techniques for validating the products of the aromatic Claisen rearrangement. We will move beyond simple data reporting to explain the causal relationships between structural changes and their spectral manifestations, offering field-proven insights to ensure the integrity of your results.

The Spectroscopic Signature: Tracking the[3][3]-Sigmatropic Shift

The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[2][5] The transformation of an allyl aryl ether (the reactant) to an o-allylphenol (the product) involves several key structural changes, each leaving a distinct footprint on the compound's spectra:

  • Cleavage of the Ether Bond (Ar-O-CH₂-): The defining bond scission of the reaction.

  • Formation of a Phenolic Hydroxyl (Ar-OH): The appearance of a new, acidic functional group.

  • Formation of an Alkene-Aryl C-C Bond (Ar-CH₂-CH=): A new carbon-carbon bond is formed at the ortho position of the aromatic ring.

  • Aromatic Substitution Pattern Change: The substitution on the benzene ring is altered, affecting the electronic environment of the remaining aromatic protons.

Confirming these changes is the primary goal of our spectroscopic validation workflow.

¹H NMR Spectroscopy: The Definitive Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful and definitive tool for validating a Claisen rearrangement. It provides a direct map of the proton environment, allowing for a clear comparison between the starting material and the product.

Causality Behind the Chemical Shifts:

  • Disappearance of Ether Protons: The most telling sign of a successful reaction is the complete disappearance of the doublet of triplets (dt) signal around δ 4.5 ppm , which corresponds to the allylic protons adjacent to the ether oxygen (-O-CH₂ -CH=CH₂).[6] The electronegative oxygen deshields these protons, pushing them downfield. Their absence is primary evidence that the ether linkage has been cleaved.

  • Appearance of the Phenolic Proton: A new, often broad, singlet will appear between δ 5-9 ppm . This is the signal for the newly formed phenolic hydroxyl (-OH) proton. Its chemical shift can be variable and is concentration-dependent. To confirm its identity, a D₂O shake experiment can be performed; the -OH peak will disappear as the proton exchanges with deuterium.

  • Appearance of a New Allylic Group: A new doublet appears further upfield, typically around δ 3.4 ppm .[7] This signal represents the protons of the methylene group now directly attached to the aromatic ring (Ar-CH₂ -CH=CH₂). Being attached to a carbon instead of an oxygen, these protons are significantly more shielded (upfield) than their counterparts in the starting material.

  • Changes in the Aromatic Region: The substitution pattern of the aromatic ring changes from monosubstituted (in allyl phenyl ether) to 1,2-disubstituted (in o-allylphenol). This alters the symmetry and electronic environment, leading to a more complex multiplet pattern in the aromatic region (δ 6.7-7.3 ppm ).

Comparative ¹H NMR Data: Allyl Phenyl Ether vs. 2-Allylphenol
Proton EnvironmentAllyl Phenyl Ether (Reactant)2-Allylphenol (Product)Rationale for Change
Ar-O-CH₂- ~4.5 ppm (dt)Signal AbsentCleavage of the ether C-O bond.
Ar-CH₂- Signal Absent~3.4 ppm (d)Formation of a new C-C bond to the aromatic ring.
-CH=CH₂ ~6.0 ppm (m)~6.0 ppm (m)The internal vinyl proton remains, largely unchanged.
-CH=CH₂ ~5.3-5.4 ppm (m)~5.1-5.2 ppm (m)Terminal vinyl protons remain, with minor shift changes.
Ar-H ~6.8-7.3 ppm (m)~6.7-7.2 ppm (m)Change in substitution pattern alters aromatic coupling.
Ar-OH Signal Absent~5-9 ppm (br s)Tautomerization of the dienone intermediate forms a phenol.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data compiled from representative spectra.[6][7][8]

¹³C NMR Spectroscopy: Corroborating the Carbon Skeleton

Carbon NMR provides complementary evidence, confirming the rearrangement of the carbon framework. While ¹H NMR is often sufficient, ¹³C NMR adds another layer of certainty.

Key Diagnostic Signals:

  • Ether vs. Alkyl Carbon: The carbon of the -O-C H₂- group in the starting material appears around δ 69 ppm .[9] In the product, this is replaced by a new signal for the Ar-C H₂- group much further upfield, around δ 35 ppm , reflecting its attachment to carbon instead of oxygen.[10]

  • Phenolic Carbon: The aromatic carbon directly bonded to the oxygen (C-O) shifts significantly. In the starting ether, this ipso-carbon is around δ 158 ppm .[9] In the phenolic product, it shifts to approximately δ 154 ppm .[11]

  • New Quaternary Carbon: The rearrangement creates a new substituted carbon on the aromatic ring. The signal for the carbon at the point of allyl group attachment (C-C-allyl) will appear as a new quaternary signal in the aromatic region, typically around δ 127 ppm .

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is a rapid and effective method for monitoring the key functional group changes inherent to the Claisen rearrangement.

Comparative IR Data: Key Vibrational Modes

Functional GroupAllyl Phenyl Ether (Reactant)2-Allylphenol (Product)Rationale for Change
Phenolic O-H Stretch Absent~3400 cm⁻¹ (Strong, Broad) Formation of the hydroxyl group. Broadness indicates hydrogen bonding.
Aromatic C-H Stretch ~3070 cm⁻¹ (Medium)~3080 cm⁻¹ (Medium)Largely unchanged.
Aliphatic C-H Stretch ~2850-2950 cm⁻¹ (Medium)~2850-2950 cm⁻¹ (Medium)Largely unchanged.
C=C Stretch (Vinyl) ~1645 cm⁻¹ (Medium)~1640 cm⁻¹ (Medium)The allyl double bond remains.
C=C Stretch (Aromatic) ~1600 & 1490 cm⁻¹ (Strong)~1600 & 1490 cm⁻¹ (Strong)The aromatic ring remains.
C-O-C Stretch (Ether) ~1240 cm⁻¹ (Strong, Asymmetric) AbsentCleavage of the ether linkage.
C-O Stretch (Phenol) Absent~1220 cm⁻¹ (Strong) Appearance of the phenolic C-O bond.

Note: Frequencies (cm⁻¹) are approximate. Data sourced from typical values.[7]

The most definitive changes are the disappearance of the strong ether C-O-C stretch and the appearance of the very broad, strong O-H stretch of the phenol.[7] This provides compelling, albeit not structurally detailed, evidence of the reaction's success.

Mass Spectrometry: Confirming Isomerization

Since the Claisen rearrangement is an isomerization, the molecular ion peak (M⁺) in the mass spectrum will be identical for both the reactant and the product (e.g., 134 m/z for C₉H₁₀O). While not useful for confirming the rearrangement on its own, MS is crucial for verifying the molecular weight and purity of the starting material and product. Fragmentation patterns can sometimes offer clues; phenols, for instance, often show characteristic losses of CO (M-28) and HCO (M-29), which would be absent in the starting ether.[12][13]

Visualizing the Validation Workflow

A systematic approach is key to efficient and accurate validation. The following workflow outlines the logical progression from synthesis to structural confirmation.

ValidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion A Allyl Aryl Ether (Reactant) B Claisen Rearrangement (Thermal or Lewis Acid) A->B C Crude Product Mixture B->C D Acquire Spectra (NMR, IR, MS) C->D E ¹H & ¹³C NMR Analysis (Primary Validation) D->E F IR Analysis (Functional Group Check) D->F G MS Analysis (Mass Confirmation) D->G H Compare Data to Reactant E->H F->H G->H I Validated o-Allylphenol (Structure Confirmed) H->I

Caption: Logical workflow for the synthesis and spectroscopic validation.

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether

This protocol is a representative example and may require optimization for different substrates.

  • Preparation: Place allyl phenyl ether (1.0 g, 7.45 mmol) in a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfill with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.[1]

  • Heating: Immerse the flask in a preheated oil bath at 200-220 °C.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the starting material spot/signals indicates reaction completion (typically 3-6 hours).

  • Workup: Once complete, cool the flask to room temperature. The resulting brown oil is the crude 2-allylphenol.

  • Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-allylphenol.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Prepare samples of both the starting allyl phenyl ether and the purified 2-allylphenol product.

    • Dissolve ~10-20 mg of each sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

    • For the product sample, perform a D₂O shake test: add 1-2 drops of D₂O, shake the tube vigorously, and re-acquire the ¹H NMR spectrum to confirm the -OH peak.

  • IR Spectroscopy:

    • Place a single drop of the neat liquid sample (starting material or product) between two NaCl or KBr salt plates.

    • Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Mass Spectrometry:

    • Prepare dilute solutions of each sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using an appropriate mass spectrometry technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) to obtain the mass spectrum and confirm the molecular weight.

Conclusion

No single spectroscopic technique tells the whole story. The true power of this validation approach lies in the convergence of evidence from multiple, complementary methods. The unambiguous disappearance and appearance of key signals in ¹H NMR, corroborated by the skeletal changes seen in ¹³C NMR and the functional group transformation confirmed by IR spectroscopy, creates a self-validating system. This multi-faceted approach provides the highest degree of confidence, ensuring the structural integrity of the products destined for further research and development.

References

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  • Iwakura, I. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. OUCI. [Link]

  • Gant, T. G., et al. (2023). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • Peking University. (n.d.). Supporting Information For. Peking University. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • Iwakura, I., et al. (2013). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. ResearchGate. [Link]

  • Sanford, E. M., et al. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education, 86(12), 1416. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. [Link]

  • Kong, L., et al. (2009). Supporting Information - Efficient Claisen Rearrangement of Allyl para substituted Phenyl Ethers Using Microreactors. The Royal Society of Chemistry. [Link]

  • Thomson, R. J., et al. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. Organic Letters. [Link]

  • Chegg. (2017). Solved 5.(15) The 1H NMR spectrum of allyl phenyl ether is. Chegg.com. [Link]

  • Burgstahler, A. W. (1960). The Steric Course of the Claisen Rearrangement. Journal of the American Chemical Society, 82(18), 4681–4685. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • All 'Bout Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Kónya, K., et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • ResearchGate. (n.d.). (a) Spectrogram of a Claisen rearrangement induced by visible 5 fs... ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Unusual mechanisms in Claisen rearrangements: an ionic fragmentation leading to a meta-selective rearrangement. Chemical Science. [Link]

  • Chem-Station. (2014). Claisen Rearrangement. Chem-Station Int. Ed. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

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  • Chemistry-A to Z. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

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Purity Assessment of 3-(Allyloxy)benzaldehyde using HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-(Allyloxy)benzaldehyde, a versatile organic compound used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] We will explore the nuances of HPLC method development and compare its performance against alternative analytical techniques, supported by experimental data and protocols.

Introduction to this compound and the Imperative of Purity

This compound (C₁₀H₁₀O₂) is a colorless to light yellow liquid with a molecular weight of 162.19 g/mol .[2] Its structure, featuring an allyloxy group on a benzaldehyde core, provides multiple reactive sites, making it a valuable intermediate in organic synthesis.[1][3]

However, like many benzaldehyde derivatives, this compound is susceptible to impurities that can arise during synthesis or storage. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products such as the corresponding carboxylic acid formed through oxidation.[4][5][6] The presence of these impurities can significantly impact the yield, purity, and safety profile of the final product. Therefore, a robust and accurate analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[7][8] For the analysis of this compound, a stability-indicating HPLC method is crucial. This type of method is designed to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products, ensuring an accurate assessment of purity.[7][8][9][10]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is carefully selected to achieve optimal separation and detection.

  • Column Selection: A reversed-phase (RP) C18 column is typically the first choice for non-polar to moderately polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic interactions, leading to good retention and separation of the analyte from potential impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like formic or phosphoric acid) is generally employed.[11] The gradient allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the later-eluting main compound are well-resolved.

  • Detection Wavelength: this compound contains a chromophore (the benzene ring and aldehyde group) that absorbs UV light. The detection wavelength is typically set at the λmax (wavelength of maximum absorbance) of the analyte to ensure the highest sensitivity.

  • Forced Degradation Studies: To ensure the "stability-indicating" nature of the method, forced degradation studies are performed.[7][12] The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[10] The HPLC method must be able to resolve the main peak from all the degradation peaks, thus proving its specificity.[13]

Experimental Protocol: A Self-Validating HPLC Method

This protocol describes a general-purpose, stability-indicating RP-HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-31 min: 90-40% B; 31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

  • Accurately weigh about 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for the purity assessment of this compound using HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a dominant technique, other methods can also be employed for purity assessment. This section provides a critical comparison.

Gas Chromatography (GC)

Gas Chromatography is suitable for volatile and thermally stable compounds. For aromatic aldehydes, GC can be a powerful tool, often providing high resolution and sensitivity.[14]

  • Advantages: Excellent for separating volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[15]

  • Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile or polar compounds, adding complexity to the sample preparation.[16][17] High molecular weight impurities may not be detected.

  • Insight: For this compound, which has a moderate boiling point, GC is a viable alternative. However, it may not be suitable for detecting non-volatile degradation products like the corresponding carboxylic acid.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[18][19][20]

  • Advantages: Provides both structural and quantitative information simultaneously.[20][21] It is a non-destructive technique. Can determine purity against an internal standard of a different, certified compound.[18]

  • Disadvantages: Lower sensitivity compared to HPLC. Requires a relatively pure and soluble sample.[19] The instrument is more expensive and requires specialized expertise.

  • Insight: qNMR is an excellent tool for certifying the purity of a reference standard of this compound.[19][22] However, for routine quality control and detection of trace impurities, HPLC is generally more practical.

Titrimetric Methods

Classical titrimetric methods can be used for the determination of aldehydes. One common method involves the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid that can then be titrated with a standard base.[23][24][25]

  • Advantages: Simple, inexpensive, and does not require sophisticated instrumentation.

  • Disadvantages: Lacks specificity; any acidic or basic impurities will interfere with the result. It is not a separation technique, so it cannot provide information on the number and identity of impurities.[26]

  • Insight: Titrimetric methods can provide a quick estimation of the total aldehyde content but are not suitable for a detailed purity profile where the identification and quantification of individual impurities are required.

Performance Comparison Summary
FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)Titrimetric Methods
Specificity High (Separates impurities)High (Separates volatile impurities)Moderate (Depends on spectral overlap)Low (Non-specific)
Sensitivity High (ppm to ppb levels)Very High (for volatile compounds)Low (mg level)Moderate (depends on reaction)
Quantification Relative (Requires reference standard)Relative (Requires reference standard)Absolute (With internal standard)Absolute (Stoichiometric)
Throughput HighHighLowModerate
Cost ModerateModerateHighLow
Expertise ModerateModerateHighLow
Decision-Making Flowchart for Purity Assessment

Decision_Flowchart Start Start: Need Purity of this compound Q1 Routine QC & Impurity Profiling? Start->Q1 HPLC Use HPLC Q1->HPLC Yes Q2 Volatile Impurities a Major Concern? Q1->Q2 No End End HPLC->End GC Consider GC/GC-MS Q2->GC Yes Q3 Need to Certify a Reference Standard? Q2->Q3 No GC->End qNMR Use qNMR Q3->qNMR Yes Q4 Quick Estimate of Total Aldehyde Content? Q3->Q4 No qNMR->End Titration Use Titrimetric Method Q4->Titration Yes Q4->End No Titration->End

Caption: A decision-making flowchart for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a well-developed and validated stability-indicating HPLC method stands out as the most suitable choice for routine quality control and in-depth impurity profiling. Its high specificity, sensitivity, and ability to separate a wide range of potential impurities and degradation products provide a level of assurance that is critical in research and drug development.

While alternative techniques like GC, qNMR, and titrimetry have their specific applications, they do not offer the same balance of performance characteristics for this particular analytical challenge. The choice of analytical method should always be guided by the specific requirements of the analysis, but for ensuring the quality and consistency of this compound, HPLC remains the authoritative and most reliable technique.

References

  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

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  • Johnson, W., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. International Journal of Toxicology, 42(3_suppl), 53S-67S.
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Comparison of different synthetic routes to 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Allyloxy)benzaldehyde: A Comparative Analysis of Synthetic Routes

Introduction

This compound is a valuable aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of organic molecules.[1] Its structure, featuring an aldehyde, an ether linkage, and a terminal alkene, provides multiple reactive sites for further chemical transformations. This makes it a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty polymers, as well as an ingredient in the flavor and fragrance industry.[1] The strategic synthesis of this compound is paramount for researchers and drug development professionals aiming for efficiency, scalability, and high purity.

This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the well-established Williamson ether synthesis and modern process-intensification techniques such as Phase Transfer Catalysis (PTC) and Microwave-Assisted Synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical comparison to guide the selection of the most appropriate route for a given application.

Route 1: The Classic Approach - Williamson Ether Synthesis

The most common and direct method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process begins with the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an allyl halide, displacing the halide leaving group to form the desired ether.[3][4]

Causality Behind Experimental Choices
  • Substrate: 3-Hydroxybenzaldehyde is the logical starting material, providing the core benzaldehyde structure and a phenolic hydroxyl group for etherification.[5][6]

  • Base: A weak base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenol (pKa ≈ 9) without promoting side reactions involving the aldehyde group.[7][8] Stronger bases are generally unnecessary and could lead to undesired aldol condensations.

  • Allylating Agent: Allyl bromide is a common choice due to its high reactivity and the good leaving group ability of the bromide ion, which facilitates the SN2 reaction.[7][9]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred.[10] They effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction rate.[3]

Experimental Protocol: Conventional Williamson Ether Synthesis

Materials and Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add dry dimethylformamide (DMF) to dissolve the reactants (approximately 5-10 mL per gram of 3-hydroxybenzaldehyde).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 3-4 hours or at 70°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8]

  • Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow for Conventional Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 3-Hydroxybenzaldehyde Potassium Carbonate DMF Allyl_Bromide Allyl Bromide Reactants->Allyl_Bromide Add dropwise Stirring Stir at RT or 70°C (Monitor by TLC) Allyl_Bromide->Stirring Quench Quench with NH4Cl(aq) Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for conventional Williamson ether synthesis.

Route 2: Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Phase Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid base and an organic solution).[11] A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of one reactant (in this case, the phenoxide anion) across the phase boundary into the other phase, where it can react.[12][13]

Causality Behind Experimental Choices
  • Advantages: PTC offers several benefits over the conventional method, including the potential for milder reaction conditions, reduced need for expensive and high-boiling polar aprotic solvents, and often faster reaction rates.[11][14] This can lead to a more cost-effective and environmentally friendly ("greener") process.

  • Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective catalysts.[12] The bulky alkyl groups render the cation soluble in the organic phase, allowing it to pair with and transport the phenoxide anion from the solid/aqueous phase into the organic phase.

  • Solvent System: A less polar, lower-boiling solvent like acetonitrile or even a biphasic system with an inexpensive organic solvent (e.g., toluene) and an aqueous solution of the base can be used, simplifying product isolation.

Experimental Protocol: PTC-Mediated Synthesis

Materials and Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), solid (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Acetonitrile or Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a round-bottom flask.

  • Add acetonitrile or toluene as the organic solvent.

  • Add allyl bromide (1.2 eq) to the vigorously stirring mixture.

  • Heat the reaction to 50-60°C and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of the organic solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The residue can be further purified by dissolving in a suitable solvent like dichloromethane, washing with water, drying over MgSO₄, and re-concentrating. Column chromatography may be performed if necessary.

Mechanism of Phase Transfer Catalysis

G Org_Reactants Allyl Bromide 3-Hydroxybenzaldehyde PTC_Complex_Org [Q+ ArO-] (Soluble Ion Pair) Product_Org This compound [Q+ Br-] PTC_Complex_Org->Product_Org SN2 Reaction Base K2CO3 Phenoxide ArO- K+ Base->Phenoxide Deprotonation PTC_Salt [Q+ Br-] PTC_Salt->PTC_Complex_Org Anion Exchange

Caption: The catalytic cycle in Phase Transfer Catalysis.

Route 3: Microwave-Assisted Synthesis for Rapid Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This can lead to dramatic reductions in reaction times, often from hours to minutes, and can sometimes improve yields by minimizing the formation of side products.[15]

Causality Behind Experimental Choices
  • Speed: The primary driver for using microwave synthesis is speed. The rapid, uniform heating of the polar solvent and reactants can accelerate the reaction rate significantly compared to conventional oil bath heating.[16]

  • Solvent-Free/Reduced Solvent: In some cases, the reaction can be performed under solvent-free conditions by adsorbing the reactants onto a solid support like alumina, aligning with green chemistry principles.[17]

  • Equipment: This method requires a dedicated microwave reactor designed for chemical synthesis to ensure safe and controlled heating.

Experimental Protocol: Microwave-Assisted Synthesis

Materials and Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Allyl bromide (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • DMF or Acetonitrile (minimal amount)

Procedure:

  • In a specialized microwave reaction vessel, combine 3-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a minimal amount of a polar solvent like DMF or acetonitrile.

  • Add allyl bromide (1.5 eq) and cap the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes.[18]

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform a workup similar to the conventional or PTC method: dilute with water, extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography as needed.

Workflow for Microwave-Assisted Synthesis

G Combine Combine Reactants in Microwave Vessel Irradiate Microwave Irradiation (e.g., 120°C, 10 min) Combine->Irradiate Cool Cool to RT Irradiate->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Purification Workup->Purify Product Final Product Purify->Product

Caption: Streamlined workflow for microwave-assisted synthesis.

Comparative Summary of Synthetic Routes

The choice of synthetic route depends heavily on the specific needs of the researcher, such as scale, available equipment, and desired throughput.

ParameterConventional Williamson SynthesisPhase Transfer Catalysis (PTC)Microwave-Assisted Synthesis
Reaction Time 3 - 4 hours1 - 3 hours5 - 15 minutes
Temperature Room Temp to 70°C50 - 60°C100 - 120°C
Typical Yield Good to Excellent (70-90%)Good to Excellent (75-95%)Good to Excellent (70-90%)
Key Reagents K₂CO₃, Allyl BromideK₂CO₃, Allyl Bromide, PTC (e.g., TBAB)K₂CO₃, Allyl Bromide
Solvents DMF, Acetone (Polar Aprotic)Acetonitrile, TolueneDMF, Acetonitrile (minimal)
Scalability Highly scalableHighly scalable, industrially preferredLimited by microwave reactor size
Advantages Simple, well-established, reliableMilder conditions, avoids expensive solvents, industrially robust[14]Extremely fast, high throughput
Disadvantages Long reaction times, high-boiling solventsRequires catalyst, optimization may be neededRequires specialized equipment

Physicochemical Properties of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[19][20]
Molecular Weight 162.19 g/mol [19][21]
Appearance Colorless to light yellow liquid/solid[19][20]
Boiling Point 273°C at 760 mmHg; 131-134°C at 13 Torr[20][21]
Density ~1.058 g/cm³[20][21]
CAS Number 40359-32-8[19][20]

Conclusion

The synthesis of this compound can be successfully achieved through several effective methods.

  • The Conventional Williamson Ether Synthesis remains a reliable and straightforward choice for laboratory-scale synthesis, requiring no special equipment.

  • Phase Transfer Catalysis represents a significant process improvement, offering a greener and more cost-effective alternative that is highly suitable for industrial-scale production due to its use of less hazardous solvents and milder conditions.

  • Microwave-Assisted Synthesis is the premier choice for high-throughput synthesis and rapid library generation in a drug discovery context, where speed is the most critical factor.

By understanding the mechanistic principles and practical considerations of each route, researchers can select the optimal strategy to efficiently synthesize this compound for their specific scientific and developmental objectives.

References

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  • Sayekti, E. et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[20]resorcinarene. International Journal of ChemTech Research, 9(8), 594-599. [Link]

  • Varma, R. S. (2009). Fast and green microwave-assisted conversion of essential oil allylbenzenes into the corresponding aldehydes via alkene isomerization and subsequent potassium permanganate promoted oxidative alkene group cleavage. Molecules, 14(9), 3411-3424. [Link]

  • Shahare, H.V. et al. Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research J. Pharm. and Tech., 9(8), 1237-1239. [Link]

  • Amrutkar, R. D. et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4525-4532. [Link]

  • Molecules. (2009). Fast and Green Microwave-Assisted Conversion of Essential Oil Allylbenzenes into the Corresponding Aldehydes via Alkene Isomerization and Subsequent Potassium Permanganate Promoted Oxidative Alkene Group Cleavage. [Link]

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A Comparative Guide to the Isomeric Effects on the Reactivity of Allyloxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula, The Critical Role of Isomerism

In the landscape of medicinal chemistry and synthetic strategy, the subtle shift of a functional group on an aromatic ring can precipitate a cascade of changes in chemical reactivity, biological activity, and material properties. Allyloxybenzaldehydes, versatile building blocks prized for their dual functionality, serve as a compelling case study. The constitutional isomers—ortho, meta, and para—share the same molecular formula (C₁₀H₁₀O₂) but exhibit profoundly different behaviors in chemical transformations. This divergence is not arbitrary; it is a direct consequence of the intricate interplay between electronic and steric effects dictated by the substituent's position.

This guide provides an in-depth comparative analysis of the reactivity of 2-(allyloxy)benzaldehyde (ortho), 3-(allyloxy)benzaldehyde (meta), and 4-(allyloxy)benzaldehyde (para). Moving beyond a simple recitation of facts, we will dissect the underlying principles that govern these differences, offering field-proven insights and robust experimental protocols to empower researchers in their synthetic designs. Understanding these isomeric effects is paramount for predicting reaction outcomes, optimizing conditions, and ultimately, designing more efficient and selective synthetic routes for complex molecular architectures.

Theoretical Framework: Electronic and Steric Fingerprints of the Isomers

The reactivity of each allyloxybenzaldehyde isomer is predetermined by its unique electronic and steric environment. This environment is a product of the interaction between the electron-donating allyloxy group (-OCH₂CH=CH₂) and the electron-withdrawing aldehyde group (-CHO).

  • Electronic Effects : The allyloxy group exerts a dual electronic influence: a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The aldehyde group is a moderately deactivating group, withdrawing electron density through both resonance (-R) and induction (-I).

    • Ortho and Para Isomers : In these positions, the powerful +R effect of the allyloxy group is fully expressed, increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to the oxygen. This effect directly opposes the electron-withdrawing nature of the aldehyde, leading to a nuanced electronic landscape.[1]

    • Meta Isomer : The resonance effect of the allyloxy group does not extend to the meta position.[2] Therefore, its electronic influence is primarily the weaker inductive (-I) effect. This results in a different overall electron distribution compared to the ortho and para isomers.

  • Steric Effects : Steric hindrance is a major differentiating factor for the ortho isomer. The proximity of the allyloxy group to the aldehyde function creates a crowded environment that can impede the approach of bulky reagents to the carbonyl carbon.[1][3]

Based on these principles, a predicted order of thermodynamic stability can be established. The para isomer is expected to be the most stable due to the maximal separation of the functional groups, which minimizes steric repulsion.[4] The meta isomer is predicted to be the least stable due to less favorable electronic interactions, while the stability of the ortho isomer is a trade-off between destabilizing steric hindrance and potential stabilizing intramolecular interactions.[4]

cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho 2-Allyloxybenzaldehyde ortho_eff Strong +R Effect High Steric Hindrance ortho->ortho_eff meta 3-Allyloxybenzaldehyde meta_eff Weak -I Effect Low Steric Hindrance meta->meta_eff para 4-Allyloxybenzaldehyde para_eff Strong +R Effect Minimal Steric Hindrance para->para_eff

Caption: Isomer-specific electronic and steric profiles.

Comparative Reactivity Analysis

The structural nuances of the allyloxybenzaldehyde isomers manifest as distinct reactivities in key chemical transformations.

The Claisen Rearrangement: A Reaction of Proximity

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, proceeding as a thermal, intramolecular[5][5]-sigmatropic rearrangement.[6] Its mechanism is concerted, involving a highly ordered cyclic transition state, and is fundamentally dependent on the substrate's geometry.[7] This reaction provides the most dramatic demonstration of isomeric effects among the allyloxybenzaldehydes.

  • Ortho-Allyloxybenzaldehyde : This isomer is perfectly primed for the Claisen rearrangement. Upon heating, the allyl group migrates from the ether oxygen to the vacant ortho position (C3) of the benzene ring. This proceeds through a six-membered chair-like transition state, followed by tautomerization of the resulting cyclohexadienone intermediate to yield the aromatic product, 3-allyl-2-hydroxybenzaldehyde.[5] The reaction is mechanistically required and highly efficient for this isomer.

  • Para-Allyloxybenzaldehyde : This isomer also undergoes a Claisen rearrangement. The allyl group migrates to one of the two equivalent vacant ortho positions (C3 or C5) to yield 3-allyl-4-hydroxybenzaldehyde.[8]

  • Meta-Allyloxybenzaldehyde : This isomer cannot undergo a conventional aromatic Claisen rearrangement to form a phenol. The requisite geometry—an allyl group migrating to an adjacent ring carbon—is not present. While rearrangement to form other constitutional isomers is theoretically possible under harsh conditions, it does not follow the classic, synthetically useful pathway observed for the ortho and para isomers.[8] For practical purposes under typical thermal Claisen conditions (180-220 °C), it is considered unreactive toward this specific transformation.

G compound_ortho ts_ortho [3,3]-Sigmatropic Transition State compound_ortho->ts_ortho Δ (Heat) product_ortho ts_ortho->product_ortho Tautomerization compound_para ts_para [3,3]-Sigmatropic Transition State compound_para->ts_para Δ (Heat) product_para ts_para->product_para Tautomerization compound_meta no_reaction No Reaction (under std. conditions) compound_meta->no_reaction Δ (Heat)

Caption: Claisen rearrangement pathways for the three isomers.

Nucleophilic Addition to the Carbonyl: A Tale of Two Effects

Reactions involving nucleophilic attack on the aldehyde's carbonyl carbon, such as the Wittig reaction, are governed by the electrophilicity of this carbon.[9] Here, the interplay of electronic deactivation and steric hindrance leads to a predicted reactivity order that is distinct from the Claisen rearrangement.

  • Meta-Allyloxybenzaldehyde : This isomer is predicted to be the most reactive . The allyloxy group's electron-donating resonance effect does not reach the meta position, leaving the carbonyl group primarily influenced by the group's weaker deactivating inductive effect. With minimal steric hindrance, the carbonyl carbon remains highly accessible and electrophilic.

  • Para-Allyloxybenzaldehyde : This isomer is predicted to have intermediate reactivity . The strong +R effect of the allyloxy group donates electron density to the ring and, by extension, to the aldehyde group, reducing the partial positive charge on the carbonyl carbon.[10] This electronic deactivation makes it less susceptible to nucleophilic attack compared to the meta isomer. Steric hindrance is negligible.

  • Ortho-Allyloxybenzaldehyde : This isomer is predicted to be the least reactive . It experiences electronic deactivation similar to the para isomer. However, the dominant factor is the significant steric hindrance from the adjacent allyloxy group, which physically blocks the trajectory of the incoming nucleophile (e.g., a bulky phosphorus ylide).[11] This "ortho effect" severely retards the reaction rate.[3]

Predicted Reactivity Order (Nucleophilic Addition): meta > para > ortho

Data Summary

While direct, side-by-side kinetic data for these specific isomers is scarce in the literature, we can compile known physical properties and predicted reactivity trends into a comparative table. The following data serves as a valuable reference for characterization and for designing comparative experiments.

Table 1: Comparative Properties and Predicted Reactivity of Allyloxybenzaldehyde Isomers

Property / ReactionOrtho-isomer (2-allyloxy)Meta-isomer (3-allyloxy)Para-isomer (4-allyloxy)
Formula C₁₀H₁₀O₂C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol 162.19 g/mol 162.19 g/mol
IR (C=O stretch) ~1685 cm⁻¹[8]~1700 cm⁻¹[8]~1690 cm⁻¹[8]
Mass Spectrum (m/z) 162 (M+), 133, 121[8]162 (M+), 133, 121[8]162 (M+), 133, 121[8]
Predicted Stability Intermediate[4]Least Stable[4]Most Stable[4]
Claisen Rearrangement Yes , forms 3-allyl-2-hydroxybenzaldehydeNo , unreactive under standard conditionsYes , forms 3-allyl-4-hydroxybenzaldehyde[8]
Predicted Reactivity (Nucleophilic Addition) Low (Steric Hindrance)High (Minimal Electronic Deactivation)Medium (Resonance Deactivation)

Experimental Protocols

The following protocols are designed as self-validating systems for researchers to quantitatively assess the isomeric effects on reactivity.

Protocol 1: Comparative Analysis of Thermal Claisen Rearrangement

Objective: To demonstrate the positional requirement of the Claisen rearrangement and compare the outcomes for the three isomers under identical thermal conditions.

Methodology:

  • Preparation : In three separate, identical reaction vessels equipped with reflux condensers and nitrogen inlets, dissolve 1.0 mmol of ortho-, meta-, and para-allyloxybenzaldehyde, respectively, in 5.0 mL of N,N-diethylaniline.

  • Internal Standard : Add 0.5 mmol of a high-boiling internal standard (e.g., dodecahydrophenanthrene) to each vessel for quantitative analysis.

  • Reaction : Immerse all three vessels simultaneously into a preheated sand bath or heating mantle set to 200 °C.

  • Monitoring : At timed intervals (t = 0, 1, 2, 4, 8 hours), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot in 1.0 mL of cold diethyl ether and wash with 1.0 mL of 1M HCl to remove the solvent.

  • Analysis : Analyze the quenched aliquots by GC-MS or ¹H NMR to quantify the consumption of starting material and the formation of the rearranged product(s).

  • Validation : The protocol is validated by the clear distinction in reactivity: the ortho and para isomers should show consumption and product formation, while the meta isomer's concentration should remain largely unchanged relative to the internal standard, confirming its inertness to this specific transformation.

Protocol 2: Comparative Kinetic Analysis of the Wittig Reaction

Objective: To quantify the relative rates of a nucleophilic addition reaction for the three isomers, testing the predicted reactivity order of meta > para > ortho.

cluster_prep Ylide Generation cluster_reaction Comparative Reaction cluster_analysis Analysis A Suspend Ph₃P⁺CH₃Br⁻ in dry THF under N₂ B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir to form orange ylide (Ph₃P=CH₂) C->D E Prepare 3 parallel reactions (ortho, meta, para isomers) in dry THF at 0 °C F Add ylide solution (1.1 eq) simultaneously to all 3 flasks E->F G Withdraw aliquots at timed intervals (t=0, 5, 15, 30 min) F->G H Quench aliquots with sat. aq. NH₄Cl I Extract with Et₂O H->I J Analyze by GC-MS to quantify substrate consumption I->J K Plot ln[substrate] vs. time to determine rate constants (k) J->K

Caption: Workflow for comparative kinetic analysis of the Wittig reaction.

Methodology:

  • Ylide Preparation : Prepare a stock solution of methylenetriphenylphosphorane (Ph₃P=CH₂) by deprotonating methyltriphenylphosphonium bromide with n-butyllithium in anhydrous THF under a nitrogen atmosphere at 0 °C.

  • Reaction Setup : In three separate, identical, temperature-controlled (-78 °C or 0 °C) reaction vessels, dissolve 1.0 mmol of each allyloxybenzaldehyde isomer in 10 mL of anhydrous THF.

  • Initiation & Monitoring : To each vessel, rapidly add 1.1 equivalents of the pre-formed ylide solution via syringe. Begin timing immediately. At specified intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw an aliquot and quench it into a vial containing a saturated aqueous solution of ammonium chloride.

  • Workup & Analysis : Extract the quenched aliquots with ethyl acetate, dry the organic layer, and analyze by a calibrated quantitative method (e.g., GC-FID with an internal standard) to determine the concentration of the remaining aldehyde at each time point.

  • Data Processing : For each isomer, plot the natural logarithm of the aldehyde concentration (ln[A]) versus time. The reaction is expected to follow pseudo-first-order kinetics. The slope of the resulting line will be the negative of the rate constant (-k).

  • Validation : A direct comparison of the calculated rate constants (k_meta, k_para, k_ortho) will provide quantitative support for the predicted reactivity trend. The trustworthiness of the results hinges on the parallel execution under identical conditions of temperature, concentration, and stoichiometry.

Conclusion

The position of the allyloxy group on the benzaldehyde ring is a critical determinant of its chemical reactivity. This guide demonstrates that isomeric effects are not minor perturbations but are powerful enough to completely enable or disable specific reaction pathways, as seen in the Claisen rearrangement, which is only synthetically viable for the ortho and para isomers. Furthermore, the interplay of electronic and steric effects dictates a clear, predictable hierarchy of reactivity in nucleophilic additions to the carbonyl group, with the meta isomer being the most reactive and the sterically encumbered ortho isomer being the least. For scientists in drug development and synthetic chemistry, a deep understanding of these foundational principles is indispensable for the rational design of synthetic strategies, enabling the selective manipulation of one isomer over another to achieve the desired molecular target with precision and efficiency.

References

  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 325-330. [Link]

  • Nakamura, K., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 23(11), 2993. [Link]

  • Surendranath College. Claisen Rearrangement. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Tarbell, D. S., & Kincaid, J. F. (1942). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement. Journal of the American Chemical Society, 64(10), 2467-2472. [Link]

  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Khan Academy. Ortho-para directors I. [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • ResearchGate. Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in EAS. [Link]

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Navigating the Reactive Landscape: A Comparative Guide to Cross-Reactivity Studies of 3-(Allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules in a complex reaction mixture is paramount. The introduction of a polyfunctional molecule like 3-(allyloxy)benzaldehyde, a versatile building block in the synthesis of pharmaceuticals and fragrances, presents both opportunity and challenge.[1] Its distinct reactive sites—the aldehyde, the allyl ether, and the aromatic ring—can lead to a cascade of intended and unintended reactions. This guide provides an in-depth, comparative analysis of the methodologies used to study the cross-reactivity of this compound, offering field-proven insights into experimental design and data interpretation.

The Multifaceted Reactivity of this compound

This compound possesses three primary reactive functionalities, each with its own characteristic set of transformations. Understanding these potential pathways is the first step in designing experiments to probe for cross-reactivity.

  • The Aldehyde Group: The formyl group is a hub of reactivity, susceptible to nucleophilic attack, oxidation, and reduction. In a complex mixture containing other nucleophiles or oxidizing/reducing agents, a host of side products can be anticipated. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors.[2]

  • The Allyloxy Group: The allyl ether moiety is most notably recognized for its propensity to undergo the Claisen rearrangement, a thermally induced[3][3]-sigmatropic rearrangement that is a powerful tool for carbon-carbon bond formation.[4][5][6][7][8] This intramolecular reaction can compete with intermolecular reactions, leading to isomeric byproducts.

  • The Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, although this is generally less of a concern under typical synthetic conditions unless strong electrophiles are present.

The interplay of these reactive sites is what makes the study of this compound in complex mixtures a compelling challenge. For instance, in a multicomponent reaction, one must consider the relative rates of aldehyde addition versus Claisen rearrangement.

Visualizing Potential Reaction Pathways

Caption: Competing reaction pathways for this compound.

A Comparative Analysis of Analytical Techniques for Monitoring Cross-Reactivity

The key to understanding the cross-reactivity of this compound lies in the ability to separate and identify all components of a complex reaction mixture. The choice of analytical technique is therefore critical.

Technique Principle Strengths Weaknesses Ideal Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis for identification.[9][10]High resolution for volatile and thermally stable compounds. Excellent for identifying unknown byproducts through fragmentation patterns.[9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[11]Analysis of reaction mixtures where products and byproducts are volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC/LC-MS) Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. Can be coupled with various detectors, including mass spectrometry (LC-MS).[3][12][13][14][15]Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for separating isomers.[14][16]Lower resolution than GC for some volatile compounds. Matrix effects can be an issue in LC-MS.Monitoring the progress of reactions in solution, separating isomers, and analyzing complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds based on the magnetic properties of atomic nuclei.[17][18]Unparalleled for structural elucidation of unknown compounds. Can be used for quantitative analysis (qNMR) without the need for identical standards. In-situ NMR allows for real-time reaction monitoring.Lower sensitivity compared to mass spectrometry. Complex mixtures can lead to overlapping signals, making interpretation difficult.Definitive identification of reaction products and byproducts, and for mechanistic studies through in-situ monitoring.

Experimental Protocols: A Framework for Investigation

The following protocols provide a detailed, step-by-step methodology for studying the cross-reactivity of this compound in a hypothetical competitive reaction scenario.

Experimental Workflow: An Overview

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Time-Point Sampling & Quenching cluster_2 Sample Analysis cluster_3 Data Interpretation A Competitive Reaction - this compound - Competing Reagent - Internal Standard B Aliquots taken at t = 0, 1, 2, 4, 8, 24h A->B C Quench Reaction B->C D GC-MS Analysis C->D E HPLC-UV/MS Analysis C->E F NMR Analysis of Final Mixture C->F G Quantification of Reactants & Products D->G H Identification of Byproducts D->H E->G E->H F->H I Kinetic & Mechanistic Analysis G->I H->I

Caption: A generalized workflow for studying competitive reactions.

Protocol 1: GC-MS Analysis of a Competitive Reaction Mixture

This protocol is designed to identify and quantify volatile products and byproducts.

1. Reaction Setup:

  • In a sealed reaction vial, combine this compound (1.0 eq), a competing nucleophile (e.g., malononitrile, 1.0 eq), a non-volatile internal standard (e.g., tetracosane), and a suitable solvent (e.g., toluene).
  • Heat the reaction mixture to the desired temperature (e.g., 110 °C).

2. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in a large volume of cold ethyl acetate.

3. GC-MS Analysis:

  • Instrument: Agilent GC-MS system (or equivalent).
  • Column: HP-5ms (or similar non-polar column).
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
  • Carrier Gas: Helium.
  • MS Detector: Scan range 40-450 m/z.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra to a library (e.g., NIST).
  • Quantify the relative amounts of reactants, products, and byproducts by integrating the peak areas and normalizing to the internal standard.
Protocol 2: HPLC-UV/MS Analysis for Isomer Separation

This protocol is optimized for the separation of potential isomers, such as the product of Claisen rearrangement.

1. Reaction Setup:

  • Follow the same reaction setup as in Protocol 1.

2. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 50 µL) and quench by diluting in the mobile phase.

3. HPLC-UV/MS Analysis:

  • Instrument: Waters ACQUITY UPLC-MS system (or equivalent).
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • UV Detector: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm).
  • MS Detector: Electrospray ionization (ESI) in positive and negative modes.

4. Data Analysis:

  • Identify isomers based on their retention times and mass-to-charge ratios.
  • Quantify components using the UV peak areas, assuming similar molar absorptivity for isomers, or by constructing calibration curves.
Protocol 3: ¹H NMR for Structural Elucidation and In-situ Monitoring

This protocol is invaluable for confirming the structure of unexpected byproducts and for gaining mechanistic insights.

1. In-situ Reaction Monitoring:

  • Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., toluene-d₈).
  • Acquire ¹H NMR spectra at regular intervals at the reaction temperature.

2. Analysis of Final Reaction Mixture:

  • After the reaction is complete, acquire a high-resolution ¹H NMR spectrum of the crude mixture.
  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the structural assignment of complex molecules.

3. Data Analysis:

  • Identify characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (6.8-7.8 ppm), and allyl group protons (~4.6, 5.3, 5.4, 6.0 ppm).
  • The appearance of a new phenolic proton and shifts in the aromatic and allyl signals would be indicative of the Claisen rearrangement product.

Trustworthiness Through Self-Validation

The power of this comparative approach lies in its self-validating nature. The quantitative data from GC-MS and HPLC should be corroborative. Any discrepancies would highlight potential issues such as compound degradation on the GC column or co-elution in the HPLC. The definitive structural information from NMR serves as the ultimate arbiter, confirming the identities of the peaks observed in the chromatographic methods. By employing these orthogonal techniques, a high degree of confidence in the final analysis can be achieved. This rigorous, multi-faceted approach is essential for navigating the complex reactive landscape of molecules like this compound and is a cornerstone of robust drug development and chemical research.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • Scheme 1. Cross-benzoin reactions using 2-substituted benzaldehydes. ResearchGate. [Link]

  • Separation of p-(Allyloxy)benzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Selectivity modulation in the consecutive hydrogenation of benzaldehyde via functionalization of carbon nanotubes. ResearchGate. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. [Link]

  • Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. MDPI. [Link]

  • Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Claisen Rearrangement. Chem-Station Int. Ed.. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]

  • Benzaldehyde reactivity and selectivity. ResearchGate. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE Reader. [Link]

  • Exploring the versatility of the Johnson-Claisen rearrangement. ElectronicsAndBooks. [Link]

  • High performance liquid chromatography (HPLC) Protocol. Conduct Science. [Link]

  • Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. National Institutes of Health. [Link]

  • Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

  • Enzyme-Mediated Cross-Benzoin Reaction of Highly Enolizable Aldehydes and Aryl Aldehydes for Acess to Chiral Phosphonates. ChemRxiv. [Link]

  • Separation science and hyphenated techniques. McCullagh Research Group. [Link]

  • Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. Taylor & Francis eBooks. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • Mass Spectrometry Fragmentation Patterns. Chad's Prep®. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

  • Experimental setup for the competition kinetics method. ResearchGate. [Link]

  • Fragmentation of BENZALDEHYDE (Maina). Scribd. [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[19]resorcinarene. International Journal of ChemTech Research. [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. [Link]

  • Thermochemical and kinetic analysis of the allyl radical with O2 reaction system. University of Delaware. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(Allyloxy)benzaldehyde: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily endeavor. Intermediates like 3-(Allyloxy)benzaldehyde are invaluable for their versatility in creating complex molecules.[1] However, with the power of synthesis comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, aiming to build a culture of safety and trust within the scientific community.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a combustible liquid that can cause skin and eye irritation. Inhalation may be harmful and could lead to respiratory irritation. Furthermore, it is toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.

Hazard ClassificationDescriptionSource
Physical Hazard Combustible liquid
Health Hazards Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation, May damage fertility or the unborn child
Environmental Hazard Toxic to aquatic life with long lasting effects

Given these hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate waste streams containing this compound.

  • Pure Compound: Any unused or expired this compound.

  • Contaminated Labware: This includes items such as pipette tips, gloves, and weighing boats that have come into direct contact with the chemical.

  • Contaminated Solvents: Solutions containing this compound.

Causality: Proper segregation is critical to prevent unintentional chemical reactions in the waste container and to ensure the waste is sent to the appropriate disposal facility. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

Step 2: Containerization

Select a suitable container for the collection of this compound waste.

  • Container Type: Use a clearly labeled, leak-proof container with a secure, tight-fitting lid.[3] Chemically resistant plastic or glass containers are appropriate.

  • Container Condition: Ensure the container is in good condition, free from cracks or residues from previous use.[3]

  • Headspace: Leave adequate headspace (approximately 10-15%) in the container to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[4]

  • Label Content: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[3]

  • Concentration: For solutions, the approximate concentration of the chemical should be indicated.

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for health hazards, irritants, and environmental toxins.

Step 4: Storage

Store the hazardous waste container in a designated and controlled area.

  • Location: The storage area should be a well-ventilated space, away from heat, sparks, and open flames. A satellite accumulation area within the laboratory is a common practice.

  • Incompatible Materials: Store the container away from incompatible materials, particularly strong oxidizing agents.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Disposal

The final step is the disposal of the collected waste through the proper channels.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.[3]

  • Licensed Disposal Facility: The EHS will ensure the waste is transported to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[2] This is the recommended and environmentally responsible method for the ultimate disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spills:

    • Evacuate non-essential personnel from the immediate area.[2]

    • Ensure adequate ventilation.[2]

    • Wearing appropriate Personal Protective Equipment (PPE) including gloves, safety goggles, and a lab coat, contain the spill using an inert absorbent material like sand, silica gel, or vermiculite.[5][6] Do not use combustible materials like sawdust.[6]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2]

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.[2]

    • Seek Medical Attention: In all cases of exposure, seek medical advice.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps involved.

DisposalWorkflow Figure 1: this compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (Pure compound, contaminated labware, or solution) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Select & Prepare a suitable, leak-proof container segregate->containerize label_waste Label container with 'Hazardous Waste', chemical name, and pictograms containerize->label_waste store Store in a designated, well-ventilated Satellite Accumulation Area label_waste->store secondary_containment Use secondary containment store->secondary_containment contact_ehs Contact Institutional EHS for waste pickup secondary_containment->contact_ehs transport Transport to a licensed chemical disposal facility contact_ehs->transport incinerate Controlled Incineration or Chemical Destruction transport->incinerate spill Spill or Exposure Event emergency_proc Follow Emergency Procedures spill->emergency_proc

Caption: Decision workflow for the proper disposal of this compound.

References

  • BENZALDEHYDE - Safety Data Sheet . Techno PharmChem. [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. (2020-01-30). [Link]

  • UN1990 Benzaldehyde Analytical Grade - Safety Data Sheet . Labbox. [Link]

  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources . U.S. Environmental Protection Agency. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel Resources. (2025-12-16). [Link]

  • Air Pollution Aspects of Aldehydes . U.S. Environmental Protection Agency. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists . Occupational Safety and Health Administration. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration. [Link]

  • OSHA's toxic and hazardous substances standards . J. J. Keller & Associates, Inc. (2023-09-11). [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.